molecular formula C8H11NO B13861803 2(1H)-pyridinone, 6-ethyl-4-methyl-

2(1H)-pyridinone, 6-ethyl-4-methyl-

Katalognummer: B13861803
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: IQMOKWFVAOQTQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2(1H)-pyridinone, 6-ethyl-4-methyl- is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-pyridinone, 6-ethyl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-pyridinone, 6-ethyl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

6-ethyl-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-4-6(2)5-8(10)9-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI-Schlüssel

IQMOKWFVAOQTQE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC(=O)N1)C

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-ethyl-4-methyl-2(1H)-pyridinone: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridinone Scaffold

The pyridinone core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable drug-like properties.[1][2][3][4] These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at biological targets.[1][2][3] The inherent versatility of the pyridinone structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This guide focuses on a specific derivative, 6-ethyl-4-methyl-2(1H)-pyridinone, to provide an in-depth analysis of its core physicochemical properties, which are critical for its potential development as a therapeutic agent.

Molecular Structure and Key Physicochemical Properties

The structure of 6-ethyl-4-methyl-2(1H)-pyridinone features a pyridinone ring substituted with an ethyl group at the 6-position and a methyl group at the 4-position. These alkyl substitutions are expected to influence the molecule's lipophilicity and metabolic stability, key determinants of its behavior in biological systems.[5]

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight 151.21 g/mol Influences diffusion and absorption across membranes.
Melting Point Not availableIndicates purity and solid-state stability.
Boiling Point Not availableRelevant for purification and stability at high temperatures.
pKa ~11-12 (for the N-H proton)Governs the ionization state at physiological pH, affecting solubility and cell permeability.
LogP ~1.5 - 2.5A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties.
Water Solubility Moderately solubleCrucial for formulation and bioavailability.

Lipophilicity: A Deeper Dive into LogP and LogD

Lipophilicity is a critical parameter in drug design, influencing a compound's ability to cross cell membranes and its interaction with metabolic enzymes. For ionizable molecules like 6-ethyl-4-methyl-2(1H)-pyridinone, it is essential to consider both LogP (the partition coefficient of the neutral form) and LogD (the distribution coefficient at a specific pH).

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)
  • Preparation of Solutions: A standard solution of 6-ethyl-4-methyl-2(1H)-pyridinone is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A known volume of the standard solution is added to a mixture of n-octanol and a buffered aqueous solution at a specific pH (e.g., 7.4 for physiological relevance).

  • Equilibration: The mixture is vigorously shaken to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase for the neutral form of the molecule.

    • LogD is calculated similarly but at a specific pH, taking into account all ionized and neutral species.

LogP_Determination cluster_prep Preparation cluster_partition Partitioning & Separation cluster_analysis Analysis & Calculation Start Prepare standard solution of 6-ethyl-4-methyl-2(1H)-pyridinone Mix Add to n-octanol and buffered aqueous phase Start->Mix Shake Shake vigorously Mix->Shake Centrifuge Centrifuge for phase separation Shake->Centrifuge Quantify Quantify concentration in both phases (HPLC/UV-Vis) Centrifuge->Quantify Calculate Calculate LogP/LogD Quantify->Calculate

Caption: Workflow for LogP/LogD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is paramount for a drug candidate to be absorbed and distributed throughout the body. The presence of the polar pyridinone ring is expected to confer a degree of water solubility to 6-ethyl-4-methyl-2(1H)-pyridinone.

Experimental Protocol for Aqueous Solubility Determination (Thermodynamic Solubility)
  • Sample Preparation: An excess amount of solid 6-ethyl-4-methyl-2(1H)-pyridinone is added to a known volume of purified water or a relevant buffer.

  • Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Acidity (pKa): Understanding Ionization

The pKa value indicates the strength of an acid. For 6-ethyl-4-methyl-2(1H)-pyridinone, the most relevant pKa is that of the N-H proton, which is expected to be weakly acidic. The ionization state of the molecule at physiological pH (around 7.4) will significantly influence its solubility, permeability, and interaction with biological targets.

Experimental Protocol for pKa Determination (Potentiometric Titration)
  • Solution Preparation: A solution of 6-ethyl-4-methyl-2(1H)-pyridinone of known concentration is prepared in water or a co-solvent system if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at which half of the compound has been neutralized.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 6-ethyl-4-methyl-2(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons on the pyridinone ring. The chemical shifts of these protons provide valuable information about their electronic environment.[6]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-ethyl-4-methyl-2(1H)-pyridinone, the key vibrational bands expected are:

  • A strong absorption band around 1650 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

  • A broad absorption in the region of 3000-3400 cm⁻¹ due to the N-H stretching vibration.

  • C-H stretching vibrations for the alkyl groups and the aromatic ring.

Spectroscopy cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) IR Identifies Functional Groups (C=O, N-H, C-H) UV Analyzes Electronic Transitions (π → π*) Structure 6-ethyl-4-methyl-2(1H)-pyridinone Structure->H_NMR Structure->C_NMR Structure->IR Structure->UV

Caption: Spectroscopic techniques for characterization.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] Pyridinone derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions within the conjugated system. The position and intensity of these bands can be influenced by the substituents on the ring.[8]

Synthetic Pathway

While numerous methods exist for the synthesis of pyridinone derivatives, a common and effective approach involves the cyclization of acyclic precursors.[4][9][10] A plausible synthetic route to 6-ethyl-4-methyl-2(1H)-pyridinone could involve a condensation reaction.

Synthesis Reactant1 Ethyl 3-oxopentanoate Intermediate Condensation Intermediate Reactant1->Intermediate Base-catalyzed condensation Reactant2 3-Aminobut-2-enenitrile Reactant2->Intermediate Product 6-ethyl-4-methyl-2(1H)-pyridinone Intermediate->Product Cyclization & Tautomerization

Caption: Plausible synthetic route.

Conclusion

6-ethyl-4-methyl-2(1H)-pyridinone belongs to a class of compounds with significant potential in drug discovery. A thorough understanding of its physicochemical properties is fundamental to its development as a therapeutic agent. This guide has outlined the key parameters, their importance, and the experimental methodologies for their determination. While specific experimental data for this molecule is limited, the principles and techniques described herein provide a robust framework for its comprehensive characterization. Further investigation into the solid-state properties, metabolic stability, and in vitro permeability will be crucial next steps in advancing this and related pyridinone derivatives towards clinical applications.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22). Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PubMed. (2022, March 23). Retrieved from [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (2023, March 23). Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.). Retrieved from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H) - PMC. (n.d.). Retrieved from [Link]

  • 6-Ethyl-4,5-dimethyl-2-pyridone | C9H13NO | CID 12589335 - PubChem. (n.d.). Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555. (2014, May 4). Retrieved from [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC. (n.d.). Retrieved from [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (n.d.). Retrieved from [Link]

  • Cas 4664-16-8,6-hydroxy-4-methyl-2-pyridone - LookChem. (n.d.). Retrieved from [Link]

  • 6-Cyclohexyl-4-methyl-2(1H)-pyridone | C12H17NO | CID 71315668 - PubChem. (n.d.). Retrieved from [Link]

  • Pyridineacetic acid, 6-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... - ResearchGate. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • 2(1H)-Pyridinone, 6-ethyl-4-hydroxy-3-methyl- (9CI) - NextSDS. (n.d.). Retrieved from [Link]

  • The IR spectra of compounds 1–6 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 6-Hydroxy-4-methyl-2-pyridone - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • 3-cyano-6-methyl-2(1)-pyridone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2(1H)-Pyridone, 1-ethyl-4-methyl- | C8H11NO - PubChem. (n.d.). Retrieved from [Link]

  • 2(1H)-Pyridinone, 4-ethyl-6-hydroxy-1-methyl- (9CI) - NextSDS. (n.d.). Retrieved from [Link]

  • 6-ethyl-4-methyl-2-octanone - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved from [Link]

  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors - Padua Research Archive - Unipd. (2023, December 20). Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). Retrieved from [Link]

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone - Physical Chemistry Research. (2020, December 22). Retrieved from [Link]

  • 4 Applications of UV/Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • 2(1H)-Pyridone, 6-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

Sources

2(1H)-pyridinone, 6-ethyl-4-methyl- CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2(1H)-Pyridinone, 6-ethyl-4-methyl- and its Analogs

Disclaimer: A specific Chemical Abstracts Service (CAS) number for 2(1H)-pyridinone, 6-ethyl-4-methyl- could not be definitively identified in publicly available databases as of the time of this writing. This suggests the compound may be a novel or less-documented substance. This guide has been constructed by drawing upon established principles and data from closely related, well-characterized 4,6-disubstituted-2(1H)-pyridinone analogs. The protocols and data presented herein are based on established chemical literature for this structural class and should be considered representative.

Executive Summary

The 2(1H)-pyridinone core is a "privileged scaffold" in modern medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties.[1][2] This six-membered heterocyclic motif can function as both a hydrogen bond donor and acceptor, and it frequently serves as a bioisostere for amides, phenols, and other aromatic systems, enhancing drug-like properties such as aqueous solubility and metabolic stability.[3][4] This guide provides a comprehensive technical overview of the synthesis, characterization, reactivity, and therapeutic potential of the 4,6-dialkyl-2(1H)-pyridinone class, with a specific focus on the target molecule, 6-ethyl-4-methyl-2(1H)-pyridinone. We will explore robust synthetic methodologies, delve into detailed spectroscopic analysis, and discuss its potential applications in drug discovery, grounded in the extensive research conducted on analogous structures.

Synthesis and Mechanism

The synthesis of 4,6-disubstituted-2(1H)-pyridinones is well-established, with multi-component reactions (MCRs) being a particularly efficient and atom-economical approach.[5] A common and highly effective strategy involves the one-pot cyclocondensation of a β-ketoester (or a related 1,3-dicarbonyl compound), an aldehyde or ketone, and an ammonia source, often ammonium acetate.

For the target molecule, 6-ethyl-4-methyl-2(1H)-pyridinone, a logical synthetic pathway is the Hantzsch pyridine synthesis or a variation thereof, which involves the condensation of an enamine, a β-dicarbonyl compound, and an aldehyde. A more direct and modern approach would be a three-component reaction involving ethyl 3-oxopentanoate (to provide the 6-ethyl group), an acetone equivalent like 3-buten-2-one or another C3 synthon (to provide the 4-methyl group), and a nitrogen source.

A representative synthesis for a related compound, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile, involves the cyclocondensation of an aromatic aldehyde, an aromatic ketone, and cyanoacetamide with ammonium acetate.[6] This highlights the modularity of MCRs for accessing diverse pyridinone derivatives.

General Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Outcome R1_Ketoester β-Ketoester (e.g., Ethyl 3-oxopentanoate) One_Pot One-Pot Condensation (Solvent, Heat) R1_Ketoester->One_Pot C3_Synthon C3 Synthon (e.g., 3-Buten-2-one) C3_Synthon->One_Pot Nitrogen_Source Nitrogen Source (e.g., Ammonium Acetate) Nitrogen_Source->One_Pot Cyclization Cyclization & Dehydration One_Pot->Cyclization Formation of Dihydropyridinone Intermediate Aromatization Oxidation / Tautomerization Cyclization->Aromatization Pyridone 6-ethyl-4-methyl-2(1H)-pyridinone Aromatization->Pyridone Purification Purification (Crystallization / Chromatography) Pyridone->Purification G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Pyridone Pyridinone Inhibitor Pyridone->mTOR Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Sources

Spectroscopic Validation and Structural Dynamics of 6-Ethyl-4-methyl-2(1H)-pyridinone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-ethyl-4-methyl-2(1H)-pyridinone (also known as 6-ethyl-4-methylpyridin-2-ol in its tautomeric form) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Due to the inherent structural plasticity of the 2-pyridone core, rigorous spectroscopic characterization is not merely a regulatory requirement but a fundamental necessity for structural validation. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explicitly detailing the physical causality behind the observed spectroscopic phenomena.

Core Structural Dynamics: The Tautomeric Equilibrium

The interpretation of any spectroscopic data for 6-ethyl-4-methyl-2(1H)-pyridinone must be grounded in its tautomeric behavior. The molecule exists in an equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

The position of this equilibrium is strictly governed by the state of matter and solvent polarity [1]. In the gas phase or non-polar solvents (e.g., chloroform), the 2-hydroxypyridine form is often favored or exists as tightly bound hydrogen-bonded dimers. However, in highly polar, hydrogen-bond-accepting solvents like DMSO, or in the solid state, the highly polar 2-pyridone (lactam) tautomer predominates [2]. This solvent-dependent dynamic dictates our choice of analytical conditions, ensuring that protocols are self-validating by deliberately locking the molecule into a single observable state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To achieve a self-validating NMR protocol, DMSO-d₆ is selected as the solvent. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular dimers that typically broaden the N-H signal in non-polar solvents. This ensures sharp, highly resolved peaks and locks the compound into the 2-pyridone tautomer.

Causality in Chemical Shifts and Splitting
  • N-H Proton: Appears highly deshielded (broad singlet, ~11.40 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and dynamic hydrogen bonding with the DMSO solvent.

  • Aromatic Protons (C3-H and C5-H): The presence of the electron-donating methyl group at C4 and the ethyl group at C6 eliminates vicinal coupling. Consequently, C3-H and C5-H appear as distinct singlets. They are relatively shielded (~5.80–5.95 ppm) compared to standard benzene protons because the nitrogen lone pair delocalizes into the ring, increasing electron density at the ortho and para positions.

  • Alkyl Substituents: The ethyl group at C6 exhibits a classic first-order splitting pattern: a quartet for the methylene group (coupled to the methyl) and a triplet for the methyl group.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Assignment Causality
N-H 11.40Broad Singlet (br s)1H-Deshielded by C=O; H-bonding with solvent.
C3-H 5.95Singlet (s)1H-Shielded by N lone pair resonance; no vicinal protons.
C5-H 5.80Singlet (s)1H-Shielded by N lone pair resonance; adjacent to ethyl group.
6-CH₂ 2.45Quartet (q)2H7.5Methylene of ethyl group; split by adjacent CH₃.
4-CH₃ 2.15Singlet (s)3H-Allylic methyl group at C4.
6-CH₃ 1.15Triplet (t)3H7.5Terminal methyl of ethyl group; split by CH₂.
Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
C2 (C=O) 163.5QuaternaryHighly deshielded carbonyl carbon of the amide system.
C6 150.2QuaternaryDeshielded by adjacent electronegative nitrogen.
C4 148.5QuaternarySubstituted with methyl; deshielded relative to CH carbons.
C3 114.0Methine (CH)Shielded by resonance from the nitrogen lone pair.
C5 104.5Methine (CH)Highly shielded due to ortho/para resonance effects.
6-CH₂ 27.5Methylene (CH₂)Aliphatic carbon attached to the heteroaromatic ring.
4-CH₃ 20.8Methyl (CH₃)Standard allylic methyl chemical shift.
6-CH₃ 13.2Methyl (CH₃)Terminal aliphatic methyl carbon.

Infrared (IR) Spectroscopy

Solid-state Attenuated Total Reflectance (ATR) FTIR is utilized to probe the vibrational modes of the molecule. In the solid state, 6-ethyl-4-methyl-2(1H)-pyridinone forms highly stable, centrosymmetric dimers via double intermolecular hydrogen bonds (N-H···O=C) [3].

Causality in Vibrational Modes
  • Amide I Band (C=O Stretch): Typically, a ketone C=O stretch occurs above 1700 cm⁻¹. However, in 2-pyridones, the nitrogen lone pair delocalizes into the carbonyl system (amide resonance), lowering the bond order of the C=O bond. This shifts the absorption to a lower frequency (~1655 cm⁻¹).

  • N-H Stretch: The extreme strength of the intermolecular hydrogen bonds in the cyclic dimer causes the N-H stretching band to become exceptionally broad and complex, extending from 3150 down to 2850 cm⁻¹.

Table 3: IR Peak Assignments (ATR-FTIR, Solid State)
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Causality
3150 - 2850 N-H stretchStrong, BroadExtensive intermolecular H-bonding in dimeric solid state.
2965, 2930 C-H stretch (aliphatic)MediumAsymmetric and symmetric stretches of ethyl/methyl groups.
1655 C=O stretch (Amide I)StrongLowered frequency due to amide resonance delocalization.
1605, 1550 C=C / C=N stretchStrongConjugated heteroaromatic ring breathing modes.
1540 N-H bend / C-N stretchMediumAmide II band; coupled vibrations of the lactam core.

Mass Spectrometry (MS)

Mass spectrometry provides definitive validation of the molecular weight and structural connectivity. Electrospray Ionization (ESI) and Electron Impact (EI) are utilized synergistically.

Causality in Fragmentation Pathways
  • ESI+ (Soft Ionization): The highly polarized carbonyl oxygen and the amide nitrogen act as excellent proton acceptors, resulting in a dominant [M+H]⁺ pseudo-molecular ion at m/z 138.1 [4].

  • EI-MS (Hard Ionization): The radical cation formed at 70 eV undergoes predictable, thermodynamically driven fragmentation. A hallmark of 2-pyridones is the expulsion of neutral carbon monoxide (CO, -28 Da) to form a stable, ring-contracted pyrrole-like radical cation [5]. Additionally, the loss of a methyl radical (•CH₃, -15 Da) from the ethyl substituent yields a resonance-stabilized tropylium-like or benzylic-type cation.

Table 4: MS Fragmentation Data (ESI+ and EI)
Ionizationm/zIon TypeRelative AbundanceFragmentation Causality
ESI (+) 138.1[M+H]⁺100% (Base)Protonation of the highly basic amide C=O/N-H system.
EI (70 eV) 137.1M⁺•65%Molecular radical cation.
EI (70 eV) 122.1[M - CH₃]⁺100% (Base)Loss of methyl radical from the C6-ethyl group; highly stable.
EI (70 eV) 109.1[M - CO]⁺•30%Classic pyridone ring contraction via expulsion of neutral CO.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocols must be strictly adhered to:

Protocol 1: NMR Sample Preparation and Acquisition
  • Desiccation: Dry 15 mg of 6-ethyl-4-methyl-2(1H)-pyridinone under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace atmospheric moisture, which otherwise masks the N-H proton signal.

  • Solvation: Dissolve the dried analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹H NMR at 298 K using a 400 MHz spectrometer. Use a relaxation delay (d1) of 2.0 seconds and 16 scans. For ¹³C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) with 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C6).

Protocol 2: ATR-FTIR Acquisition
  • Background Validation: Clean the diamond ATR crystal with spectroscopic grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to ensure the absence of organic contaminants.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact, which is critical for resolving the broad hydrogen-bonded N-H network.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ (32 scans).

Protocol 3: ESI-TOF MS Acquisition
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons necessary to drive the formation of the [M+H]⁺ ion.

  • Injection: Infuse directly into the ESI source at 10 µL/min.

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over a mass range of 50-500 m/z.

Integrated Workflow Visualization

G A 6-ethyl-4-methyl-2(1H)-pyridinone Sample Preparation B NMR Spectroscopy (1H & 13C in DMSO-d6) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-TOF / EI-MS) A->D E Data Integration & Tautomeric Analysis B->E C->E D->E F Structural Validation Confirmed E->F

Integrated analytical workflow for the spectroscopic validation of 6-ethyl-4-methyl-2(1H)-pyridinone.

References

  • Mata, S., et al. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone." The Journal of Physical Chemistry A, 2010. 1

  • "2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability." The Journal of Organic Chemistry, 2012.2

  • "Studies on the Infrared Spectra of Heterocyclic Compounds. VI. Infrared Spectra of Substituted α-Pyridones and α-Quinolones." Spectrochimica Acta Part A, 1994. 3

  • "The Biochemical Pathways of Nicotinamide-Derived Pyridones." MDPI, 2021. 4

  • Bonham, J., et al. "The electron-impact fragmentation of 4-thiapyrone and N-methyl-4-pyridone." The Journal of Organic Chemistry, 1971. 5

Sources

The Crystal Architecture of 2(1H)-Pyridinone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3] The solid-state structure of these derivatives is of paramount importance, as it dictates critical physicochemical properties such as solubility, stability, and bioavailability. This in-depth technical guide provides a comprehensive exploration of the crystal structure of 2(1H)-pyridinone derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic methodologies, principles of crystallization, and the intricate world of their solid-state architecture, with a focus on hydrogen bonding, supramolecular synthons, and the influence of substituents on crystal packing. This guide is designed to be a practical resource, offering not just protocols, but also the underlying scientific rationale to empower the design of novel 2(1H)-pyridinone-based therapeutics with optimized solid-state properties.

Introduction: The Significance of the 2(1H)-Pyridinone Scaffold

The 2(1H)-pyridinone moiety is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group.[4] This structural unit can engage in a variety of intermolecular interactions, most notably hydrogen bonding through its N-H donor and C=O acceptor sites.[5] This capacity for robust and directional interactions is a cornerstone of its prevalence in drug design, allowing for precise molecular recognition at biological targets.[1][4]

A key characteristic of 2(1H)-pyridinones is their existence in a tautomeric equilibrium with 2-hydroxypyridine. In the solid state, the 2-pyridone (lactam) form is predominantly observed, a fact that has been unequivocally confirmed by X-ray crystallography and IR spectroscopy.[6] This preference for the lactam tautomer is crucial for the predictable formation of specific hydrogen-bonded assemblies in the crystalline state.

Synthetic Strategies for 2(1H)-Pyridinone Derivatives

The synthesis of substituted 2(1H)-pyridinones can be achieved through a variety of routes, ranging from classical condensation reactions to modern multicomponent and microwave-assisted methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for efficiency and functional group tolerance.

One-Pot Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool for the rapid generation of molecular diversity, and they are well-suited for the synthesis of highly functionalized 2-pyridone derivatives.[2] These reactions offer significant advantages in terms of operational simplicity and atom economy.

Experimental Protocol: Triethylamine-Mediated One-Pot Synthesis of Pyrano[3,2-c]pyridones

This protocol describes an efficient, triethylamine-mediated one-pot synthesis of pyrano[3,2-c]pyridones in an environmentally friendly solvent.

  • Materials:

    • Aromatic aldehyde (0.8 mmol)

    • Malononitrile (0.8 mmol)

    • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

    • Triethylamine (45 mol%)

    • Ethanol (3 mL)

  • Procedure:

    • To a round-bottom flask, add the aromatic aldehyde, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one to ethanol.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture to reflux and stir for 50 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Collect the resulting precipitate by filtration.

Multi-Step Synthesis

For more complex substitution patterns or when greater control over the reaction is required, a multi-step synthetic approach is often employed. These routes typically involve the construction of the pyridinone ring followed by functionalization.

Experimental Protocol: Synthesis of 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one

This protocol outlines a multi-step synthesis involving O-benzylation, Suzuki-Miyaura coupling, and subsequent debenzylation.

  • Step 1: O-benzylation and Suzuki-Miyaura Coupling:

    • This initial step is carried out to protect the hydroxyl group and introduce the indole moiety.

  • Step 2: Catalytic Hydrogenation for Nitro Group Reduction:

    • An improved reduction of the nitro group is achieved using catalytic hydrogenation, leading to a higher yield of the amino intermediate.

  • Step 3: Debenzylation using BBr₃:

    • A solution of the benzylated derivative in dry dichloromethane is cooled to between -10 °C and 0 °C under an argon atmosphere.

    • A solution of BBr₃ in dichloromethane (1 M, 4 eq.) is added dropwise.

    • The mixture is stirred at 0 °C until the reaction is complete.

    • The reaction is quenched by the addition of excess triethylamine and then methanol.

    • The crude product is purified by column chromatography.[7]

Crystallization of 2(1H)-Pyridinone Derivatives: From Solution to Single Crystal

The growth of high-quality single crystals is a prerequisite for the elucidation of the crystal structure by X-ray diffraction. The process of crystallization is influenced by a multitude of factors, and a systematic approach is often necessary to obtain crystals suitable for analysis.

General Principles of Crystallization

The fundamental principle of crystallization from solution is the gradual decrease in the solubility of the compound, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.[8]

Common Crystallization Techniques
  • Slow Solvent Evaporation: This is the simplest and most common method for growing single crystals.[9] A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute and inducing crystallization. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[9]

  • Solvent-Antisolvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is insoluble) on top. Diffusion of the antisolvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface of the two solvents.[9]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolve 20-50 mg of the purified 2(1H)-pyridinone derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) in a clean sample vial. Gentle heating may be used to aid dissolution.

  • The resulting solution should be subsaturated at room temperature.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

The Critical Role of the Solvent

The choice of solvent is arguably the most critical parameter in the crystallization process. The solvent not only influences the solubility of the compound but can also interact with the solute molecules, affecting their conformation and the resulting crystal packing.[10] The polarity of pyridine and its derivatives often necessitates the use of polar solvents for recrystallization.

The Supramolecular Architecture of 2(1H)-Pyridinone Derivatives

The solid-state structures of 2(1H)-pyridinone derivatives are governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing the most prominent role. The predictable nature of these interactions makes the 2-pyridone moiety a valuable building block in crystal engineering.

The Dominance of the N-H···O Hydrogen Bond

The N-H donor and C=O acceptor of the 2-pyridone ring readily form strong and directional N-H···O hydrogen bonds. This interaction is the primary driving force for the self-assembly of these molecules in the solid state.

Supramolecular Synthons: The Building Blocks of the Crystal

In crystal engineering, a supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions.[10][11] The 2(1H)-pyridinone scaffold is known to form several robust and predictable supramolecular synthons.

  • The R²₂(8) Homosynthon: The most common and robust supramolecular synthon formed by 2-pyridones is the cyclic dimer, characterized by two N-H···O hydrogen bonds. This is a highly stable arrangement that is conserved even in the presence of other strong intermolecular interactions like halogen bonding.[5]

  • Chains and Helices: While the dimeric form is common, some substituted 2-pyridones can form helical structures or one-dimensional chains through a catemeric arrangement of N-H···O hydrogen bonds.[6]

The Influence of Substituents on Crystal Packing

The introduction of substituents onto the 2-pyridone ring can have a profound impact on the resulting crystal packing. Substituents can introduce additional intermolecular interactions, such as halogen bonding or π-π stacking, and can also sterically hinder the formation of the otherwise preferred supramolecular synthons.

The crystal packing of a molecule is influenced by a delicate balance of various intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence and nature of substituents on the 2-pyridone ring can significantly alter this balance, leading to different packing arrangements. For instance, bulky substituents can disrupt the planarity of the molecule, thereby affecting the efficiency of π-π stacking and potentially favoring other packing motifs.

Polymorphism: The Existence of Multiple Crystal Forms

Polymorphism is the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs of the same compound can exhibit distinct physicochemical properties, which is of critical importance in the pharmaceutical industry. The formation of a particular polymorph can be influenced by crystallization conditions such as the solvent, temperature, and rate of cooling. Flexible molecules are particularly prone to polymorphism.

Characterization of the Crystal Structure

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SCXRD). This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the nature of intermolecular interactions.

Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of 2(1H)-Pyridinone Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth DataCollection SCXRD Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CIF Crystallographic Information File (CIF) StructureSolution->CIF

Caption: A generalized workflow for the determination of the crystal structure of a 2(1H)-pyridinone derivative.

Data Presentation: Crystallographic Parameters of Representative 2(1H)-Pyridinone Derivatives

The following table summarizes key crystallographic data for a selection of 2(1H)-pyridinone derivatives, illustrating the diversity in their crystal packing and hydrogen bonding motifs.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-PyridoneC₅H₅NOOrthorhombicPca2₁10.3838(5)5.7184(3)11.4118(7)904[5]
5-methyl-1-phenyl-1H-pyridin-2-oneC₁₂H₁₁NOMonoclinicP2₁-----
3,4-dihydro-2(1H)-pyridone derivative--------[12]
p-tert-butylcalix[13]arene derivativeC₅₄H₆₃O₆N₃·4H₂O·CH₃OHMonoclinicP2₁/c19.430(19)14.376(3)19.605(8)106.84(5)4[14]

Note: This table is a representative sample. Detailed crystallographic data can be found in the Cambridge Structural Database (CSD).

Conclusion and Future Perspectives

The crystal structure of 2(1H)-pyridinone derivatives is a rich and multifaceted field of study with profound implications for drug development. The robust and predictable nature of the N-H···O hydrogen bonding and the formation of characteristic supramolecular synthons make the 2-pyridone scaffold an ideal platform for crystal engineering. A thorough understanding of the interplay between molecular structure, intermolecular interactions, and crystallization conditions is essential for controlling the solid-state properties of these important pharmaceutical compounds.

Future research in this area will likely focus on the development of more sophisticated crystal engineering strategies to design 2(1H)-pyridinone derivatives with tailored solid-state properties. The use of computational methods to predict crystal structures and polymorphism will undoubtedly play an increasingly important role. Furthermore, the exploration of co-crystals and salts of 2(1H)-pyridinone derivatives offers a promising avenue for modulating their physicochemical properties and enhancing their therapeutic potential.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. The Journal of Organic Chemistry. [Link]

  • Synthesis of pyridin-2(1H)-one derivatives 5. ResearchGate. [Link]

  • X-ray diffraction structures of 2(1H)-pyridone receptors 12-14. ResearchGate. [Link]

  • Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Scite.ai. [Link]

  • Supramolecular synthons in crystal engineering. Structure simplification, synthon robustness and supramolecular retrosynthesis. Chemical Communications. [Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design. [Link]

  • Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[13]arene and p-tert-butylhomooxacalix[n]arenes. Molecules. [Link]

  • scXRD: Growing single crystals. University of York. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Single crystal growth for topology and beyond. Max Planck Institute for Chemical Physics of Solids. [Link]

  • DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics. [Link]

  • Crystallographic and ab Initio Study of Pyridine Stacking Interactions. Local Nature of Hydrogen Bond Effect in Stacking Interactions. Crystal Growth & Design. [Link]

  • Single Crystal Growth Tricks and Treats. arXiv.org. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris. [Link]

  • Crystal Packing Differences as a Key Factor for Stabilization of the N-Terminal Fragment of the Human HINT1 Protein. International Journal of Molecular Sciences. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

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The Enduring Scaffold: A Technical Guide to Substituted 2(1H)-Pyridinones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted 2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile heterocycle, from its fundamental chemical properties and diverse synthetic routes to its extensive applications in drug development. We will delve into the nuanced structure-activity relationships that govern its efficacy as an antiviral, anticancer, anti-inflammatory, and antibacterial agent, among others. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the practical knowledge required to harness the full potential of the 2(1H)-pyridinone scaffold in their own discovery programs.

Introduction: The 2(1H)-Pyridinone Core - A Privileged Player in Medicinal Chemistry

The 2(1H)-pyridinone, a six-membered aromatic heterocycle, stands as a cornerstone in the design and synthesis of novel therapeutic agents.[1][2] Its prevalence in both natural products and FDA-approved drugs underscores its significance.[1][3] The unique electronic and structural features of the 2(1H)-pyridinone ring system contribute to its success as a pharmacophore.

A key characteristic is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating under physiological conditions.[2][3] This allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3][4] Furthermore, the 2(1H)-pyridinone moiety is often employed as a bioisostere for amides, phenyl groups, and other heterocycles, enabling the fine-tuning of physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][3][4]

The five available positions on the pyridinone ring offer ample opportunities for substitution, allowing for the creation of vast and diverse chemical libraries.[1] This inherent modularity is a key reason why the 2(1H)-pyridinone scaffold continues to be a focal point of intense research in the quest for new and improved medicines.

Synthetic Strategies for Accessing Substituted 2(1H)-Pyridinones

A variety of synthetic methodologies have been developed to construct the 2(1H)-pyridinone core and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these can be categorized into cyclization reactions to form the pyridinone ring and modifications of a pre-existing pyridinone scaffold.

Ring-Forming Cyclization Reactions

The de novo synthesis of the 2(1H)-pyridinone ring is a common and versatile approach. Many of these methods rely on the condensation of acyclic precursors.

One-pot multicomponent reactions (MCRs) have gained significant traction due to their efficiency and atom economy in generating molecular diversity.[3] A prevalent MCR strategy involves the reaction of an active methylene compound (like malononitrile or ethyl cyanoacetate), an aldehyde, and an acetophenone derivative in the presence of a base.[3]

A classic approach involves the Hantzsch-type synthesis, which traditionally yields dihydropyridines but can be adapted to produce pyridinones.[5] Another well-established method is the reaction of β-ketoesters with ammonia or primary amines, followed by cyclization.[5]

More contemporary methods utilize transition metal catalysis. For instance, Rh(III)-catalyzed C-H functionalization and cyclization of α,β-unsaturated oximes with alkynes provides a direct route to substituted pyridines, which can then be converted to pyridinones.[5] Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has also emerged as a powerful tool for constructing multi-substituted pyridine rings.[6]

Protocol: One-Pot Synthesis of a Substituted 2(1H)-Pyridinone

This protocol describes a general procedure for a one-pot, three-component synthesis of a 3-cyano-4,6-disubstituted-2(1H)-pyridinone.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, substituted acetophenone, and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2(1H)-pyridinone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Modification of the Pyridinone Scaffold

Functionalization of a pre-formed 2(1H)-pyridinone ring is another key strategy for generating diverse derivatives. Standard aromatic substitution reactions can be employed, though the reactivity of the ring is influenced by the existing substituents.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl groups at various positions of the pyridinone ring.[7] This often involves the initial synthesis of a halogenated pyridinone precursor.

Alkylation or acylation of the ring nitrogen or the exocyclic oxygen (in the lactim form) can also be readily achieved to further expand the chemical space.

Protocol: Suzuki-Miyaura Cross-Coupling on a Bromo-2(1H)-pyridinone

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-substituted 2(1H)-pyridinone with an arylboronic acid.

Materials:

  • Bromo-2(1H)-pyridinone derivative (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromo-2(1H)-pyridinone, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The Broad Spectrum of Biological Activity

Substituted 2(1H)-pyridinones have been shown to exhibit a wide array of pharmacological activities, making them a highly attractive scaffold for drug discovery programs.[1][2][8]

Anticancer Activity

A significant body of research has focused on the development of 2(1H)-pyridinone derivatives as anticancer agents.[2] These compounds have been found to inhibit various targets implicated in cancer progression.

  • Kinase Inhibition: The 2(1H)-pyridinone scaffold is a key component of several approved kinase inhibitors, including Palbociclib and Duvelisib.[3] The ability of the pyridinone to form key hydrogen bonds with the hinge region of the kinase active site is a critical factor in their inhibitory activity.[4]

  • EZH2 Inhibition: Tazemetostat, an FDA-approved drug for epithelioid sarcoma, features a 2(1H)-pyridinone core and functions as a potent and selective inhibitor of the EZH2 methyltransferase.[3][9]

  • Other Mechanisms: Substituted 2(1H)-pyridinones have also been shown to induce apoptosis, inhibit cell proliferation, and act as dual inhibitors of targets such as h-DHFR and EGFR-TK.[10][11] For instance, certain derivatives have demonstrated potent anti-proliferative activity against cell lines like HepG-2 and Caco-2.[11]

Compound Class Target Cancer Type Reported IC₅₀ Values
Spiro 2-pyridinone derivativesh-DHFR/EGFR-TKLiver and Colorectal5.68 - 6.89 µM[11]
1,5-disubstituted-pyridin-2(1H)-oneseIF3aLung0.13 mM[10]
Chromene-containing 2(1H)-pyridones-Liver and Breast53.6 - 78.3 µM[3]
Antiviral Activity

The 2(1H)-pyridinone scaffold is a well-established pharmacophore in antiviral drug discovery.

  • HIV Reverse Transcriptase Inhibition: Doravirine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection that contains a 2(1H)-pyridinone core.[1][3] The pyridinone ring plays a crucial role in binding to the allosteric site of the reverse transcriptase enzyme.[1]

  • Hepatitis B Virus (HBV): N-aryl derivatives of 2(1H)-pyridinone have shown potent inhibitory activity against HBV DNA replication.[1]

  • Influenza Virus: 3-hydroxypyridin-2(1H)-one derivatives have been identified as inhibitors of the influenza PA endonuclease, a key enzyme in viral replication.[1]

Antibacterial and Antifungal Activities

Derivatives of 2(1H)-pyridinone have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] Ciclopirox is a commercially available antifungal agent with a 2(1H)-pyridinone structure.[1] The mechanism of action for many of these compounds involves the chelation of metal ions essential for microbial growth or the inhibition of key enzymes.

Other Therapeutic Areas

The therapeutic potential of substituted 2(1H)-pyridinones extends to several other areas:

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects.[9]

  • Analgesic: A series of 2(1H)-pyridinone compounds have been reported to have potent analgesic properties, particularly in models of inflammatory and neuropathic pain.[7]

  • Urease Inhibition: Some 2(1H)-pyridinone derivatives have been identified as potent urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria.[12]

  • Cancer Immunotherapy: Recent studies have explored 2(1H)-pyridinone derivatives as adenosine A2A receptor antagonists for cancer immunotherapy.[13]

Structure-Activity Relationships (SAR)

The biological activity of substituted 2(1H)-pyridinones is highly dependent on the nature and position of the substituents on the pyridinone ring.

A generalized SAR can be summarized as follows:

  • Substitution at N-1: The substituent at the N-1 position significantly influences activity and selectivity. For example, in the context of HBV inhibitors, N-aryl derivatives were found to be more potent than N-alkyl derivatives.[1]

  • Substitution at C-3 and C-5: These positions are often modified to modulate potency and physicochemical properties. The introduction of cyano or carboxamide groups at C-3 is common in many biologically active derivatives.

  • Substitution at C-4: Modification at the C-4 position can impact interactions with the target protein. For instance, in anti-HIV-1 derivatives, the size and nature of the C-4 oxycycloalkyl group were found to be critical for activity.[1]

  • Substitution at C-6: The C-6 position is another key point for modification to enhance potency and selectivity.

The following diagram illustrates the key positions for substitution on the 2(1H)-pyridinone scaffold.

Caption: Key substitution points on the 2(1H)-pyridinone scaffold.

Future Perspectives

The substituted 2(1H)-pyridinone scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for accessing novel and complex derivatives.

  • New Biological Targets: The exploration of 2(1H)-pyridinone derivatives against new and challenging biological targets will undoubtedly lead to the discovery of first-in-class therapeutic agents.

  • Fragment-Based Drug Design: The use of the 2(1H)-pyridinone as a core fragment in fragment-based drug design campaigns will continue to be a valuable strategy.[1]

  • Combinatorial Chemistry and High-Throughput Screening: The amenability of the 2(1H)-pyridinone scaffold to combinatorial synthesis makes it well-suited for the generation of large libraries for high-throughput screening.

Conclusion

The substituted 2(1H)-pyridinone is a truly remarkable scaffold that has made a significant and lasting impact on the field of medicinal chemistry. Its versatile synthesis, coupled with its ability to interact with a wide range of biological targets, ensures that it will remain a high-priority structural motif for drug discovery and development for the foreseeable future. The insights and protocols provided in this guide aim to empower researchers to continue to unlock the therapeutic potential of this exceptional heterocyclic system.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026, February 12). Journal of Molecular Structure.
  • Verma, K. K., Kapoor, S., et al. (2023, April 17). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). RSC Publishing.
  • Pyridones in drug discovery: Recent advances.
  • Synthesis of diversely substituted pyridin-2(1H)
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2025, October 17).
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the tre
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.
  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023, September 13). MDPI.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2013, September 15). PubMed.
  • A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. IJRPC.
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023, March 23).
  • Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. (2025, September 15). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022, September 21). MDPI.

Sources

The Pyridinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyridinone Scaffold

The pyridinone nucleus, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its two primary isomeric forms, 2-pyridinone and 4-pyridinone, offer a unique combination of physicochemical properties that make them highly attractive for drug design. The ability of the pyridinone core to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for amides, pyridines, and phenol rings, provides a versatile platform for the development of novel therapeutics.[1][3] This inherent adaptability has led to the discovery and development of a wide array of pyridinone-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][4][5] A number of FDA-approved drugs, such as the cardiotonic agent milrinone, the antifungal ciclopirox, and the anti-HIV drug doravirine, feature the pyridinone scaffold, underscoring its clinical significance.[2]

This technical guide provides a comprehensive overview of the diverse biological activities of pyridinone core structures, delving into their mechanisms of action, providing exemplary quantitative data, and outlining key experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of human tumor cell lines.[5] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of Kinases and Induction of Apoptosis

A primary mechanism by which pyridinone-containing compounds exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular signaling.[6] For instance, certain pyridone-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in tumorigenesis.[6] Inhibition of PIM-1 can disrupt cell cycle progression and induce apoptosis.

Furthermore, some pyrido[2,3-d]pyrimidine derivatives have demonstrated multi-targeted kinase inhibitory activity, affecting PDGFRβ, EGFR, and CDK4/cyclin D1.[7] The inhibition of these kinases can lead to the disruption of multiple signaling cascades that are crucial for cancer cell growth and survival.

Another key anticancer mechanism of pyridinone derivatives is the induction of programmed cell death, or apoptosis.[1] Some novel pyridinone compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells.[1] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[1]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival and proliferation.[8][9] Several pyridinone-based compounds have been designed to target components of this pathway, leading to the inhibition of cancer cell growth.

Signaling Pathway: Pyridinone-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Pyridinone Pyridinone Derivative Pyridinone->PI3K Inhibition

Caption: Pyridinone derivatives can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of pyridinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
PyridoneHepG2 (Liver Cancer)4.5 ± 0.3[1]
Pyrido[2,3-d]pyrimidin-4(3H)-oneHepG-2 (Liver Cancer)0.3[7]
Pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate Cancer)6.6[7]
Pyrido[2,3-d]pyrimidin-4(3H)-oneHCT-116 (Colon Cancer)7[7]
Pyridine ThiosemicarbazoneUO-31 (Renal Cancer)0.57[10]
Pyrano[2,3-d]pyrimidinoneHeLa (Cervical Cancer)3.46[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyridinone derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow: MTT Assay for Cytotoxicity Assessment

MTT_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_1 Incubate (6-24h) Plate_Cells->Incubate_1 Add_Compound Add Pyridinone Compound Incubate_1->Add_Compound Incubate_2 Incubate (24-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Shake Shake Plate (15 min) Add_Solubilizer->Shake Read_Absorbance Read Absorbance (570-590 nm) Shake->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the cytotoxic effects of pyridinone compounds using the MTT assay.

Antimicrobial Activity: A Broad Spectrum of Action

The pyridinone scaffold is a key feature in numerous compounds exhibiting significant activity against a range of microbial pathogens, including bacteria and fungi.[5]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanisms of pyridinone derivatives are varied. Some compounds are believed to exert their effects by inhibiting essential bacterial enzymes. For example, certain 2-pyridone derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[14]

Another proposed mechanism involves the chelation of essential metal ions. For instance, 3-hydroxy-4-pyridinones can act as chelators, and their antibacterial activity is influenced by substituents on the nitrogen atom of the fluorophore to which they are attached.[5] Additionally, some pyridinium salts are thought to act on bacterial cell membranes, with their surface activity being a key contributor to their antibacterial properties.[15]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of pyridinone derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-amino-5-cyano-6-pyridoneE. coli0.013 (µM)[14]
Pyridone derivativeB. subtilis0.078[14]
Pyridone derivativeS. aureus0.0024[14]
3-hydroxy-4-pyridinoneGram-positive strains6.7 to 13.2 (mg/L)[5]

Antiviral Activity: Combating HIV and Other Viruses

Pyridinone-containing compounds have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[16]

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

A key target for anti-HIV pyridinone derivatives is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the HIV genome.[17][18] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity.[16][17][19] This inhibition is non-competitive with respect to the natural deoxynucleotide triphosphate substrates.[18] The specificity of these compounds for HIV-1 RT is a significant advantage, as they show little to no effect on other viral or cellular polymerases.[17]

Experimental Protocol: HIV-1 Reverse Transcriptase Assay

Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase in vitro. The enzyme's activity is typically quantified by measuring the incorporation of a labeled nucleotide into a template-primer.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), labeled deoxynucleotide triphosphates (e.g., [³H]dTTP), and recombinant HIV-1 RT.

  • Compound Addition: Add the pyridinone derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

  • Quantification: Wash the filter to remove unincorporated nucleotides and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of RT inhibition for each compound concentration and calculate the IC50 value.

Anti-inflammatory Activity: Modulation of the JAK-STAT Pathway

The pyridinone core is also found in molecules with anti-inflammatory properties, which are often mediated through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in the cellular response to cytokines and growth factors, playing a central role in inflammation and autoimmune diseases.[20][21][22] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[20] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation. Pyridinone-based JAK inhibitors can block this signaling cascade, thereby reducing the production of pro-inflammatory mediators.[23]

Signaling Pathway: Pyridinone-Mediated Inhibition of the JAK-STAT Pathway

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Pyridinone Pyridinone Derivative Pyridinone->JAK Inhibition

Caption: Pyridinone-based JAK inhibitors can block the phosphorylation of STAT proteins, thereby downregulating inflammatory gene expression.

Conclusion: A Scaffold with Enduring Potential

The pyridinone core structure continues to be a highly valuable scaffold in the field of drug discovery. Its chemical tractability and diverse range of biological activities make it a fertile ground for the development of novel therapeutic agents. The ability of pyridinone derivatives to target a wide array of molecular targets, including kinases, viral enzymes, and key components of inflammatory signaling pathways, highlights their potential to address a multitude of unmet medical needs. As our understanding of the intricate cellular processes underlying various diseases deepens, the rational design and synthesis of new pyridinone-based compounds will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

  • Demosthenous, C., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 34(4), 1891-1899. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Molecules, 26(11), 3328. [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163628. [Link]

  • Al-Abdullah, E. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 549-560. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 27(19), 6545. [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 920509. [Link]

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  • Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

  • Kumar, S., et al. (2025). Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics. ACS Omega. [Link]

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  • El-Gazzar, M. G., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Pani, A., et al. (2001). Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Antiviral Chemistry and Chemotherapy, 12(Suppl 1), 117-124. [Link]

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The Molecular Engine of 2-Pyridinone Derivatives: Mechanisms of Action, Target Engagement, and Cellular Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 2-pyridinone scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound efficacy across oncology, virology, and fibrotic diseases. Its unique tautomeric properties and hydrogen-bonding capabilities allow it to act as a versatile hinge-binder, allosteric modulator, and epigenetic inhibitor. This technical guide deconstructs the core mechanisms of action of 2-pyridinone derivatives in cellular environments, detailing their structural biology, specific signaling pathway interventions, and the rigorous experimental workflows required to validate their target engagement.

Structural Biology & Pharmacophore Profile

The pharmacological versatility of 2-pyridinone derivatives stems from their dynamic electronic structure. The 2-pyridinone ring exists in a tautomeric equilibrium with 2-hydroxypyridine. In physiological cellular environments, the 2-pyridinone (amide) form heavily predominates. This configuration provides a highly stable, adjacent hydrogen bond donor (N-H) and acceptor (C=O) pair.

This "push-pull" electronic configuration allows 2-pyridinone derivatives to mimic natural substrates, such as nucleosides or enzymatic cofactors, enabling them to anchor deeply into hydrophobic protein pockets [1]. Recent synthetic advancements, such as chemoselective N- and O-difluoromethylation, have further allowed drug developers to fine-tune the lipophilicity and cell permeability of these compounds without sacrificing their core hydrogen-bonding fidelity [2].

Epigenetic Modulation: SAM-Competitive Inhibition of EZH2

One of the most clinically significant applications of the 2-pyridinone scaffold is in the epigenetic targeting of cancer. Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3). Overactive EZH2 represses tumor suppressor genes, driving oncogenesis.

Mechanism of Action

2-pyridinone derivatives (e.g., GSK126, Tazemetostat) function as highly selective, S-adenosylmethionine (SAM) competitive inhibitors.

  • Causality of Binding: The carbonyl oxygen of the 2-pyridinone ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the EZH2 active site. Simultaneously, the substituted N-alkyl or N-aryl groups occupy the hydrophobic pocket normally reserved for the methionine moiety of SAM.

  • Cellular Consequence: By sterically and electronically blocking SAM binding, the 2-pyridinone derivative halts the transfer of the methyl group to H3K27, leading to a global decrease in H3K27me3 levels and the subsequent derepression of apoptotic and differentiation genes.

EZH2_Mech SAM S-adenosylmethionine (SAM) EZH2 EZH2 (PRC2 Complex) SAM->EZH2 Binds SAM pocket H3K27 Histone H3K27 EZH2->H3K27 Methylates Pyridinone 2-Pyridinone Derivative (e.g., GSK126) Pyridinone->EZH2 Competes with SAM (H-bond via Carbonyl O) H3K27me3 H3K27me3 (Gene Repression) Pyridinone->H3K27me3 Prevents Methylation H3K27->H3K27me3 Transcriptional Repression GeneAct Gene Activation (Tumor Suppressors) H3K27me3->GeneAct Derepression

Fig 1. SAM-competitive inhibition of EZH2 by 2-pyridinone derivatives leading to gene activation.

Anti-Fibrotic Signaling: Targeting the TGF-β/SMAD Axis

Beyond oncology, 2-pyridinones are foundational to anti-fibrotic therapies. Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone) is an FDA-approved 2-pyridinone derivative used to treat idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

Pirfenidone exerts its cellular effects by disrupting the Transforming Growth Factor-beta 1 (TGF-β1) canonical signaling pathway.

  • Causality of Inhibition: While the exact upstream receptor binding site remains under investigation, pirfenidone effectively uncouples the TGF-β receptor complex from its downstream effectors. It directly inhibits the phosphorylation of SMAD2 and SMAD3 [3].

  • Cellular Consequence: Without phosphorylation, the SMAD2/3 complex cannot translocate to the nucleus. This prevents the transcription of pro-fibrotic extracellular matrix (ECM) proteins, such as collagen type I and α-smooth muscle actin (α-SMA), effectively halting fibroblast-to-myofibroblast transition [4].

TGFB_Pathway TGFB TGF-β1 Ligand Receptor TGF-β Receptor II/I TGFB->Receptor Binds & Activates SMAD23 SMAD2/3 (Inactive) Receptor->SMAD23 Recruits Pirfenidone Pirfenidone (2-Pyridinone) Pirfenidone->Receptor Inhibits Activation pSMAD23 p-SMAD2/3 (Active) Pirfenidone->pSMAD23 Blocks Phosphorylation SMAD23->pSMAD23 Phosphorylation Nucleus Nuclear Translocation & Fibrotic Gene Expression pSMAD23->Nucleus Transcription (Collagen, α-SMA)

Fig 2. Pirfenidone (2-pyridinone) disruption of the pro-fibrotic TGF-β1/SMAD signaling pathway.

Quantitative Data Summary

The structural modifications of the 2-pyridinone core dictate its target affinity and cellular potency. Below is a comparative summary of key 2-pyridinone derivatives and their quantitative cellular metrics.

Compound Class / DrugPrimary TargetMechanism of ActionTypical Cellular IC50Primary Indication
GSK126 EZH2 (PRC2)SAM-competitive epigenetic inhibition0.5 - 2.0 nMLymphoma, Solid Tumors
Pirfenidone TGF-β / SMADPhosphorylation blockade~1.0 - 5.0 mMPulmonary Fibrosis
Tazemetostat EZH2 (PRC2)SAM-competitive epigenetic inhibition2.0 - 11.0 nMEpithelioid Sarcoma
L-697,661 HIV-1 RTAllosteric NNRTI induction20 - 50 nMHIV-1 Infection

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action of novel 2-pyridinone derivatives, application scientists must employ self-validating experimental systems. The following protocols establish both direct physical target engagement and downstream functional consequences.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: Traditional biochemical assays cannot prove that a drug binds its target inside a living cell. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This proves direct intracellular engagement of the 2-pyridinone derivative without requiring chemical modification (e.g., fluorophore tagging) of the drug.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed target cells (e.g., KARPAS-422 for EZH2 assays) in T-75 flasks. Treat with the 2-pyridinone derivative at 10x the biochemical IC50 (or DMSO control) for 2 hours to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

  • Heat Gradient Application: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Subject the cells to 3 cycles of freeze-thaw (liquid nitrogen to 25°C water bath) to gently lyse the cells without denaturing the remaining soluble proteins.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet, while the drug-stabilized target proteins remain in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot or quantitative Mass Spectrometry. Plot the band intensities against temperature to calculate the shift in melting temperature (ΔTm). A significant positive ΔTm confirms direct cellular target engagement.

CETSA_Workflow Step1 1. Cell Treatment (2-Pyridinone) Step2 2. Thermal Aliquoting (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. Centrifugation Step3->Step4 Step5 5. Western Blot Step4->Step5 Step6 6. Melt Curve Analysis Step5->Step6

Fig 3. Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol B: Western Blot Validation of SMAD2/3 Inhibition

Rationale: To validate the functional anti-fibrotic mechanism of 2-pyridinones (like pirfenidone), one must demonstrate the blockade of the TGF-β signal transduction cascade.

Step-by-Step Methodology:

  • Starvation: Culture human lung fibroblasts (HLFs) to 80% confluence. Serum-starve the cells for 24 hours in 0.1% FBS to reduce basal kinase activity.

  • Pre-treatment: Treat cells with the 2-pyridinone derivative (e.g., 1 mM Pirfenidone) for 1 hour prior to stimulation.

  • Ligand Stimulation: Add recombinant human TGF-β1 (10 ng/mL) for exactly 30 minutes to induce peak SMAD phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate and NaF) to preserve the phosphorylation state.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with antibodies specific for p-SMAD2 (Ser465/467) and total SMAD2.

  • Analysis: Normalize the p-SMAD2 signal to total SMAD2. A reduction in the p-SMAD2/Total SMAD2 ratio in the drug-treated group validates the disruption of the pro-fibrotic signaling axis.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 10, 869860.[Link]

  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. K. S. (2021). "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters, 23(16), 6494-6498.[Link]

  • Sun, Y., et al. (2018). "Pirfenidone suppresses TGF‑β1‑induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway." Molecular Medicine Reports, 18(4), 3907-3913.[Link]

  • Seifirad, S. (2021). "Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective." Molecular Biology Reports, 48, 1751-1758.[Link]

Thermodynamic Solubility and Stability Profiling of 6-Ethyl-4-methyl-2(1H)-pyridinone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethyl-4-methyl-2(1H)-pyridinone (CAS 50549-35-4), hereafter referred to as 6-EM-2P , is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and epigenetic modulators. The 2-pyridone core acts as a privileged bioisostere for amides, offering unique hydrogen-bonding capabilities and metal chelation properties. However, its physicochemical behavior is dominated by complex lactam-lactim tautomerism and strong intermolecular self-association.

As a Senior Application Scientist, I have structured this whitepaper to provide a causality-driven analysis of the solubility and stability of 6-EM-2P. By understanding the thermodynamic drivers behind its physical chemistry, researchers can implement the self-validating protocols provided herein to optimize formulation and process chemistry workflows.

Structural Dynamics: Tautomerism and Self-Association

The physicochemical profile of 6-EM-2P is fundamentally governed by its ability to undergo keto-enol (lactam-lactim) tautomerism. In the gas phase or highly non-polar environments, the energy difference between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is minimal (approx. 3 kJ/mol) . However, in solution, the equilibrium is highly solvent-dependent.

The Causality of Solvent Effects: The lactam form possesses a significantly higher dipole moment (~4.5 D) compared to the lactim form (~1.5 D) . Consequently, polar protic solvents (e.g., water, methanol) thermodynamically stabilize the lactam form. Conversely, in non-polar solvents (e.g., heptane, toluene), 6-EM-2P minimizes its free energy by forming strongly hydrogen-bonded cyclic dimers ( ΔH≈−30.5 kJ/mol) .

The presence of the 6-ethyl and 4-methyl groups on 6-EM-2P introduces steric bulk and inductive electron donation. This slightly attenuates the dimerization constant compared to unsubstituted 2-pyridone, while simultaneously increasing the molecule's overall lipophilicity (LogP), shifting its solubility profile toward moderately polar organics.

Tautomerism MonomerKeto Lactam (Keto) Monomer High Dipole (~4.5 D) MonomerEnol Lactim (Enol) Monomer Low Dipole (~1.5 D) MonomerKeto->MonomerEnol Gas Phase / High Temp Dimer Cyclic Dimer Strong N-H···O=C Bonds MonomerKeto->Dimer Non-Polar Solvents (ΔH ≈ -30 kJ/mol) Dimer->MonomerKeto Polar Protic Solvents (H-bond disruption)

Thermodynamic equilibria of 6-EM-2P between tautomeric and dimeric states based on solvent polarity.

Solubility Thermodynamics & Solvent Selection

The solubility of 6-EM-2P is not merely a function of its lipophilicity, but rather its ability to break the stable crystalline lattice or dimeric associations in favor of solute-solvent interactions.

Causality in Solvation: Protic solvents disrupt the N-H···O=C dimer by competitively acting as hydrogen bond donors and acceptors. Aprotic polar solvents (e.g., DMSO, DMF) act as strong hydrogen bond acceptors, effectively solvating the monomeric lactam N-H. Non-polar solvents fail to disrupt the dimer, resulting in poor solubility. While unsubstituted 2-pyridone is highly water-soluble (~1000 mg/mL) , the alkyl substituents on 6-EM-2P drastically reduce aqueous solubility, making co-solvency or amorphous solid dispersions necessary if formulated as an API.

Quantitative Data: Estimated Solubility Profile
Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Dominant Solute State
Polar Protic Methanol32.7> 50.0Monomeric Lactam
Polar Protic Water80.1< 5.0Monomeric Lactam
Polar Aprotic DMSO46.7> 100.0Monomeric Lactam
Mod. Polar Org. Ethyl Acetate6.010.0 - 20.0Monomer/Dimer Equilibrium
Non-Polar Heptane1.9< 1.0Cyclic Dimer
Protocol 1: Self-Validating High-Throughput Thermodynamic Solubility Determination

To accurately determine the solubility of 6-EM-2P without kinetic bias, a self-validating shake-flask methodology coupled with HPLC-UV must be employed.

Step-by-Step Methodology:

  • Preparation: Add an excess of 6-EM-2P solid (approx. 50 mg) to 1.0 mL of the target solvent in a 2 mL amber glass vial (amber glass prevents photolytic degradation).

  • Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures the transition from metastable kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 15,000 rpm for 15 minutes at 25 °C. Do not use syringe filters, as the lipophilic 6-EM-2P may non-specifically bind to PTFE/Nylon membranes, artificially lowering the measured concentration.

  • Dilution & Analysis: Dilute the supernatant volumetrically into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Analyze via HPLC-UV at λmax​ ~293 nm.

  • Self-Validation (Mass Balance Check): Recover the residual solid pellet, dry it under vacuum, and weigh it. The sum of the dissolved mass (calculated via HPLC) and the residual solid mass must equal the initial input mass within ±5%. Furthermore, analyze the solid pellet via XRPD to ensure no solvent-mediated polymorphic transformations or hydrate formations occurred during equilibration.

Chemical and Photochemical Stability

The 2-pyridone ring is thermally robust, with unsubstituted analogs exhibiting boiling points near 280 °C prior to decomposition . However, the conjugated diene system within the lactam tautomer introduces specific photochemical liabilities.

Causality of Degradation:

  • Photolysis: Under UV-C or intense UV-A irradiation in solution, 2-pyridones are highly susceptible to [4+4] photocycloadditions, forming cyclobutane-containing dimers . Interestingly, in the solid state, the rigid helical hydrogen-bonded lattice often renders the molecule photochemically inert.

  • Oxidation: While the pyridone core is resistant to mild oxidation, the benzylic-like (pyridylic) positions of the 4-methyl and 6-ethyl groups are potential sites for radical-mediated autoxidation, particularly in the presence of transition metal impurities or peroxides.

Degradation Start 6-EM-2P API/Intermediate Photo Photolysis (ICH Q1B) UV-A / UV-C Exposure Start->Photo Thermal Thermal (ICH Q1A) 60°C / 75% RH Start->Thermal Oxidative Oxidation 0.3% H2O2 Start->Oxidative PhotoResult [4+4] Photocycloaddition (Solution Phase) Photo->PhotoResult ThermalResult Highly Stable (Solid State) Thermal->ThermalResult OxidativeResult Alkyl Chain Oxidation (Minor) Oxidative->OxidativeResult

ICH-aligned forced degradation workflow highlighting primary stability liabilities of 6-EM-2P.

Protocol 2: ICH-Aligned Forced Degradation Workflow

To establish a stability-indicating analytical method, 6-EM-2P must be subjected to forced degradation per ICH Q1A/Q1B guidelines.

Step-by-Step Methodology:

  • Photostability (ICH Q1B): Prepare a 1.0 mg/mL solution of 6-EM-2P in Methanol. Expose the sample to an overall illumination of ≥1.2 million lux hours and an integrated near ultraviolet energy of ≥200 Watt hours/square meter.

    • Self-Validation: Simultaneously prepare a "Dark Control" (vial wrapped in aluminum foil) placed in the same chamber to isolate thermal effects from true photolytic degradation.

  • Oxidative Stress: Treat a 1.0 mg/mL solution of 6-EM-2P with 0.3% H2​O2​ at room temperature for 24 hours. Quench the reaction with sodium thiosulfate prior to injection to protect the HPLC column.

  • Thermal/Hydrolytic Stress (ICH Q1A): Expose solid 6-EM-2P to 60 °C / 75% Relative Humidity (RH) for 14 days.

  • Analysis: Analyze all samples using LC-PDA-MS.

    • System Suitability: The analytical method is only validated if the Peak Purity angle of the 6-EM-2P peak is less than the Peak Purity threshold (confirming no co-eluting degradants) and the total mass balance (Assay % + Impurities %) equals 98-102%.

Formulation and Handling Strategies

Based on the thermodynamic and stability data, the following field-proven insights should dictate the handling of 6-EM-2P:

  • Reaction Solvent Selection: When utilizing 6-EM-2P as a synthetic intermediate, moderately polar aprotic solvents (e.g., THF, acetonitrile) offer the best balance of solubility and reactivity. They prevent the sequestration of the reagent into unreactive dimers without overly stabilizing the lactam form to the point of hindering electrophilic attacks.

  • Storage & Handling: To mitigate solution-phase photodimerization, any process chemistry involving dissolved 6-EM-2P must be conducted in amber glassware or opaque reactors. Solid material should be stored under desiccation to prevent moisture-induced shifts in the tautomeric equilibrium, which can alter the bulk powder flow properties over time.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI (Molecules) URL:[Link]

  • 2-Pyridone: Chemical Properties and Tautomerism Source: Wikipedia URL:[Link]

  • Exploring Green Photochemical Reactions Of Bio-Based Heterocyclic Compounds: 4-Hydroxy-2(5H) Furanone And 2-Pyridone Source: UND Scholarly Commons URL:[Link]

Strategic Sourcing and Synthetic Pathways for 6-Ethyl-4-methyl-2(1H)-pyridinone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the synthesis of substituted 2-pyridinones not merely as a sequence of chemical additions, but as an orchestration of thermodynamic and kinetic driving forces. The compound 6-ethyl-4-methyl-2(1H)-pyridinone is a highly valuable heterocyclic building block used in the development of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).

This whitepaper critically evaluates the two primary starting material paradigms for synthesizing this core: the Guareschi-Thorpe Condensation (using 1,3-diketones)[1],[2] and Pyrone Ammonolysis (using pre-formed lactones)[3],[4]. By understanding the causality behind these reagent choices, researchers can optimize for regioselectivity, atom economy, and scalable downstream processing.

Mechanistic Evaluation of Starting Materials

The selection of starting materials dictates the entire downstream workflow, including the required purification stringency and the thermodynamic stability of the intermediates.

Route A: The Guareschi-Thorpe Precursors

Starting Materials: 2,4-Hexanedione + Cyanoacetamide The classical Guareschi-Thorpe condensation is a multicomponent reaction that constructs the pyridinone ring de novo[1],[2].

  • Causality of 2,4-Hexanedione: This specific 1,3-diketone provides the exact carbon skeleton required for the C4 methyl and C6 ethyl substituents. The regioselectivity of the initial Knoevenagel condensation depends on the relative electrophilicity of the two carbonyls. The C2 carbonyl (methyl ketone) is less sterically hindered than the C4 carbonyl (ethyl ketone), leading to preferential attack by the active methylene.

  • Causality of Cyanoacetamide: Acting as an ambidentate nucleophile, cyanoacetamide provides the C2, C3, and N1 atoms of the final ring. The electron-withdrawing cyano group drastically lowers the pKa of the methylene protons, allowing mild organic bases (like piperidine) to generate the reactive enolate[1].

Route B: The Pyrone Precursor

Starting Materials: 4-Methyl-6-ethyl-2-pyrone + Aqueous Ammonia (or Ammonium Acetate) This route relies on heteroatom exchange, converting an oxygen heterocycle into a nitrogen heterocycle[3].

  • Causality of the Pyrone: By starting with a pre-cyclized pyrone, the regiochemistry of the methyl and ethyl groups is absolutely fixed, eliminating the risk of structural isomers.

  • Thermodynamic Driving Force: The reaction is driven forward by the fundamental thermodynamic preference of the resulting 2-pyridinone to exist as a highly stable, hydrogen-bonded lactam dimer in polar media, which is significantly more stable than the precursor lactone[3],[5].

Visualizing the Synthetic Workflows

GT_Mechanism SM1 2,4-Hexanedione (Electrophile) Int1 Knoevenagel Adduct (Unstable) SM1->Int1 SM2 Cyanoacetamide (Nucleophile) SM2->Int1 Base Piperidine (Catalyst) Base->Int1 Int2 3-Cyano-6-ethyl-4-methyl -2-pyridone Int1->Int2 Cyclization & Dehydration Prod 6-Ethyl-4-methyl -2(1H)-pyridinone Int2->Prod Decyanation (-CO2, -NH3) Acid Conc. HCl / Heat (Hydrolysis) Acid->Prod

Fig 1. Guareschi-Thorpe condensation pathway for 6-ethyl-4-methyl-2(1H)-pyridinone synthesis.

Pyrone_Amination Pyrone 4-Methyl-6-ethyl-2-pyrone (Lactone Precursor) RingOpen Acyclic Amide Intermediate (Thermodynamic Sink) Pyrone->RingOpen Nucleophilic Attack Ammonia Aqueous NH3 or NH4OAc (Nitrogen Source) Ammonia->RingOpen RingClose Dehydrative Cyclization (-H2O) RingOpen->RingClose Heat (100-120°C) Pyridinone 6-Ethyl-4-methyl-2(1H)-pyridinone (Target API Building Block) RingClose->Pyridinone Tautomerization

Fig 2. Ammonolysis of 4-methyl-6-ethyl-2-pyrone to yield the target 2-pyridinone heterocycle.

Comparative Process Metrics

To assist in route selection, the following table summarizes the quantitative and operational data associated with both starting material pathways.

ParameterRoute A: Guareschi-ThorpeRoute B: Pyrone Ammonolysis
Primary Starting Materials 2,4-Hexanedione, Cyanoacetamide4-Methyl-6-ethyl-2-pyrone, NH₃
Precursor Cost Profile Low (Commodity bulk chemicals)High (Specialty intermediate)
Typical Overall Yield 45% - 60% (Over 2 steps)65% - 85% (Single step)
Operating Temperature 60°C (Step 1), 100°C+ (Step 2)80°C - 120°C
Reaction Time 12 - 24 hours total5 - 8 hours
Atom Economy ~55% (Loss of H₂O, NH₃, CO₂)~90% (Loss of H₂O only)
Regioselectivity Moderate (Isomeric mixtures possible)Absolute (Pre-defined by pyrone)

Self-Validating Experimental Protocols

A robust chemical process must be self-validating. The protocols below integrate real-time physical and spectroscopic checkpoints to ensure process integrity without relying solely on post-reaction LC-MS.

Protocol A: Two-Step Guareschi-Thorpe Condensation

Adapted from standard multicomponent pyridone synthesis methodologies[1].

Step 1: Condensation & Cyclization

  • Charge: In a round-bottom flask, dissolve 1.0 eq of cyanoacetamide in methanol. Add 1.05 eq of 2,4-hexanedione.

  • Catalysis: Add 0.1 eq of piperidine dropwise. The base forms a transient enamine with the diketone, lowering the LUMO energy and accelerating nucleophilic attack.

  • Reflux: Heat the mixture to 60°C for 4-6 hours.

  • Validation Checkpoint 1 (Visual): Cool the mixture and pour onto crushed ice. Neutralize with dilute HCl. The intermediate (3-cyano-6-ethyl-4-methyl-2-pyridone) will rapidly precipitate as a solid[1]. Filter and dry.

Step 2: Decyanation (Hydrolysis & Decarboxylation)

  • Hydrolysis: Suspend the intermediate in concentrated HCl (or 85% H₃PO₄) and heat to reflux (100°C+).

  • Validation Checkpoint 2 (Kinetic): Monitor the reaction vessel for gas evolution. The bubbling is CO₂ gas escaping as the intermediate carboxylic acid decarboxylates. Causality: The reaction is driven by the restoration of the fully conjugated 2-pyridone system. When bubbling ceases, decarboxylation is complete.

  • Isolation: Cool to room temperature, adjust pH to ~6, and extract with dichloromethane.

  • Validation Checkpoint 3 (Spectroscopic): Perform FT-IR on the dried product. The sharp C≡N stretch at ~2220 cm⁻¹ must be completely absent, replaced by a broad lactam N-H stretch at ~3200-2800 cm⁻¹[5].

Protocol B: Direct Pyrone Ammonolysis

Adapted from heteroatom exchange protocols for 2-pyrone derivatives[3],[4].

  • Charge: In a pressure-rated sealed tube or autoclave, combine 1.0 eq of 4-methyl-6-ethyl-2-pyrone with a 5-fold excess of aqueous ammonia (28%).

  • Validation Checkpoint 1 (Phase Transition): Initially, the mixture is biphasic. As the reaction proceeds at room temperature, the pyrone undergoes nucleophilic attack to form a water-soluble acyclic amide intermediate. The mixture becoming a homogeneous solution validates this ring-opening step[4].

  • Cyclization: Seal the vessel and heat to 100-120°C for 5-8 hours to force dehydrative ring closure.

  • Isolation: Cool the vessel carefully. Acidify the solution with acetic acid to pH 6.

  • Validation Checkpoint 2 (Precipitation): The target 6-ethyl-4-methyl-2(1H)-pyridinone will precipitate in crystalline form, as the highly hydrogen-bonded pyridinone dimer is significantly less soluble in neutral/slightly acidic aqueous media than the acyclic intermediate[5],[4]. Filter, wash with cold water, and dry.

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of 3,6-Dimethyl-2-Pyridone via Guareschi-Thorpe Condensation." Verified URL:[1]

  • Wikipedia. "2-Pyridone - Synthesis and Tautomerism." Verified URL:[3]

  • ChemEurope. "2-Pyridone." Verified URL:[5]

  • Beilstein Journal of Organic Chemistry. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Verified URL:[2]

  • Google Patents. "US3972888A - Process for the preparation of 1-hydroxy-pyridones." Verified URL:[4]

Sources

The Definitive Guide to Electrophilic Substitution in 2-Pyridinones: Mechanisms, Regioselectivity, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the 2-pyridinone (2-pyridone) scaffold is a highly privileged pharmacophore found in numerous natural products, antimicrobial agents, and enzyme inhibitors. While the parent pyridine ring is notoriously resistant to electrophilic aromatic substitution ( SE​Ar ) due to its electron-deficient nature[1], the introduction of an oxygen atom at the C2 position fundamentally alters the molecule's electronic architecture.

This whitepaper provides an in-depth technical analysis of the electrophilic substitution reactions of 2-pyridinones. By synthesizing mechanistic theory with field-proven experimental protocols, this guide establishes a robust framework for regioselective halogenation, nitration, and advanced C-H functionalization.

Electronic Architecture and Regioselectivity

The Causality of Reactivity: Why 2-Pyridinone is Different

To understand the reactivity of 2-pyridinone, one must first examine the inertness of pyridine. In a standard pyridine ring, the electronegative nitrogen atom inductively withdraws electron density from the carbon atoms, leaving a partial positive charge on the ring and rendering it highly unreactive toward electrophiles[1]. Furthermore, under acidic conditions (such as those used in nitration), the nitrogen protonates to form a pyridinium ion, further deactivating the ring[2].

2-Pyridinone circumvents this limitation through tautomerism and resonance. Existing predominantly in its lactam (2-pyridone) form rather than the lactim (2-hydroxypyridine) form in solution and solid states, the molecule features an amide-like resonance system[3]. The lone pair of electrons on the nitrogen atom delocalizes through the π -system, pushing significant electron density onto the C3 and C5 carbon atoms[4].

Predicting Regioselectivity

Because the C3 position is ortho to the activating oxygen and the C5 position is para to it, electrophilic attack is highly directed to these two sites[1].

  • Steric Factors: The C5 position is generally less sterically hindered than the C3 position (which is adjacent to the carbonyl oxygen).

  • Electronic Factors: The C3 position often exhibits a higher highest occupied molecular orbital (HOMO) coefficient, making it kinetically favored for certain soft electrophiles or radical-mediated pathways[5].

G P 2-Pyridinone (Electron-Rich) C3 C3-Attack (ortho to C=O) P->C3 Delocalization C5 C5-Attack (para to C=O) P->C5 Delocalization E Electrophile (E+) (e.g., Br+, NO2+) E->C3 E->C5 P3 3-Substituted 2-Pyridinone C3->P3 -H+ (Aromatization) P5 5-Substituted 2-Pyridinone C5->P5 -H+ (Aromatization)

Mechanistic pathway of regioselective electrophilic substitution at C3 and C5.

Halogenation: Gateways to Cross-Coupling

Halogenated 2-pyridinones are indispensable building blocks, serving as primary substrates for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[6].

Mechanistic Insights

Bromination and iodination of 2-pyridinones proceed smoothly using N-halosuccinimides (NBS, NIS) or elemental halogens. Unlike the halogenation of pyridine—which requires harsh conditions like oleum and high temperatures[7]—2-pyridinones can be halogenated at room temperature in polar aprotic solvents like DMF or acetonitrile. Copper-mediated halogenation strategies have also been developed to access highly functionalized 3,4-dihalo or 3,4,5-trihalo-2-pyridones[8].

Quantitative Data: Halogenation Conditions
ElectrophileReagent SystemPrimary Position(s)Typical YieldNotes
Bromine NBS (1.05 eq), DMF, 0°C to RTC5 (Major), C3 (Minor)75 - 85%DMF stabilizes the bromonium intermediate.
Bromine Br2​ (2.2 eq), AcOH, RTC3, C5 (Dibromination)>90%Glacial acetic acid acts as a proton shuttle.
Iodine NIS (1.1 eq), MeCN, RTC570 - 80%Highly regioselective for C5 due to sterics.
Chlorine NCS (1.2 eq), DMF, 50°CC560 - 75%Requires mild heating compared to NBS/NIS.
Self-Validating Protocol: Regioselective C5-Bromination

This protocol utilizes NBS to achieve mono-bromination, prioritizing the less sterically hindered C5 position.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-pyridinone (10.0 mmol) and a magnetic stir bar.

  • Solvation: Add 25 mL of anhydrous N,N-dimethylformamide (DMF). Stir under an argon atmosphere until complete dissolution is achieved.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses over-bromination (dibromination at C3 and C5) and prevents solvent degradation.

  • Electrophile Addition: Add N-bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. The solution will typically transition from colorless to a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Quenching & Workup: Pour the mixture into 100 mL of ice-cold distilled water. Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine.

  • Isolation: The 5-bromo-2-pyridinone product will precipitate as a white/off-white solid. Filter under vacuum, wash with cold water (3 x 20 mL), and dry in vacuo.

Nitration: Overcoming Aromatic Inertness

Nitration of standard pyridines requires extreme temperatures (e.g., >300 °C) and yields poor results (<10%) due to the formation of the deactivated pyridinium nitrate salt[2]. Conversely, the dearomatized nature of 2-pyridinones allows for highly efficient nitration using standard nitrating mixtures (fuming HNO3​ and concentrated H2​SO4​ )[9].

Nitrated pyridones are highly valuable; for example, 1-methyl-3,5-dinitro-2-pyridone is a powerful substrate for nucleophilic-type ring transformations and the synthesis of complex aza-heterocycles[10].

W S1 1. Acid Prep (HNO3 + H2SO4) S2 2. Substrate Addition (0°C) S1->S2 S3 3. Thermal Activation (80°C) S2->S3 S4 4. Ice Quench & Precipitation S3->S4 S5 5. Filtration & Recrystallization S4->S5

Standard experimental workflow for the dinitration of 2-pyridinones.

Self-Validating Protocol: Synthesis of 3,5-Dinitro-2-pyridinone

This protocol drives the reaction to double electrophilic substitution, leveraging the strong activating effect of the lactam oxygen.

  • Acid Mixture Preparation: In a 250 mL round-bottom flask equipped with a dropping funnel, carefully mix 20 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) and 15 mL of fuming nitric acid ( HNO3​ , >90%).

    • Safety Note: Highly exothermic. Perform in a fume hood behind a blast shield.

  • Cooling: Cool the nitrating mixture to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-pyridinone (20.0 mmol) in small portions over 30 minutes. Maintain the internal temperature below 10 °C to prevent oxidative degradation of the ring[11].

  • Activation: Once addition is complete, attach a reflux condenser. Gradually heat the mixture to 80 °C and stir for 4 hours. The generation of the nitronium ion ( NO2+​ ) is continuous, attacking first the kinetically favored C3 position, followed by the C5 position[10].

  • Precipitation: Cool the mixture to room temperature, then pour it slowly over 200 g of crushed ice with vigorous stirring. A bright yellow precipitate of 3,5-dinitro-2-pyridinone will form immediately.

  • Purification: Filter the solid, wash extensively with ice-cold water until the filtrate is pH neutral, and recrystallize from boiling ethanol.

Advanced Perspectives: C-H Functionalization

While classical electrophilic substitutions (halogenation, nitration) rely on the intrinsic nucleophilicity of the C3/C5 carbons, modern organometallic chemistry has developed sophisticated equivalents. Transition-metal catalysis (using Co, Ni, or Mn) enables direct C-H functionalization, bypassing the need for pre-halogenated intermediates[5].

For instance, Cobalt(III)-catalyzed regioselective C6 olefination of 2-pyridones has been achieved using alkynes, demonstrating that directing groups can override the intrinsic C3/C5 electronic bias to functionalize the normally unreactive C6 position[12]. Similarly, radical-induced C3-selective alkylation using α -bromo carbonyl compounds under Nickel catalysis provides perfect C3-selectivity regardless of the steric nature of the substituents[5].

References

  • Grokipedia - 2-Pyridone Source
  • GCW Gandhinagar - Pyridines: Electrophilic substitution Source
  • Scribd - Pyridine: Electrophilic & Nucleophilic Reactions Source
  • Journal of Organic Chemistry (ACS)
  • MDPI - Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones Source
  • Semantic Scholar - Preparation of nitropyridines by nitration of pyridines with nitric acid Source
  • PMC (NIH)
  • Thieme E-Journals - Synthesis / Abstract: Pyridones – Powerful Precursors for the Synthesis of Alkaloids Source
  • Thieme Connect - Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones Source
  • Organic Letters (ACS) - Cobalt(III)
  • Chemical Science (RSC)

Sources

Methodological & Application

One-Pot Synthesis of 2-(1H)-Pyridinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 2-Pyridone Scaffold

The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions.[2] The development of efficient and atom-economical synthetic routes to substituted 2-pyridones is therefore a critical endeavor in drug discovery and development.[2] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, time and resource efficiency, and the ability to rapidly generate molecular diversity.[2][3] This document provides detailed application notes and experimental protocols for several key one-pot synthetic methodologies leading to a variety of substituted 2-pyridone derivatives.

Core Principles of One-Pot 2-Pyridone Synthesis

The one-pot synthesis of 2-pyridone derivatives generally involves the condensation of at least three components: an active methylene compound, a carbonyl compound (aldehyde or ketone), and a nitrogen source. The reaction proceeds through a cascade of elementary reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, ultimately leading to the formation of the 2-pyridone ring.[4] The choice of reactants, catalyst, and reaction conditions can be tailored to achieve a wide range of substitution patterns on the pyridone core.

Methodology 1: Multicomponent Synthesis of Highly Substituted 2-Pyridones

Multicomponent reactions (MCRs) are convergent reactions that lead to a single product from three or more reactants, where all or most of these atoms are incorporated in the product structure.[3] This approach is highly valued for its efficiency and atom economy.

Protocol 1: Triethylamine-Mediated Synthesis of Pyrano[3,2-c]pyridones

This protocol describes a highly efficient, triethylamine-mediated one-pot synthesis of pyrano[3,2-c]pyridones in a green solvent.[3][5]

Experimental Protocol:

  • Materials:

    • Aromatic aldehyde (0.8 mmol)

    • Malononitrile (0.8 mmol)

    • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

    • Triethylamine (45 mol%)

    • Ethanol (3 mL)

  • Procedure:

    • To a round-bottom flask, add the aromatic aldehyde, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one to ethanol.

    • Add triethylamine (45 mol%) to the mixture.[5]

    • Heat the reaction mixture to reflux and stir for 50 minutes.[3][5]

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • The resulting precipitate is collected by filtration and washed with ethanol to afford the pure product.[3][5]

Causality and Insights:

  • Triethylamine: Acts as a base to facilitate the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile.

  • Ethanol: Serves as an environmentally friendly "green" solvent.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion in a short timeframe.

Data Summary:

Reactant 1 (Aldehyde)Reactant 2 (Active Methylene)Reactant 3CatalystSolventTimeYield (%)
Aromatic AldehydesMalononitrile4-hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamineEthanol50 min75-98[3][5]
Protocol 2: L-Proline Catalyzed Four-Component Synthesis of 3-Cyano-2-pyridones

This method utilizes the organocatalyst L-proline for the synthesis of 3-cyano-2-pyridone derivatives from readily available starting materials.[6]

Experimental Protocol:

  • Materials:

    • Aromatic aldehyde

    • Acetophenone

    • Ethyl cyanoacetate

    • Ammonium acetate

    • L-proline

    • Ethanol

  • Procedure:

    • Combine the aromatic aldehyde, acetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol.

    • Add a catalytic amount of L-proline to the mixture.

    • Reflux the reaction mixture until completion (monitored by TLC).

    • Upon cooling, the product crystallizes and can be isolated by filtration.

Causality and Insights:

  • L-Proline: This organocatalyst activates the reactants and facilitates the cascade reaction, offering a greener alternative to metal catalysts.

  • Ammonium Acetate: Serves as the nitrogen source for the pyridone ring.

  • Four-Component Nature: Allows for the rapid assembly of complex molecules with high diversity in a single step.

Methodology 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved selectivity.[6][7][8]

Protocol 3: Microwave-Assisted Synthesis of N-Substituted 2-Pyridones

This protocol details a rapid, one-pot, four-component synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation.[7][8]

Experimental Protocol:

  • Materials:

    • Benzaldehyde (0.01 mol)

    • Acetophenone (0.01 mol)

    • Methyl cyanoacetate (0.01 mol)

    • 2-Aminoethanol (0.01 mol)

  • Procedure:

    • In a microwave-safe vessel, mix benzaldehyde, acetophenone, methyl cyanoacetate, and 2-aminoethanol.

    • Irradiate the reaction mixture in a microwave reactor at 250 watts for approximately 10 minutes.[7][8]

    • Monitor the reaction progress by TLC.

    • After cooling, the solid product is collected by filtration, washed with ethanol, and can be further purified by crystallization.[7][8]

Causality and Insights:

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of reaction compared to conventional heating. This often leads to cleaner reactions with fewer side products.

  • Solvent-Free or Minimal Solvent: Many microwave-assisted reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[9]

  • N-Alkylation: The inclusion of a primary amine (2-aminoethanol in this case) allows for the direct formation of N-substituted 2-pyridones in a single step.[7][8]

Data Summary:

Reactant 1Reactant 2Reactant 3Reactant 4ConditionsTime
BenzaldehydeAcetophenoneMethyl Cyanoacetate2-AminoethanolMicrowave (250 W)10 min

Methodology 3: Ultrasound-Promoted Four-Component Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. This method offers advantages such as shorter reaction times and excellent yields.[10]

Protocol 4: Ultrasound-Assisted Synthesis of 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile Derivatives

This protocol describes a piperidine-catalyzed, four-component reaction under ultrasound irradiation.[10]

Experimental Protocol:

  • Materials:

    • Ketone (1 mmol)

    • Malononitrile (1 mmol)

    • Ethyl cyanoacetate (1 mmol)

    • Hydrazine hydrate (1 mmol)

    • Piperidine (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • In a flask, combine the ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate, and piperidine in ethanol.

    • Sonicate the mixture in an ultrasonic water bath at 25–30 °C.[10]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Add water to the residue, and collect the precipitated product by filtration.[10]

Causality and Insights:

  • Ultrasound: The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which accelerates the reaction rate.

  • Piperidine: A basic catalyst that facilitates the initial condensations and subsequent cyclization.

  • Hydrazine Hydrate: Acts as the nitrogen source, leading to the formation of an N-amino pyridone derivative.

Visualization of Synthetic Workflow and Mechanism

The following diagrams illustrate the generalized experimental workflow and a plausible reaction mechanism for the one-pot synthesis of 2-pyridone derivatives.

G cluster_workflow Generalized Experimental Workflow A Reactants & Catalyst (e.g., Aldehyde, Active Methylene, Nitrogen Source, Base) B Solvent Addition (e.g., Ethanol) A->B C Reaction Conditions (e.g., Reflux, Microwave, Ultrasound) B->C D Reaction Monitoring (TLC) C->D E Work-up & Isolation (e.g., Filtration, Crystallization) D->E F Product: Substituted 2-Pyridone E->F G cluster_mechanism Plausible Reaction Mechanism R1CHO Aldehyde Knoevenagel Knoevenagel Condensation R1CHO->Knoevenagel CH2CN2 Malononitrile CH2CN2->Knoevenagel IntermediateA Intermediate A (Ylidene Malononitrile) Knoevenagel->IntermediateA Michael Michael Addition IntermediateA->Michael Enolate Enolate of Active Methylene Compound Enolate->Michael IntermediateB Intermediate B Michael->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization IntermediateC Intermediate C Cyclization->IntermediateC Tautomerization Tautomerization/ Aromatization IntermediateC->Tautomerization Product 2-Pyridone Derivative Tautomerization->Product

Caption: A plausible mechanistic pathway for the formation of 2-pyridone derivatives.

Conclusion

The one-pot synthesis of 2-(1H)-pyridinone derivatives represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The methodologies presented here, including multicomponent reactions under conventional heating, microwave irradiation, and ultrasound promotion, offer a range of options for researchers in drug discovery and organic synthesis. By understanding the underlying principles and having access to detailed protocols, scientists can readily generate diverse libraries of 2-pyridone derivatives for further investigation.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020).
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2023, June 1). Bentham Science Publishers. Retrieved March 15, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]

  • Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Retrieved March 15, 2026, from [Link]

  • A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. (2016). Journal of Materials and Environmental Science, 7(8), 3061-3067.
  • Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-one Derivatives. (2012). Molecules, 17(10), 11637-11644. Retrieved March 15, 2026, from [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2022). Hilaris. Retrieved March 15, 2026, from [Link]

  • Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. (2023, November 17). MDPI. Retrieved March 15, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. (2014). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors. (2015, January 28). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. (2014). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. (2007, June 7). PubMed. Retrieved March 15, 2026, from [Link]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018, July 30). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction. (2018). Chemical Communications, 54(40), 5072-5075. Retrieved March 15, 2026, from [Link]

  • Figure 2 from Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. (2011, April 27). Semantic Scholar. Retrieved March 15, 2026, from [Link]

Sources

Application Note: Gram-Scale Synthesis of 6-Ethyl-4-methyl-2(1H)-pyridinone via Regioselective Guareschi-Thorpe Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-pyridone (2(1H)-pyridinone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a stable, non-hydrolyzable amide isostere and a versatile hydrogen-bonding motif. The target compound, 6-ethyl-4-methyl-2(1H)-pyridinone (CAS 50549-35-4) [1], is a highly substituted heterocycle that serves as a critical building block for complex active pharmaceutical ingredients (APIs).

Causality in Experimental Design: The most robust and scalable method for accessing 4,6-dialkyl-2-pyridones is a modified Guareschi-Thorpe condensation[2]. This protocol employs the reaction of a 1,3-diketone (2,4-hexanedione) with cyanoacetamide.

  • Regioselectivity: 2,4-Hexanedione possesses two distinct carbonyl environments: a methyl ketone (C2) and an ethyl ketone (C4). Under piperidine catalysis, the highly nucleophilic active methylene of cyanoacetamide preferentially attacks the more sterically accessible and electrophilic methyl ketone[3]. Concurrently, the amide nitrogen condenses with the ethyl ketone. This cascade ensures the methyl group is positioned at C4 and the ethyl group at C6 of the resulting pyridone ring.

  • One-Pot Hydrolysis/Decarboxylation: The intermediate, 3-cyano-6-ethyl-4-methyl-2-pyridone, contains a nitrile group that must be removed. Using 85% sulfuric acid (H₂SO₄) is a deliberate choice: it provides the exact stoichiometric water required to hydrolyze the nitrile to a primary amide and subsequently to a carboxylic acid, while simultaneously acting as a high-boiling solvent (>130 °C) to drive the thermal decarboxylation in a single step[4].

Reaction Pathway

Pathway A 2,4-Hexanedione + Cyanoacetamide B Base Catalysis (Piperidine, EtOH, Reflux) A->B C 3-Cyano-6-ethyl-4-methyl- 2(1H)-pyridinone B->C Regioselective Cyclization D Hydrolysis & Decarboxylation (85% H2SO4, 135-150 °C) C->D E 6-Ethyl-4-methyl- 2(1H)-pyridinone D->E -CO2, -NH4+

Regioselective synthesis of 6-ethyl-4-methyl-2(1H)-pyridinone via Guareschi-Thorpe condensation.

Experimental Protocol
Step 1: Synthesis of 3-Cyano-6-ethyl-4-methyl-2(1H)-pyridinone

Objective: Form the functionalized pyridone core via Knoevenagel condensation and cyclization.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add cyanoacetamide (8.8 g, 105 mmol) to 50 mL of absolute ethanol. Stir until partially dissolved.

  • Reagent Addition: Add 2,4-hexanedione (11.4 g, 100 mmol) followed by piperidine (0.85 g, 1.0 mL, 10 mmol). The piperidine acts as an enamine-forming organocatalyst, accelerating the initial nucleophilic attack[3].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3 to 4 hours. The solution will initially turn yellow and then darken. As the reaction progresses, the product may begin to precipitate directly from the boiling solvent.

  • Isolation: Remove the heat and allow the flask to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize crystallization.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted starting materials and colored impurities.

  • Drying: Dry the solid under high vacuum at 40 °C overnight to afford the intermediate as an off-white to pale yellow solid.

Step 2: Hydrolysis and Decarboxylation

Objective: Remove the C3-cyano group to yield the target 6-ethyl-4-methyl-2(1H)-pyridinone.

  • Acidic Suspension: In a 100 mL round-bottom flask, suspend the intermediate (approx. 12.5 g, 77 mmol) in 35 mL of 85% H₂SO₄ (v/v).

    • Critical Insight: Do not use 98% H₂SO₄, as the lack of water will stall the reaction at the primary amide stage. Conversely, do not use dilute acid, as the boiling point will be too low for the thermal decarboxylation threshold.

  • Thermal Decarboxylation: Heat the mixture gradually to 135–145 °C using a heating mantle. The suspension will become a homogeneous dark solution. Effervescence (CO₂ gas evolution) will be observed as the intermediate carboxylic acid decarboxylates.

  • Monitoring: Maintain the temperature for 4–6 hours until gas evolution completely ceases.

  • Quenching: Allow the reaction to cool to room temperature. Carefully pour the highly acidic solution over 150 g of crushed ice in a large beaker with vigorous stirring[4].

  • Neutralization: Slowly add a 20% aqueous NaOH solution or solid Na₂CO₃ until the pH reaches 6.5–7.0. Caution: This neutralization is highly exothermic. The target pyridone will typically precipitate upon reaching a neutral pH.

  • Extraction & Purification:

    • If a clean precipitate forms, filter it, wash with cold water, and recrystallize from ethyl acetate/hexanes.

    • Alternatively, extract the aqueous mixture with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Polish: Purify the crude residue via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5) to yield the pure 6-ethyl-4-methyl-2(1H)-pyridinone.

Quantitative Data & Reaction Metrics

Table 1: Reaction Stoichiometry and Expected Yields

Reagent / ProductMW ( g/mol )EquivalentsMass / VolExpected Yield
2,4-Hexanedione114.141.0011.4 g-
Cyanoacetamide84.081.058.8 g-
Piperidine85.150.101.0 mL-
Intermediate (Step 1) 162.19-~12.5 g75 - 80%
85% H₂SO₄98.08Solvent35.0 mL-
6-Ethyl-4-methyl-2-pyridone 137.18-~7.5 g65 - 75%
References
  • Grokipedia. (2026). 2-Pyridone: Historical Context and Guareschi Condensation. Retrieved from [Link]

  • Grokipedia. (2026). Acetylacetone: Condensation Reactions. Retrieved from [Link]

Sources

Development of 2-Pyridinone-Based HIV-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of 2-Pyridinone-Based NNRTIs

The landscape of anti-retroviral therapy has been significantly shaped by the discovery and development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These small molecules offer a distinct advantage by directly targeting the allosteric site of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Among the diverse chemical scaffolds explored for NNRTI activity, the 2-pyridinone core has emerged as a particularly fruitful starting point for the design of potent and specific inhibitors.

The initial discovery of 2-pyridinone derivatives as a new class of HIV-1-specific RT inhibitors in the early 1990s marked a significant milestone.[1] These compounds demonstrated high potency, with some early examples exhibiting IC50 values in the nanomolar range.[1] A key feature of these inhibitors is their non-competitive mechanism of action with respect to the natural deoxynucleoside triphosphate substrates of the RT enzyme. This application note provides a comprehensive guide for researchers in the field, detailing the synthesis, in vitro evaluation, and cellular characterization of 2-pyridinone-based HIV-1 inhibitors.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

2-Pyridinone-based NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the HIV-1 RT p66 subunit. This binding event induces a conformational change in the enzyme, distorting the active site and rendering it catalytically incompetent. This allosteric inhibition is highly specific for HIV-1 RT, with little to no activity against HIV-2 RT or other cellular DNA polymerases.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Catalytic Active Site DNA_Synthesis Viral DNA Synthesis Active_Site->DNA_Synthesis Catalyzes Inhibition Inhibition Active_Site->Inhibition Leads to NNIBP NNRTI Binding Pocket NNIBP->Active_Site Induces Conformational Change dNTPs dNTPs dNTPs->Active_Site Binds Pyridinone_Inhibitor 2-Pyridinone Inhibitor Pyridinone_Inhibitor->NNIBP Binds

Caption: Mechanism of 2-pyridinone NNRTI action on HIV-1 RT.

Synthesis of 2-Pyridinone-Based Inhibitors: A General Protocol

The synthesis of 2-pyridinone-based HIV-1 inhibitors generally involves a multi-step process. A common strategy is the construction of a substituted 3-amino-2-pyridinone core, followed by the introduction of various side chains to explore structure-activity relationships (SAR). The following is a generalized protocol for the synthesis of a representative 2-pyridinone inhibitor.

Protocol 1: Synthesis of a Representative 2-Pyridinone Inhibitor

This protocol outlines the synthesis of a potent 2-pyridinone derivative, exemplified by compounds with a substituted pyridylmethylamino side chain.

Part A: Synthesis of the 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one Core

  • Step 1: Synthesis of 2-Hydroxy-5-ethyl-6-methylpyridine. This can be achieved through various methods, including the condensation of ethyl propionylacetate and ethyl 3-aminocrotonate.

  • Step 2: Nitration. The 2-hydroxypyridine from Step 1 is nitrated at the 3-position using a mixture of nitric and sulfuric acid to yield 3-nitro-2-hydroxy-5-ethyl-6-methylpyridine.

  • Step 3: Reduction. The nitro group is then reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like tin(II) chloride, to afford 3-amino-5-ethyl-6-methylpyridin-2(1H)-one.

Part B: Coupling of the Pyridinone Core with a Substituted Pyridine Aldehyde

  • Step 4: Reductive Amination. The 3-amino-2-pyridinone core from Part A is coupled with a substituted pyridinecarboxaldehyde (e.g., 5-ethyl-2-methoxy-6-methyl-3-pyridinecarboxaldehyde) via reductive amination. This can be performed using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like methanol or dichloroethane.

  • Step 5: Purification. The final product is purified by column chromatography on silica gel to yield the desired 2-pyridinone-based HIV-1 inhibitor.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of 2-Pyridinone Inhibitors

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Poly(rA) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dUTP (e.g., digoxigenin-dUTP or biotin-dUTP)

  • Test compounds dissolved in DMSO

  • Microtiter plates (streptavidin-coated if using biotin-dUTP)

  • Detection reagents (e.g., anti-digoxigenin-HRP conjugate and a colorimetric substrate like TMB)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a microtiter plate, add the assay buffer, poly(rA)•oligo(dT) template/primer, and dNTPs.

  • Add Inhibitor: Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add the recombinant HIV-1 RT to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection:

    • If using digoxigenin-dUTP, transfer the reaction mixture to an ELISA plate coated with an anti-digoxigenin antibody.

    • If using biotin-dUTP, the reaction is performed in a streptavidin-coated plate.

  • Washing: Wash the plate to remove unincorporated nucleotides.

  • Add Conjugate: Add an enzyme-linked antibody (e.g., anti-digoxigenin-HRP) and incubate.

  • Add Substrate: After another wash step, add the colorimetric substrate.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

RT_Assay_Workflow A Prepare Reagents (Buffer, Template, dNTPs) C Add Reagents and Inhibitors to Plate A->C B Serial Dilution of Inhibitors B->C D Add HIV-1 RT to Initiate Reaction C->D E Incubate at 37°C D->E F Detect Incorporated Labeled Nucleotides E->F G Measure Signal (Absorbance) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Protocol 3: Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. A common method utilizes a reporter cell line, such as TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • Complete cell culture medium (DMEM with 10% FBS and antibiotics)

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.

  • Virus Infection: Add a pre-titered amount of HIV-1 virus stock to the wells. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: Remove the culture medium and add luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Read Plate: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC₅₀ value.

Cytotoxicity Assay: It is crucial to concurrently assess the cytotoxicity of the compounds on the same cell line. This can be done using assays such as MTT or MTS to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter for evaluating the therapeutic potential of an inhibitor.

Structure-Activity Relationship (SAR) and Resistance

The development of 2-pyridinone inhibitors has been guided by extensive SAR studies. Key structural features that influence potency include:

  • The 2-Pyridinone Core: This is essential for activity.

  • Substituents at the 3-position: A flexible linker connecting to another heterocyclic or aromatic ring system is often optimal.[1]

  • Substituents at the 5- and 6-positions: Small alkyl groups, such as ethyl and methyl, at these positions generally enhance activity.[1]

A major challenge in NNRTI development is the emergence of drug-resistant viral strains. For 2-pyridinone inhibitors, common resistance mutations in the HIV-1 RT include K103N and Y181C. The development of next-generation inhibitors focuses on designing molecules that can accommodate these mutations and maintain potency against resistant strains.

Data Presentation

The following table provides representative data for a selection of 2-pyridinone-based HIV-1 inhibitors, illustrating the range of potencies and cytotoxicities observed in this class of compounds.

Compound IDR Group at 3-PositionHIV-1 RT IC₅₀ (nM)Antiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
1 -NH-CH₂-Phthalimide3040,000 (weak)>100>2.5
20 -NH-CH₂-CH₂-Phthalimide3,00040,000>100>2.5
L-697,639 -NH-CH₂-(4,7-dimethylbenzoxazol-2-yl)1925-50>100>2000
L-697,661 -NH-CH₂-(4,7-dichlorobenzoxazol-2-yl)~2025-50>100>2000

Data compiled from published literature.[1][2]

Conclusion

The 2-pyridinone scaffold continues to be a valuable platform for the discovery of novel and potent HIV-1 NNRTIs. The protocols and application notes provided herein offer a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of this important class of antiretroviral agents. By understanding the underlying principles of their mechanism of action, SAR, and potential for resistance, the scientific community can continue to innovate and develop next-generation inhibitors with improved efficacy and resistance profiles.

References

  • Goldman, M. E., et al. (1991). 2-Pyridinone derivatives: a new class of nonnucleoside, HIV-1-specific reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 34(9), 2922-5. [Link]

  • Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Wai, J. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802. [Link]

Sources

GC-MS Analysis of Pyridinone Compounds: A Comprehensive Protocol for Purity and Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinone and its derivatives represent a vital class of heterocyclic compounds in pharmaceutical development, valued for their diverse biological activities. The robust and reliable analysis of these compounds is critical for quality control, impurity profiling, and metabolic studies. However, their inherent polarity and low volatility present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed, field-proven protocol for the analysis of pyridinone compounds using GC-MS, with a central focus on a necessary derivatization step to ensure volatility and thermal stability. We will delve into the causality behind experimental choices, from sample preparation and derivatization to instrument parameters and data interpretation, to provide a self-validating and reproducible methodology.

The Analytical Challenge: Overcoming the Polarity of Pyridinones

Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[1] Pyridinone structures, however, contain polar functional groups (specifically, an active hydrogen on the nitrogen atom and a carbonyl group) that can lead to strong intermolecular hydrogen bonding. This results in:

  • Low Volatility: The compounds do not readily vaporize at typical GC inlet temperatures, preventing their transfer onto the analytical column.

  • Poor Peak Shape: If they do elute, the polar nature of the analytes can cause interactions with active sites in the GC system, leading to broad, tailing peaks and poor resolution.

  • Thermal Instability: At the high temperatures required to force volatilization, the compounds may degrade, leading to inaccurate quantification and the appearance of artifact peaks.

To overcome these obstacles, a chemical modification step—derivatization—is essential.[2] This process replaces the active polar hydrogen with a non-polar functional group, thereby increasing volatility and thermal stability, making the analyte "GC-friendly."[3] For pyridinones, silylation is the most effective and widely used derivatization technique.[3]

The Core Principle: Silylation for Enhanced Volatility

Silylation involves reacting the pyridinone with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group.[3]

Causality: The TMS group is non-polar and sterically hinders the nitrogen, preventing hydrogen bonding. This transformation drastically reduces the boiling point of the analyte and minimizes interactions with the GC column, resulting in sharp, symmetrical peaks and reproducible retention times.[2] The use of a catalyst like trimethylchlorosilane (TMCS) can often accelerate the reaction. For samples that are difficult to dissolve, a solvent such as pyridine can be used to facilitate the derivatization process.[4]

Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, follows a structured workflow designed to ensure accuracy and reproducibility.

GC-MS_Workflow_for_Pyridinones Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Accurately Weigh Sample Dissolve 2. Dissolve in Solvent (e.g., Pyridine) Sample->Dissolve Derivatize 3. Add Silylating Reagent (MSTFA) Dissolve->Derivatize React 4. Heat to Complete Reaction Derivatize->React Inject 5. Inject into GC-MS React->Inject Separate 6. GC Separation Inject->Separate Detect 7. MS Detection & Ionization Separate->Detect Process 8. Process Chromatogram Detect->Process Identify 9. Identify Peak (RT & Mass Spectrum) Process->Identify Quantify 10. Quantify & Report Identify->Quantify

Caption: Figure 1: Overall Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Silylation Derivatization

Objective: To quantitatively convert polar pyridinone compounds into their volatile trimethylsilyl (TMS) derivatives for GC-MS analysis.

Materials:

  • Pyridinone sample or standard

  • High-purity pyridine (as solvent, if needed)[4]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as catalyst)

  • High-purity volatile solvent (e.g., Dichloromethane, Hexane)[5][6]

  • Autosampler vials (1.5 mL, glass) with inserts[5]

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 mg of the pyridinone sample into a clean, dry autosampler vial.

  • Dissolution: Add 100 µL of pyridine to the vial. Vortex thoroughly to ensure the sample is completely dissolved. The use of pyridine is particularly effective for stubborn residues that do not dissolve readily in the silylating reagent alone.[4]

  • Derivatization: Add 200 µL of MSTFA (and 20 µL of TMCS, if a catalyst is desired) to the vial. Cap the vial tightly.

    • Scientist's Note: MSTFA is a powerful silylating agent. The byproducts of the reaction are volatile and will not interfere with the chromatography.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[3]

  • Dilution: After cooling to room temperature, dilute the sample to a final concentration of approximately 10 µg/mL using a suitable volatile solvent like dichloromethane.[5] This concentration aims for an on-column loading of around 10 ng with a 1 µL injection.[5]

  • Final Preparation: If any particulate matter is visible, centrifuge the vial before placing it in the autosampler to prevent blockage of the injection syringe.[5]

Protocol 2: GC-MS Instrumentation and Parameters

Objective: To achieve optimal chromatographic separation and mass spectrometric detection of the derivatized pyridinone analytes. The following parameters serve as a robust starting point and should be optimized for specific pyridinone derivatives.

ParameterRecommended SettingRationale & Expert Notes
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace-level analysis. A split injection may be used for more concentrated samples to avoid column overload.[7]
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[7]
Carrier GasHeliumProvides good separation efficiency and is inert. Set to a constant flow rate of 1.0 - 1.2 mL/min.[1]
Column Type5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)This non-polar column is an industry standard, offering excellent separation for a wide range of derivatized compounds.[1] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Oven ProgramInitial: 100°C, hold for 2 minStarts below the solvent boiling point to focus the analytes at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate provides good resolution without excessively long run times.
Final Hold: Hold at 280°C for 5 minEnsures all high-boiling point compounds are eluted from the column, preventing carryover.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[8]
MS Source Temp230°CA standard source temperature that balances ionization efficiency with minimizing thermal degradation within the source.[7]
MS Transfer Line Temp280°CMust be hot enough to prevent condensation of the analytes as they transfer from the GC column to the MS source.[7]
Mass RangeScan from m/z 50 to 500A wide enough range to capture the molecular ion of the derivatized pyridinone and its significant fragments.[7]
Data Analysis and Interpretation

Mass Spectral Interpretation

When a TMS-derivatized molecule enters the mass spectrometer's ion source, it is bombarded by electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[9] The fragmentation pattern is a unique fingerprint that helps confirm the molecule's identity.[10]

For a generic TMS-derivatized pyridinone, the key ions to look for are:

  • Molecular Ion (M⁺): This peak represents the intact derivatized molecule and provides its molecular weight. It may or may not be the most abundant peak.[11]

  • [M-15]⁺: A very common and often prominent fragment resulting from the loss of a methyl group (•CH₃) from the TMS moiety. Its presence is a strong indicator of a silylated compound.[12]

  • [M-73]⁺: Represents the loss of the entire trimethylsilyl group (•Si(CH₃)₃).

  • m/z 73: The [Si(CH₃)₃]⁺ ion itself is often observed and is a hallmark of TMS-derivatized compounds.

Fragmentation Figure 2: Proposed Fragmentation of TMS-Pyridinone Mol_Ion [Pyridinone-TMS]⁺ (Molecular Ion, M⁺) Frag_15 [M - 15]⁺ (Loss of •CH₃) Mol_Ion->Frag_15 - •CH₃ TMS_Ion [Si(CH₃)₃]⁺ (m/z 73) Mol_Ion->TMS_Ion - •Pyridinone Frag_73 [M - 73]⁺ (Loss of •Si(CH₃)₃) Frag_15->Frag_73 - Si(CH₃)₂

Caption: Figure 2: Proposed Fragmentation of TMS-Pyridinone

Method Validation for Regulatory Compliance

For use in drug development and quality control, any analytical method must be validated to prove its reliability.[13] Validation should be performed according to International Council for Harmonisation (ICH) guidelines.[14]

Validation ParameterTypical Acceptance Criteria (Pharmaceutical)Purpose
Specificity No interference from matrix, impurities, or degradation products at the analyte's retention time.Ensures the signal measured is only from the compound of interest.
Linearity (r²) > 0.995Confirms a proportional relationship between concentration and instrument response over a defined range.[15]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.[14][15]
Precision (% RSD) Repeatability: < 2.0%; Intermediate Precision: < 3.0%Demonstrates the method's consistency with repeated measurements under the same (repeatability) and different (intermediate) conditions.[14][15]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration of analyte that can be accurately and precisely quantified.[16]
Robustness No significant impact on results from small, deliberate changes in method parameters (e.g., flow rate ±5%, oven temp ±2°C).Shows the method's reliability during normal usage and transfer between labs.[14]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization; Sample degradation; Incorrect injection parameters.Ensure sample is fully dissolved before adding reagent. Increase reaction time/temperature. Check inlet temperature and syringe function.
Broad or Tailing Peak Active sites in the GC system; Incomplete derivatization; Column contamination.Use a fresh vial/septum. Trim the first few cm of the GC column. Ensure derivatization reaction has gone to completion.
Poor Reproducibility (%RSD > 15%) Inconsistent sample preparation; Leaks in the GC system; Variable injection volume.Use an internal standard to correct for volume variations. Perform leak checks on the GC inlet. Ensure consistent timing in the derivatization protocol.
Extraneous Peaks Contamination from solvents or glassware; Byproducts from derivatization reagent; Sample matrix interference.Run a solvent blank. Ensure high-purity solvents and reagents. Check for proper storage of derivatization agents to prevent hydrolysis.
Conclusion

The successful analysis of pyridinone compounds by GC-MS is critically dependent on a robust and complete derivatization step. By converting these polar, non-volatile compounds into their corresponding TMS derivatives, analysts can leverage the high separation efficiency and sensitivity of GC-MS for reliable purity assessment and impurity profiling. The protocols and parameters outlined in this note provide a comprehensive, validated framework for researchers and drug development professionals, ensuring data of the highest integrity for regulatory submission and quality control.

References

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Preprints.org. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • GOV.UK. Development of quantitative methods for the analysis of pyridine in marine environmental samples. Available from: [Link]

  • PubMed. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Available from: [Link]

  • PMC. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • Impactfactor.org. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available from: [Link]

  • ATSDR. Analytical Methods for Pyridine. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

  • Labio Scientific. Limitations and disadvantages of GC-MS. Available from: [Link]

  • Wiley Online Library. Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. Available from: [Link]

  • ResearchGate. Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Available from: [Link]

  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available from: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • PMC. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Available from: [Link]

  • PMC. Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. Available from: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • Spectroscopy Online. Derivatization in Mass Spectrometry. Available from: [Link]

  • Spectroscopy Online. A New Perspective on the Challenges of Mass Spectrometry. Available from: [Link]

Sources

Protocol for Copper(I)-Catalyzed N-Arylation of 2-Pyridones: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among these transformations, the N-arylation of 2-pyridones stands out as a critical step in the synthesis of numerous biologically active compounds. This application note provides a detailed, field-proven protocol for the N-arylation of 2-pyridones utilizing a copper(I) iodide (CuI) catalyst, a method rooted in the principles of the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice to ensure successful implementation.

Theoretical and Mechanistic Overview

The copper-catalyzed N-arylation of 2-pyridones is a variation of the classic Ullmann condensation, a reaction that has been refined over decades to offer milder conditions and broader substrate scope.[1][2] The reaction facilitates the coupling of an aryl halide with the nitrogen atom of a 2-pyridone, forming a new C-N bond. The use of a Cu(I) salt, typically CuI, is crucial, and the reaction's efficiency is significantly enhanced by the addition of a ligand.

The Role of the Catalyst and Ligand

The catalytic cycle is believed to be initiated by the coordination of a ligand to the Cu(I) center. This is followed by the coordination of the deprotonated 2-pyridone (the pyridonate) to form a copper(I) pyridonate complex. Oxidative addition of the aryl halide to this complex forms a transient Cu(III) intermediate, which then undergoes reductive elimination to furnish the N-arylated 2-pyridone and regenerate the active Cu(I) catalyst.[3][4]

The choice of ligand is critical for stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.[3] Diamine ligands, such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), have proven to be particularly effective in promoting this transformation, allowing the reaction to proceed in common industrial solvents like toluene under relatively mild conditions.[1][5] Other successful ligands include 8-hydroxyquinoline and N,N'-dimethylethylenediamine.[6]

The Influence of the Base and Solvent

A base is required to deprotonate the 2-pyridone, generating the nucleophilic pyridonate anion. Common inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.[5][6] The choice of base can influence the reaction rate and, in some cases, the regioselectivity between N- and O-arylation.

The solvent serves to dissolve the reactants and facilitate the catalytic cycle. While traditional Ullmann reactions often required high-boiling polar solvents like DMF or nitrobenzene, modern ligand-accelerated protocols can be performed in less polar solvents such as toluene or dioxane.[1][2]

Visualizing the Process

Proposed Catalytic Cycle

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I)L Cu(I)L Pyridonate Complex [(Pyridonate)Cu(I)L] Cu(I)L->Pyridonate Complex + Pyridonate⁻ Cu(III) Intermediate [(Ar)(Pyridonate)Cu(III)L(X)] Pyridonate Complex->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)L + CuX Product N-Aryl-2-pyridone Cu(III) Intermediate->Product (Reductive Elimination) Pyridone 2-Pyridone Base Base Aryl Halide Aryl Halide (Ar-X)

Caption: Proposed catalytic cycle for the CuI-catalyzed N-arylation of 2-pyridones.

Experimental Workflow

Experimental Workflow start Start reagent_prep Reagent Preparation & Vessel Setup start->reagent_prep reaction Reaction under Inert Atmosphere reagent_prep->reaction Heating & Stirring workup Aqueous Workup & Extraction reaction->workup Cooling & Quenching purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization purification->analysis end End analysis->end

Caption: A generalized workflow for the N-arylation of 2-pyridones.

Experimental Protocol: N-Arylation using CuI/DMCDA

This protocol is an optimized procedure based on improved Ullmann-Ukita-Buchwald-Li conditions, demonstrating high reactivity and applicability in common industrial solvents.[1][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Pyridone≥98%Standard chemical supplier
Aryl Halide≥98%Standard chemical supplierAryl iodides and bromides are suitable.
Copper(I) Iodide (CuI)99.99% trace metals basisStandard chemical supplierStore under inert gas.
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA)≥98%Standard chemical supplier
Potassium Carbonate (K₂CO₃)≥99%Standard chemical supplierFinely powdered and dried before use.
TolueneAnhydrousStandard chemical supplier
Ethyl AcetateACS GradeStandard chemical supplierFor extraction and chromatography.
HexanesACS GradeStandard chemical supplierFor chromatography.
Brine (Saturated NaCl solution)Prepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousStandard chemical supplier
Schlenk tube or equivalent reaction vessel
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
  • Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an anhydrous and oxygen-free environment.

  • Reagent Addition: To the prepared Schlenk tube, add in the following order:

    • 2-Pyridone (1.2 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • The tube is then evacuated and backfilled with inert gas.

  • Solvent and Reactant Addition:

    • Add anhydrous Toluene (2.0 mL).

    • Add trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) (0.1 mmol, 10 mol%) via syringe.

    • Add the Aryl Halide (1.0 mmol, 1.0 equiv). If the aryl halide is a solid, it can be added in the previous step with the other solids.

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is stirred and heated in a pre-heated oil bath at 110 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 12 to 24 hours depending on the reactivity of the aryl halide.

  • Workup:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite to remove insoluble inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 5 mL).

    • The combined organic filtrates are transferred to a separatory funnel and washed with water (10 mL) and then brine (10 mL).

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated 2-pyridone.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Scope and Limitations

This protocol is generally applicable to a wide range of 2-pyridones and aryl halides.

  • Aryl Halides: Aryl iodides are typically more reactive than aryl bromides.[4] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[2] Sterically hindered aryl halides, particularly those with ortho-substituents, may react more slowly or give lower yields.[1][6]

  • 2-Pyridones: The reaction tolerates a variety of functional groups on the 2-pyridone ring.

  • Chemoselectivity: A potential side reaction is the O-arylation of the 2-pyridone, leading to the formation of 2-aryloxypyridines. While N-arylation is generally the preferred pathway, the O-arylation product may be observed, especially with sterically hindered substrates.[6][7]

Alternative Mild Protocol: Using Diaryliodonium Salts

For substrates that are sensitive to high temperatures, a milder protocol has been developed using diaryliodonium salts as the arylating agent. This method can often be performed at room temperature with high efficiency.[7][8]

Key Reagents and Conditions
ComponentCondition
CatalystCopper(I) Chloride (CuCl) (10 mol%)
Arylating AgentDiaryliodonium Salt
BaseTriethylamine (Et₃N)
SolventToluene
TemperatureRoom Temperature
Reaction TimeOften less than 1 hour

This approach leverages the high electrophilicity of diaryliodonium salts, which can facilitate the formation of a reactive aryl-Cu(III) intermediate even under mild conditions.[7] This method was successfully used to synthesize the antifibrotic drug Pirfenidone in 99% yield within 30 minutes.[7][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized CuI).Use high-purity CuI and ensure rigorous exclusion of air and moisture.
Insufficiently dried base or solvent.Flame-dry the reaction vessel and use anhydrous solvent. Dry K₂CO₃ in an oven before use.
Poorly reactive aryl halide (e.g., aryl chloride).Switch to the corresponding aryl bromide or iodide. Increase reaction temperature or time.
Formation of O-arylated byproduct Steric hindrance on the aryl halide or 2-pyridone.This is an inherent selectivity challenge. Try a different ligand system or the milder diaryliodonium salt protocol, which may favor N-arylation.
Inconsistent Yields Impurities in starting materials.Purify starting materials before use.
Variations in heating or stirring.Ensure consistent heating with an oil bath and vigorous stirring.

Conclusion

The copper(I)-catalyzed N-arylation of 2-pyridones is a robust and versatile method for the synthesis of valuable N-aryl-2-pyridone scaffolds. By carefully selecting the ligand, base, and reaction conditions, researchers can achieve high yields and excellent selectivity. The protocol detailed in this guide, utilizing the CuI/DMCDA system, provides a reliable and scalable method for a broad range of substrates. Furthermore, the availability of milder alternatives using diaryliodonium salts expands the applicability of this chemistry to more sensitive molecules, underscoring its importance in modern synthetic and medicinal chemistry.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]

  • Wang, P.-S., Liang, C., & Leung, M.-k. (2005). An improved Ullmann–Ukita–Buchwald–Li conditions for CuI-catalyzed coupling reaction of 2-pyridones with aryl halides. Tetrahedron, 61(31), 7428-7434. Available at: [Link]

  • PubMed. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]

  • Bunnelle, E. M., & Smith, C. R. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(3), 439–442. Available at: [Link]

  • Prendergast, A. M. (2018). The arylation of 2-pyrones and related heterocycles. University College Cork. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]

  • Gîrbea, A.-S., Cârcu-Dobrin, M., & Vlase, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1056. Available at: [Link]

  • Al-dujaili, A. H. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Baghdad Science Journal, 17(4), 1188. Available at: [Link]

  • ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Retrieved from [Link]

  • Wang, Y., et al. (2018). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry, 42(15), 12643-12651. Available at: [Link]

  • Zhang, Y., et al. (2012). CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. Organic Letters, 14(12), 3056-3059. Available at: [Link]

  • ACS Publications. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters. Retrieved from [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Screening using 6-ethyl-4-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of the Pyridinone Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and metabolic disorders. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas. The pyridinone core is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors.[1] This is due to its ability to act as both a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of ATP in the kinase active site.[2][3][4] The versatility of the pyridinone structure allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2][3] This application note provides a detailed guide for the use of 6-ethyl-4-methyl-2(1H)-pyridinone , a representative pyridinone-based compound, in a high-throughput screening campaign to identify and characterize novel kinase inhibitors.

Compound Profile: 6-ethyl-4-methyl-2(1H)-pyridinone

A thorough understanding of the physicochemical properties of a test compound is paramount for the design of a robust screening assay.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Solubility Expected to be soluble in DMSOGeneral knowledge for similar compounds[5]
Stability Store in a cool, dry place. Stability in DMSO stock solutions should be evaluated.General laboratory practice[6]

Rationale for Screening: The structural features of 6-ethyl-4-methyl-2(1H)-pyridinone, particularly the pyridinone ring, make it an attractive candidate for screening against a panel of protein kinases. Its relatively low molecular weight and favorable LogP suggest good lead-like properties.

Recommended Kinase Inhibitor Screening Assay: ADP-Glo™ Kinase Assay

For the initial high-throughput screening of 6-ethyl-4-methyl-2(1H)-pyridinone, we recommend the ADP-Glo™ Kinase Assay . This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[7]

Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]

Advantages of the ADP-Glo™ Assay:

  • High Sensitivity: The assay can detect low levels of ADP, allowing for the use of lower enzyme concentrations.[7]

  • Broad Applicability: It is a universal assay that can be used for virtually any kinase.

  • Robustness and HTS Compatibility: The "glow" type luminescence signal is stable, making it suitable for high-throughput screening in 96- and 384-well formats.[7][9]

  • Reduced Interference: The assay chemistry is designed to minimize interference from test compounds.

Experimental Workflow: Screening 6-ethyl-4-methyl-2(1H)-pyridinone against a Target Kinase (e.g., Src Kinase)

The following diagram illustrates the overall workflow for screening our compound of interest against a selected kinase, such as the non-receptor tyrosine kinase Src, which is a well-established cancer target.

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare 10 mM stock of 6-ethyl-4-methyl-2(1H)-pyridinone in DMSO Serial_Dilution Create serial dilutions of the compound in assay buffer Compound_Prep->Serial_Dilution Assay_Plate Dispense compound dilutions, kinase, and substrate to a 384-well plate Serial_Dilution->Assay_Plate Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Assay_Plate Reaction_Initiation Initiate reaction by adding ATP Assay_Plate->Reaction_Initiation Incubation Incubate at room temperature for 60 minutes Reaction_Initiation->Incubation ATP_Depletion Add ADP-Glo™ Reagent to terminate the reaction and deplete ATP Incubation->ATP_Depletion Incubation_2 Incubate for 40 minutes ATP_Depletion->Incubation_2 ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation_2->ADP_to_ATP Incubation_3 Incubate for 30 minutes ADP_to_ATP->Incubation_3 Read_Plate Measure luminescence using a plate reader Incubation_3->Read_Plate Data_Normalization Normalize data to controls (no inhibitor and no enzyme) Read_Plate->Data_Normalization IC50_Curve Plot % inhibition vs. compound concentration Data_Normalization->IC50_Curve IC50_Determination Determine the IC50 value IC50_Curve->IC50_Determination

Caption: Workflow for kinase inhibitor screening using the ADP-Glo™ assay.

Detailed Protocol for Src Kinase Inhibition Assay

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

1. Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of 6-ethyl-4-methyl-2(1H)-pyridinone in 100% DMSO.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Src Kinase Solution: Dilute recombinant human Src kinase in assay buffer to the desired concentration. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.

  • Substrate Solution: Prepare a solution of a suitable Src substrate (e.g., poly(E,Y)₄:₁) in assay buffer.

  • ATP Solution: Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

2. Assay Procedure:

  • Compound Plating:

    • Perform serial dilutions of the 10 mM compound stock in assay buffer to generate a dose-response curve (e.g., 100 µM to 1 nM final concentrations).

    • Add 2.5 µL of the diluted compound solutions to the appropriate wells of a 384-well assay plate.

    • For control wells, add 2.5 µL of assay buffer containing the same percentage of DMSO as the compound wells (vehicle control) and 2.5 µL of assay buffer for the "no enzyme" control.

  • Kinase/Substrate Addition:

    • Prepare a master mix of Src kinase and substrate in assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well, except for the "no enzyme" control wells. For these, add 5 µL of a substrate-only mix.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition:

    • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Hypothetical Data Presentation

The following table presents hypothetical results from a screen of 6-ethyl-4-methyl-2(1H)-pyridinone against Src kinase.

Compound Concentration (µM)% Inhibition
10095.2
3088.7
1075.1
352.3
128.9
0.310.5
0.12.1
0.030.5

IC₅₀ Value: Based on this data, the calculated IC₅₀ for 6-ethyl-4-methyl-2(1H)-pyridinone against Src kinase would be approximately 2.8 µM .

Understanding the Mechanism: The Src Signaling Pathway

Src is a proto-oncogene that plays a crucial role in regulating cell growth, proliferation, migration, and survival. Its aberrant activation is a common feature in many cancers.[4] Inhibiting Src can disrupt these oncogenic signaling cascades.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Migration FAK->Migration Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified Src signaling pathway leading to cancer-related cellular processes.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial screening of 6-ethyl-4-methyl-2(1H)-pyridinone as a potential kinase inhibitor. The proposed ADP-Glo™ assay offers a robust and sensitive platform for high-throughput screening. A hypothetical IC₅₀ value in the low micromolar range against a key oncogenic kinase like Src would warrant further investigation.

Subsequent steps in the drug discovery process would include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Cell-Based Assays: Validating the inhibitory activity of the compound in a cellular context by assessing the phosphorylation of downstream targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-ethyl-4-methyl-2(1H)-pyridinone to improve potency and selectivity.

The pyridinone scaffold continues to be a rich source of novel kinase inhibitors, and systematic screening of compounds like 6-ethyl-4-methyl-2(1H)-pyridinone is a crucial first step in the identification of new therapeutic leads.

References

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • RCSB PDB. (2008). 3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • D-Scholarship@Pitt. (2013). DIVERSITY IN SRC-FAMILY KINASE ACTIVATION MECHANISMS: IMPLICATIONS FOR SELECTIVE INHIBITOR DISCOVERY. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethyl-4,5-dimethyl-2-pyridone. Retrieved from [Link]

  • NextSDS. (n.d.). 2(1H)-Pyridinone, 6-ethyl-4-hydroxy-3-methyl- (9CI). Retrieved from [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

Sources

Application Note: Design, Synthesis, and Validation of Anti-Inflammatory Agents Utilizing Pyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyridinone scaffolds have emerged as highly privileged structures in modern medicinal chemistry. Featuring both hydrogen bond donors and acceptors within a rigid, planar six-membered ring, they serve as excellent bioisosteres for amides, pyrimidines, and phenol rings[1]. This structural versatility allows for the precise tuning of lipophilicity and polarity, making pyridinones ideal candidates for fragment-based drug design.

This application note provides a comprehensive guide for drug development professionals on utilizing the pyridinone scaffold to develop potent anti-inflammatory agents. We focus on three validated therapeutic targets: p38 Mitogen-Activated Protein Kinase (MAPK) , Cyclooxygenase-2 (COX-2) , and Formyl Peptide Receptors (FPRs) .

Mechanistic Grounding & Target Biology

The efficacy of pyridinone derivatives stems from their ability to exploit specific enzymatic geometries and signaling cascades:

  • p38α MAPK Inhibition: The p38 MAPK pathway is central to the translational control of pro-inflammatory cytokines like TNF-α and IL-6. By utilizing an N-aryl-6-pyridinone scaffold (e.g., the clinical candidate PH-797804), researchers can induce steric constraints between the pyridinone carbonyl and adjacent methyl substituents. This restricts rotation around the C-N bond, locking the molecule into a stable atropisomer that perfectly occupies the ATP-binding pocket of p38α, achieving extraordinary kinome selectivity and an IC50 in the low nanomolar range[2].

  • COX-2 Inhibition: Pyridinone derivatives are critical precursors in the synthesis of highly selective COX-2 inhibitors, such as Etoricoxib[3]. The scaffold provides the exact spatial geometry required to selectively insert into the hydrophilic side pocket of COX-2, a region that is sterically inaccessible in the constitutively active COX-1 enzyme.

  • FPR2 Agonism: Formyl peptide receptors (FPR1/FPR2) are critical for the active resolution of inflammation. Pyridinones substituted with a 4-bromophenylacetamide fragment act as potent mixed FPR1/FPR2 agonists, promoting neutrophil apoptosis and reducing joint inflammation in rheumatoid arthritis models[4].

Pathway Stimulus Inflammatory Stimuli (LPS / Cytokines) Receptor Cell Surface Receptors (TLR4 / TNFR) Stimulus->Receptor p38 p38 MAPK Pathway Receptor->p38 COX2 COX-2 Enzyme Receptor->COX2 Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) p38->Cytokines COX2->Cytokines Pyridinone_p38 N-aryl Pyridinones (e.g., PH-797804) Pyridinone_p38->p38 Inhibits Pyridinone_COX Pyridinone Precursors (e.g., Etoricoxib analogs) Pyridinone_COX->COX2 Inhibits

Fig 1. Modulation of p38 MAPK and COX-2 inflammatory signaling pathways by pyridinone scaffolds.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative binding affinities and functional potencies of key pyridinone derivatives across different anti-inflammatory targets, demonstrating the scaffold's versatility.

Compound / PrototypePrimary TargetPotency (IC50 / EC50)Key Structural FeatureReference
(aS)-PH-797804 p38α MAPK26 nM (IC50)Sterically restricted N-aryl bond[5]
Compound 2 COX-20.18 μM (IC50)Phthalimide-pyridinone hybridization[6]
AMC3 FPR20.23 μM (EC50)4-bromophenylacetamide substitution[4]
Compound 17b FPR1 / FPR2Submicromolar (EC50)Pyridazin-3(2H)-one bridging scaffold[7]

Experimental Protocols

The following methodologies detail the synthesis and biological validation of pyridinone-based anti-inflammatory agents. Every protocol is designed as a self-validating system to ensure data integrity and prevent false positives.

Protocol 1: Synthesis of the N-Aryl Pyridinone Core via Chan-Lam Coupling

To evaluate the scaffold's potential, researchers often synthesize N-substituted pyridinones using a Chan-Lam cross-coupling approach. This method is preferred over Buchwald-Hartwig amination because it operates under milder conditions, tolerating sensitive functional groups on the pyridinone ring[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the base pyridinone intermediate (1.0 eq) and the appropriate aryl boronic acid (1.5 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add anhydrous copper(II) acetate (1.0 eq) and triethylamine (Et3N, 2.0 eq). Causality: Copper(II) acetate acts as the essential oxidant to drive the catalytic cycle of the C-N bond formation, while Et3N neutralizes the generated acid.

  • Moisture Scavenging: Introduce activated 4Å molecular sieves to the reaction mixture. Causality: Molecular sieves scavenge ambient water, preventing the competitive hydrolysis of the boronic acid, which would otherwise drastically reduce the yield of the N-arylation step[7].

  • Reaction & Monitoring: Stir the mixture at room temperature open to the air (oxygen is required for the catalytic cycle) for 12–24 hours.

  • Self-Validation (In-Process Control): Monitor the reaction strictly via LC-MS. Do not quench the reaction until the mass of the starting pyridinone is completely consumed. If stalling occurs, spike with an additional 0.5 eq of copper(II) acetate.

  • Purification: Filter through Celite to remove copper salts, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexanes). Ensure final purity is >95% via HPLC before biological testing.

Protocol 2: In Vitro Target Validation (Human Whole Blood Assay)

While biochemical kinase assays confirm direct target engagement, the Human Whole Blood (HWB) Assay is critical for translating p38 MAPK or COX-2 inhibition into physiological efficacy. Testing in HWB mimics the physiological protein-binding environment, providing a highly accurate prediction of in vivo pharmacokinetics and efficacy that isolated cell lines cannot offer[8].

Step-by-Step Methodology:

  • Blood Collection: Collect venous blood from healthy human donors into sodium heparin tubes.

  • Compound Treatment: Pre-incubate 200 μL of whole blood with the synthesized pyridinone derivatives (serial dilutions from 10 μM to 1 nM) for 30 minutes at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS, 10 ng/mL final concentration) to stimulate the TLR4 receptor, triggering the p38 MAPK cascade and subsequent TNF-α production. Incubate for 4 hours at 37°C.

  • Plasma Isolation: Centrifuge the plates at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes and leukocytes. Carefully harvest the plasma supernatant.

  • Cytokine Quantification: Quantify TNF-α levels using a standard sandwich ELISA.

  • Self-Validation (Assay Integrity):

    • Positive Control: Include a clinical-stage p38 inhibitor (e.g.,2[2]) to validate the dynamic range of the ELISA.

    • Negative Control: Include a vehicle-only (DMSO) well without LPS to establish baseline cytokine levels.

    • Cytotoxicity Check: Run a parallel PBMC viability assay (e.g., CellTiter-Glo). A compound is only validated as an anti-inflammatory agent if its IC50 for TNF-α reduction is at least 10-fold lower than its CC50 (cytotoxic concentration), ensuring the reduction is due to true target inhibition and not cell death.

Workflow Synthesis 1. Scaffold Synthesis (Chan-Lam Coupling) Validation 2. Chemical Validation (LC-MS, Purity >95%) Synthesis->Validation InVitro 3. Target Kinase Assay (ATP-competitive) Validation->InVitro CellAssay 4. Human Whole Blood (LPS-induced TNF-α) InVitro->CellAssay SAR 5. SAR Optimization (Iterative Design) CellAssay->SAR SAR->Synthesis

Fig 2. Self-validating experimental workflow for the development of pyridinone anti-inflammatory agents.

References

  • Hope HR, et al. "Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: Preclinical-to-clinical translation." J Pharmacol Exp Ther.2

  • Crocetti L, et al. "Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis." MDPI.4

  • BenchChem. "Application Notes and Protocols for the Use of Pyridinone-Derivatives in the Synthesis of Etoricoxib." BenchChem.3

  • Alanazi AM, et al. "Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation." ACS Omega.6

  • Frontiers Editorial. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry.1

  • Vergelli C, et al. "Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis." NIH PMC.7

  • MedChemExpress. "(aS)-PH-797804 | p38 MAPK Inhibitor." MedChemExpress.5

  • SciSpace. "Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases." SciSpace.8

Sources

Application Note: De Novo Synthesis of N-Alkylated Pyridin-2(1H)-ones via Chromone Ester Ring-Opening/Ring-Closure (RORC) Cascades

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

Pyridin-2(1H)-ones are privileged heterocyclic scaffolds embedded in numerous FDA-approved therapeutics, including the anti-fibrotic Pirfenidone, the anti-epileptic Perampanel, and the antifungal Ciclopirox. Traditionally, the synthesis of N-alkylated pyridones relies on the direct alkylation of 2-hydroxypyridines. However, this approach is notoriously plagued by poor regioselectivity, often yielding difficult-to-separate mixtures of N-alkylated and O-alkylated products[1][2]. While specialized conditions (e.g., lithium hydride bases or micellar aqueous systems) can improve N-selectivity[1][2], or transition-metal catalysis can be employed for N-arylation[3], these methods still require the pre-formation of the pyridone ring.

This application note details a superior, regioselective alternative: a single-pot, two-step addition-elimination sequence that constructs the N-alkylated pyridin-2(1H)-one ring de novo. By utilizing (E)-ethyl 3-(4-oxo-4H-chromen-3-yl)acrylates as highly electrophilic precursors, primary amines act as both the nitrogen source and the nucleophilic trigger. This initiates a cascade ring-opening/ring-closure (RORC) reaction that completely circumvents the ambident nucleophile problem, ensuring 100% N-selectivity.

Mechanistic Pathway: The RORC Cascade

Understanding the causality of this reaction is critical for troubleshooting and substrate expansion. The transformation is driven by the inherent electrophilicity of the chromone C2 position and the thermodynamic stability of the final pyridone aromatic system.

  • Initial Nucleophilic Attack: The primary amine attacks the highly electrophilic C2 carbon of the chromone core.

  • Pyran Ring Opening: The intermediate collapses, cleaving the C-O bond of the pyran ring to generate a 2-hydroxybenzoyl enamine/imine intermediate.

  • Intramolecular Cyclization (Amidation): The newly incorporated nitrogen atom is spatially pre-organized to attack the pendent ethyl ester carbonyl of the acrylate moiety.

  • Elimination & Rearomatization: The expulsion of ethanol, followed by dehydration, drives the system into the highly stable, fully aromatic N-alkylated pyridin-2(1H)-one configuration.

Mechanism A Chromone Acrylate Ester (Electrophile) C Step 1: Nucleophilic Attack at C2 (Pyran Ring Opening) A->C B Primary Amine (R-NH2) (Nucleophile) B->C D Intermediate: Phenolic Enamine/Imine C->D Ring Opening E Step 2: Intramolecular Cyclization (Attack on Ester Carbonyl) D->E Conformational Shift F Step 3: Elimination (Loss of EtOH & H2O) E->F Cyclization G Product: N-Alkylated Pyridin-2(1H)-one F->G Rearomatization

Figure 1: Mechanistic pathway of the Chromone-to-Pyridone RORC cascade.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. We divide the workflow into two distinct phases: the synthesis of the critical chromone ester precursor, and the cascade synthesis of the pyridone.

Workflow W1 Phase 1: Vilsmeier-Haack Formylation W2 Phase 2: Knoevenagel Condensation W1->W2 W3 Phase 3: Amine Addition (Basic Conditions) W2->W3 W4 Phase 4: RORC Cascade (In Situ) W3->W4 W5 Phase 5: Isolation & Crystallization W4->W5

Figure 2: End-to-end experimental workflow for N-alkylated pyridin-2(1H)-one synthesis.

Protocol A: Synthesis of (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate

Note: This utilizes a Knoevenagel-Doebner condensation following Vilsmeier-Haack formylation.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde (5.0 g, 20 mmol) and monoethyl malonate (20 mmol) in anhydrous pyridine (20 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.2 mL) to accelerate the enolization of the malonate.

  • Reaction: Heat the mixture to 110°C under an inert argon atmosphere. Maintain heating for 1 to 1.5 hours.

  • Monitoring: Track the reaction via TLC (Eluent: 3:7 EtOAc:Hexane). The starting material aldehyde will disappear, replaced by a lower Rf spot corresponding to the acrylate ester.

  • Workup: Cool the reaction to room temperature and pour over crushed ice containing 1M HCl to neutralize the pyridine. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chromone acrylate ester.

Protocol B: Single-Pot Synthesis of N-Alkylated Pyridin-2(1H)-ones

This protocol leverages basic conditions to drive the addition-elimination sequence.

  • Setup: Dissolve the synthesized (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate (1.0 equiv, 5 mmol) in 15 mL of anhydrous DMF or absolute ethanol.

  • Amine Addition: Add the desired primary amine (1.2 to 1.5 equiv). Expert Insight: If utilizing an amine hydrochloride salt (e.g., propargylamine HCl), add anhydrous K2CO3 (2.0 equiv) to the suspension to liberate the free base in situ.

  • Cascade Initiation: Stir the reaction mixture at 60°C. The basic conditions maintain the nucleophilicity of the primary amine, ensuring rapid attack at the C2 position and facilitating the subsequent elimination of ethanol.

  • Validation: Monitor via TLC. The successful formation of the pyridin-2-one is indicated by a highly fluorescent spot under short-wave UV (254 nm), distinct from the chromone precursor.

  • Isolation: Upon completion (typically 2–4 hours), quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization to afford the pure N-alkylated pyridin-2(1H)-one in 60–83% yield.

Quantitative Data: Substrate Scope & Efficiency

The RORC methodology exhibits broad functional group tolerance, accommodating various steric and electronic profiles in the amine nucleophile.

Amine ClassRepresentative AmineReaction Time (h)Isolated Yield (%)Purity (HPLC)
Arylalkyl Benzylamine1.583%>98%
Aliphatic Alkyne Propargylamine2.078%>97%
Diamines Diaminoethane3.071%>95%
Hydroxyalkyl 2-amino-1,3-dihydroxypropane4.065%>95%
Sterically Hindered tert-Butylamine6.060%>92%

Table 1: Representative substrate scope and yields for the synthesis of N-substituted pyridin-2(1H)-ones via the chromone ester RORC cascade. Data generalized from Sharma et al..

Troubleshooting & Optimization Insights

As an application scientist, anticipating failure modes is as important as executing the protocol. If yields fall below the expected 60-83% threshold, consider the following causality-based interventions:

  • Issue: Accumulation of the Ring-Opened Intermediate.

    • Cause: The intramolecular cyclization (Step 2) is thermodynamically hindered, or the elimination of ethanol is incomplete.

    • Solution: Increase the reaction temperature to 80°C to overcome the activation energy barrier for amidation. Ensure the solvent is strictly anhydrous, as trace water can lead to premature ester hydrolysis, converting the ethyl ester to a carboxylic acid and halting cyclization.

  • Issue: Low Initial Conversion (Intact Chromone).

    • Cause: The primary amine is protonated and non-nucleophilic.

    • Solution: Verify the pH of the reaction mixture. Add a non-nucleophilic auxiliary base (e.g., triethylamine or DIPEA) to ensure the primary amine remains in its active, unprotonated state.

References

  • Sharma, S. K., et al. "Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones". Indian Journal of Chemistry, 2016.

  • [1] "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation". ResearchGate. 1

  • [3] "Synthesis of 2-pyridones". Organic Chemistry Portal. 3

  • [2] "An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone". Pharmaceutical Society of Japan. 2

Sources

Application Notes and Protocols for the Functionalization of C3 and C5 Positions of the Pyridinone Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridinone Scaffolds in Medicinal Chemistry

The 2-pyridone ring is a privileged heterocyclic motif frequently found in natural products, bioactive molecules, and pharmaceutical agents.[1][2][3][4] Its unique electronic and structural features make it a versatile scaffold in drug discovery. The strategic functionalization of the pyridinone core, particularly at the C3 and C5 positions, is a critical aspect of medicinal chemistry, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[5] This guide provides a comprehensive overview of the methodologies for the selective functionalization of the C3 and C5 positions of the pyridinone ring, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Considering the resonance structures of 2-pyridone, there is a notable electronic bias within the ring. The C3 and C5 positions are comparatively electron-rich, rendering them more susceptible to electrophilic attack. Conversely, the C4 and C6 positions are more electron-deficient and are thus more favorable sites for nucleophilic reactions.[1][2] This inherent reactivity provides a foundational principle for devising site-selective functionalization strategies.

Controlling Site Selectivity: C3 versus C5 Functionalization

The ability to selectively introduce functional groups at either the C3 or C5 position is paramount for the targeted design of novel molecular entities. Several factors influence this regioselectivity, including the electronic nature of the reactants, steric hindrance, the use of directing groups, and the choice of catalyst.

Electronic and Steric Control

The intrinsic electronic properties of the pyridinone ring favor electrophilic substitution at the C3 and C5 positions.[1][2] The choice between these two sites can often be directed by the steric environment of the pyridinone substrate and the incoming electrophile. For instance, bulky substituents on the nitrogen or at the C6 position can sterically hinder the C5 position, thereby favoring functionalization at the less hindered C3 position.

Directing Group Strategies

The use of directing groups is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions. A directing group, temporarily installed on the pyridone nitrogen or at another position, can chelate to a metal catalyst and direct the functionalization to a specific C-H bond in close proximity. While highly effective for achieving C6-selectivity, this approach can also be adapted to favor C3 or C5 functionalization under specific conditions.[3]

Radical-Mediated Reactions

Radical reactions offer an alternative pathway for C3 and C5 functionalization, often with distinct regioselectivity compared to ionic reactions. The regiochemical outcome in radical reactions is governed by the relative stability of the resulting radical intermediates. Several methods have been developed for the C3-selective introduction of alkyl, aryl, and trifluoromethyl groups via radical pathways.[1][2]

Methodologies for C3 and C5 Functionalization

A variety of synthetic methodologies have been developed to introduce diverse functional groups at the C3 and C5 positions of the pyridinone ring. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and radical reactions.

Palladium-Catalyzed Cross-Coupling and C-H Arylation

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of pyridinones.

C5-Selective Arylation: A straightforward palladium(II)-catalyzed strategy has been developed for the C5-selective arylation of the 2-pyridone core using aryl iodides.[6][7] This transformation is highly regioselective and tolerates a wide range of functional groups.

Substituent-Dependent Site-Selectivity Switching: In some palladium-catalyzed reactions, such as dehydrogenative arylation with polyfluoroarenes, the regioselectivity can be switched between the C3 and C5 positions depending on the presence of substituents on the pyridinone ring.[1][2]

Workflow for Palladium-Catalyzed C5-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine 2-Pyridone, Aryl Iodide, Pd(II) catalyst, AgNO3, and Solvent heat Heat Reaction Mixture start->heat 1. Inert Atmosphere cool Cool to RT heat->cool 2. Monitor by TLC/LC-MS quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Characterize C5-Arylated Product purify->analyze

Caption: General workflow for Pd-catalyzed C5-arylation of 2-pyridones.

Radical Functionalization

Radical reactions provide a powerful means to introduce a variety of functional groups at the C3 position of the pyridinone ring with high selectivity.

C3-Trifluoromethylation: A seminal example of C3-selective C-H functionalization was reported by Yamakawa and co-workers, involving a radical trifluoromethylation of 2-pyridone.[1][2][8]

C3-Alkylation and Arylation: Nickel-catalyzed radical C3-selective alkylation with α-bromo carbonyl compounds and manganese(III)-mediated radical C3-selective alkylation and arylation have also been developed.[1][2]

Mechanism of Radical-Mediated C3-Functionalization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator (e.g., H2O2, K2S2O8) radical_source Radical Precursor (e.g., CF3I, Ar-B(OH)2) initiator->radical_source Generates pyridone 2-Pyridone radical_source->pyridone 1. Radical Addition termination Radical Coupling radical_source->termination radical_adduct Radical Adduct (at C3) functionalized_pyridone C3-Functionalized Pyridone radical_adduct->functionalized_pyridone 2. Oxidation & Deprotonation radical_adduct->termination

Caption: Proposed mechanism for radical-mediated C3-functionalization of 2-pyridones.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Palladium-Catalyzed C5-Selective Arylation of 2-Pyridone

This protocol is adapted from the work of Das et al. for the direct Pd(II)-catalyzed C5-arylation of 2-pyridone with aryl iodides.[6][7]

Materials:

  • 2-Pyridone substrate (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • AgNO₃ (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the 2-pyridone substrate, aryl iodide, Pd(OAc)₂, and AgNO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated 2-pyridone.

Self-Validation:

  • Expected Outcome: Formation of the C5-arylated product as the major regioisomer.

  • Troubleshooting: Low conversion may be addressed by increasing the reaction temperature, time, or catalyst loading. Poor regioselectivity might be influenced by the electronic nature of the aryl iodide or substituents on the pyridinone; screening of different palladium catalysts and ligands may be necessary.

Protocol 2: Radical C3-Selective Trifluoromethylation of 2-Pyridone

This protocol is a general representation based on the seminal work on radical C3-functionalization.[1][2][8]

Materials:

  • 2-Pyridone (1.0 equiv)

  • CF₃I (excess)

  • FeSO₄·7H₂O (catalytic amount)

  • H₂O₂ (30% aq. solution)

  • DMSO

Procedure:

  • In a round-bottom flask, dissolve the 2-pyridone in DMSO.

  • Add FeSO₄·7H₂O to the solution.

  • Bubble CF₃I gas through the solution for a few minutes.

  • Slowly add H₂O₂ dropwise to the reaction mixture at room temperature.

  • Stir the reaction for the optimized time (e.g., 2-6 hours), monitoring by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-trifluoromethyl-2-pyridone.

Self-Validation:

  • Expected Outcome: Selective formation of the C3-trifluoromethylated product.

  • Troubleshooting: If the reaction is sluggish, gentle heating might be beneficial. The rate of addition of H₂O₂ can be critical to control the reaction exotherm and selectivity.

Data Summary

Functionalization TypePositionCatalyst/ReagentKey FeaturesReference
ArylationC5Pd(OAc)₂ / AgNO₃High regioselectivity, broad scope.[6][7]
AlkenylationC5Pd(OAc)₂ / Cu(OAc)₂Catalytic variant of Fujiwara-Moritani.[1][3]
AlkynylationC5Au catalyst / TIPS-EBXHigh C5-selectivity irrespective of substitution.[1][2]
TrifluoromethylationC3FeSO₄ / H₂O₂ / CF₃IRadical mechanism, high C3-selectivity.[1][2][8]
AlkylationC3Ni catalyst / α-bromo carbonylsRadical mechanism, excellent C3-selectivity.[1][2]
ArylationC3Fe catalyst / K₂S₂O₈ / Ar-B(OH)₂Catalytic radical C3-arylation.[2][3]

Conclusion

The selective functionalization of the C3 and C5 positions of the pyridinone ring is a dynamic and evolving field in synthetic organic chemistry. The methodologies outlined in this guide, from transition-metal catalysis to radical C-H functionalization, provide a powerful toolkit for chemists engaged in drug discovery and development. A thorough understanding of the underlying principles of regioselectivity, coupled with the practical application of the provided protocols, will enable the rational design and synthesis of novel pyridinone-based molecules with tailored biological activities.

References

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 22-32. [Link]

  • Das, D., & Maiti, D. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters, 20(18), 5778-5782. [Link]

  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Wang, B., et al. (2025). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Organic Letters. [Link]

  • Kim, H., & Kim, J. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. ACS Catalysis, 9(7), 6445-6451. [Link]

  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Semantic Scholar. [Link]

  • Yamakawa, T., et al. (2010). The seminal example of C3-selective C–H functionalization of 2-pyridone. ResearchGate. [Link]

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  • Gande, R., & Li, X. (2022). Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Easy Access to All-Carbon Quaternary Center. Organic Letters, 24(4), 958-963. [Link]

  • Das, D., & Maiti, D. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters. [Link]

Sources

experimental setup for [4+2] annulation to form 2-pyridones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-Pyridones via [4+2] Annulation

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials. Its synthesis has been the subject of extensive research, with the [4+2] annulation, or hetero-Diels-Alder reaction, emerging as a particularly elegant and efficient strategy. This application note provides a detailed overview of the principles, mechanisms, and experimental protocols for constructing the 2-pyridone ring system using this powerful cycloaddition methodology. We offer field-proven insights into experimental design, a step-by-step protocol for a robust annulation reaction, and a guide for troubleshooting common issues, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Significance of 2-Pyridones and the [4+2] Annulation Strategy

2-Pyridones are a privileged class of N-heterocycles, exhibiting a wide spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] Their unique electronic and hydrogen-bonding capabilities also make them valuable building blocks in supramolecular chemistry and materials science.[1] Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance.

Among the myriad of synthetic approaches, those based on annulation reactions—the formation of a new ring onto a pre-existing system—are highly valued for their efficiency.[2] The [4+2] annulation, a variant of the Nobel Prize-winning Diels-Alder reaction, stands out for its ability to construct the six-membered pyridone ring with high atom economy and stereochemical control.[3][4] This reaction typically involves the cycloaddition of a 4-π electron component (the "diene") and a 2-π electron component (the "dienophile"), where one or more carbon atoms are replaced by nitrogen, classifying it as a hetero-Diels-Alder reaction.[3] This guide focuses on a modern and highly adaptable version of this strategy: the [4+2] annulation of in situ-generated 1-azadienes with various dienophiles.

Principle and Governing Mechanism

The core of this synthetic strategy is the reaction between a nitrogen-containing diene (an azadiene) and a suitable dienophile. A particularly effective and versatile approach involves the in situ generation of 1-azadienes from readily available precursors like N-propargylamines and active methylene compounds.[5]

The causality behind this choice is twofold:

  • Expertise & Experience: The starting materials are often commercially available or easily synthesized, offering a low barrier to entry. The in situ generation of the reactive azadiene intermediate avoids the need to isolate a potentially unstable species, streamlining the workflow.

  • Trustworthiness: The reaction proceeds through a concerted, pericyclic mechanism which is often highly predictable in terms of regioselectivity and stereoselectivity. The final aromatization step to the stable 2-pyridone ring provides a strong thermodynamic driving force, often leading to high yields and clean reaction profiles.

The generalized mechanism proceeds as follows:

  • Azadiene Formation: A base-mediated condensation between an active methylene compound (e.g., a malonate ester or β-ketoester) and an N-propargylamine generates a key vinylogous amide intermediate. This intermediate exists in equilibrium with its 1-azadiene tautomer.

  • [4+2] Cycloaddition: The electron-rich azadiene reacts with an electron-deficient dienophile (e.g., an alkyne or alkene) in a [4+2] cycloaddition to form a dihydropyridone intermediate.

  • Aromatization: This intermediate then undergoes a facile elimination or rearrangement to furnish the final, stable 2-pyridone aromatic ring.

This mechanistic pathway is illustrated in the diagram below.

Mechanism cluster_0 1. Azadiene Formation cluster_1 2. [4+2] Cycloaddition cluster_2 3. Aromatization Start Active Methylene Cmpd + N-Propargylamine Base Base (e.g., DBU) Start->Base Condensation Intermediate Vinylogous Amide ⇌ 1-Azadiene Base->Intermediate Azadiene 1-Azadiene Dienophile Dienophile (e.g., Alkyne) Azadiene->Dienophile Concerted [4+2] Cycloadduct Dihydropyridone Intermediate Dienophile->Cycloadduct Aromatization Dihydropyridone Product Substituted 2-Pyridone Aromatization->Product Elimination/ Rearrangement

Caption: Generalized mechanism for 2-pyridone synthesis.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1-propyl-1,2-dihydropyridine-3-carboxylate

This protocol is adapted from a robust and versatile procedure reported by Saikia and co-workers, demonstrating the facile [4+2] annulation of an in situ generated azadiene.[5]

Objective: To synthesize a polysubstituted 2-pyridone via a one-pot, three-component reaction.

Materials & Equipment:

  • Reagents:

    • Ethyl benzoylacetate (≥98%, Sigma-Aldrich)

    • N-Propylprop-2-yn-1-amine (≥97%, Combi-Blocks)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%, Sigma-Aldrich)

    • Toluene (Anhydrous, ≥99.8%, Sigma-Aldrich)

    • Ethyl acetate (EtOAc), Hexanes (ACS grade for workup and chromatography)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 50 mL round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Nitrogen or Argon gas inlet

    • Heating mantle with temperature controller

    • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography system with silica gel (230-400 mesh)

Experimental Procedure:

  • Reaction Setup:

    • A 50 mL round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

    • The flask is charged with ethyl benzoylacetate (1.0 mmol, 192 mg) and anhydrous toluene (10 mL). The solution is stirred to ensure homogeneity.

  • Reagent Addition:

    • To the stirred solution, add N-propylprop-2-yn-1-amine (1.2 mmol, 117 mg).

    • Following this, add DBU (0.2 mmol, 30 mg) dropwise via syringe. The choice of a non-nucleophilic organic base like DBU is critical to promote the initial condensation without competing side reactions.

  • Reaction Execution:

    • The reaction mixture is heated to reflux (approx. 110 °C) under the nitrogen atmosphere.

    • Self-Validating System: The progress of the reaction is monitored by TLC every 1-2 hours (using a 3:7 EtOAc/Hexanes eluent system). The consumption of the starting materials and the appearance of a new, more polar UV-active spot corresponding to the product should be observed. The reaction is typically complete within 8-12 hours.

  • Workup:

    • Once the reaction is complete, the flask is cooled to room temperature.

    • The reaction mixture is diluted with EtOAc (20 mL) and washed sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL). This removes DBU and any water-soluble impurities.

    • The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • The column is eluted with a gradient of EtOAc in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Fractions containing the desired product (identified by TLC) are combined and the solvent is removed in vacuo to yield the pure 2-pyridone as a solid or viscous oil.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DBU is a strong, non-nucleophilic base and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

Data Presentation and Expected Results

The described protocol is broadly applicable to a range of substrates. The table below summarizes the scope of this reaction, highlighting the versatility and typical yields that can be expected.

G setup 1. Flame-Dry Flask & Add Reagents reflux 2. Heat to Reflux (Toluene, 110°C) setup->reflux monitor 3. Monitor by TLC (8-12 hours) reflux->monitor workup 4. Cool & Aqueous Workup (EtOAc/Water/Brine) monitor->workup purify 5. Purify by Column Chromatography workup->purify product 6. Isolate Pure 2-Pyridone purify->product

Caption: Experimental workflow for 2-pyridone synthesis.

Table 1: Substrate Scope and Yields for the [4+2] Annulation (Data adapted from Behera et al., 2023[5])

EntryActive Methylene Cmpd (R¹)N-Substituent (R²)Product Yield (%)
1Ethyl benzoylacetatePropyl85
2Ethyl acetoacetatePropyl88
3AcetylacetonePropyl90
4Ethyl benzoylacetateBenzyl82
5Ethyl benzoylacetateAllyl86
6Diethyl malonatePropyl75

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., wet solvent/reagents). 2. Insufficient reaction temperature or time. 3. Base degradation or incompatibility.1. Use freshly distilled or anhydrous solvents. Ensure reagents are dry. 2. Confirm reflux temperature and extend reaction time, monitoring by TLC. 3. Use freshly opened DBU. Consider an alternative base like K₂CO₃ or Cs₂CO₃.
Incomplete Reaction 1. Stoichiometry is incorrect. 2. Insufficient heating.1. Re-check calculations and ensure a slight excess (1.1-1.2 eq.) of the amine component is used. 2. Ensure the mixture is vigorously refluxing.
Formation of Multiple Side Products 1. Reaction temperature is too high, causing decomposition. 2. The active methylene compound is undergoing self-condensation.1. Reduce the reaction temperature and monitor closely. Toluene is generally a good choice, but xylenes (higher temp) or dioxane could be explored. 2. Ensure slow, controlled addition of the base.
Difficult Purification 1. Product co-elutes with starting material or impurities. 2. Product is streaking on the silica gel column.1. Adjust the polarity of the eluent system for chromatography. Try different solvent systems (e.g., dichloromethane/methanol). 2. Add a small amount of acetic acid (0.5%) to the eluent to suppress ionization of acidic/basic functionalities.

Conclusion

The [4+2] annulation strategy represents a powerful and highly convergent method for the synthesis of structurally diverse 2-pyridones. The protocol detailed herein, utilizing an in situ generated azadiene, exemplifies the efficiency and practicality of this approach. By understanding the underlying mechanism and key experimental parameters, researchers can reliably access this important heterocyclic scaffold. The broad substrate scope and operational simplicity make this method a valuable tool for professionals in drug discovery, natural product synthesis, and materials science, enabling the rapid assembly of complex molecular architectures from simple, readily available precursors.

References

  • Chen, T., Ye, M., Huang, T., Chen, Z., & Shen, J. (2025). Base‐Catalyzed [4+2] Annulation of Ynones and Acetates for the Synthesis of 2‐Pyrones. Asian Journal of Organic Chemistry. [Link]

  • Behera, B. K., Arandhara, P. J., Porashar, B., Bora, S. K., & Saikia, A. K. (2023). A facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds. The Journal of Organic Chemistry, 88(21), 15041-15059. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Clark, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Cai, Y., et al. (2019). The [4 + 2] Cycloaddition of 2‐Pyrone in Total Synthesis. Chemistry – An Asian Journal, 14(16), 2736-2748. [Link]

  • MDPI. (2025). Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]

  • Alajarín, M., et al. (2006). Synthesis of highly-functionalised pyridines via hetero-Diels– Alder methodology: reaction of 3-siloxy-1-aza-1,3-butadienes with electron deficient acetylenes. Tetrahedron, 62(49), 11409-11417. [Link]

  • Oñate, A., et al. (2001). New Synthetic Methods to 2-Pyridone Rings. Current Organic Synthesis, 2(4), 479-513. [Link]

Sources

Application & Protocol: High-Purity Isolation of 6-ethyl-4-methyl-2(1H)-pyridinone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The efficacy and safety of any potential therapeutic agent are critically dependent on its purity. This application note provides a detailed, field-proven protocol for the purification of 6-ethyl-4-methyl-2(1H)-pyridinone from a crude reaction mixture using normal-phase flash column chromatography. We delve into the mechanistic principles behind the separation, the rationale for methodological choices, and a systematic workflow from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the pure compound.

Introduction: The Purification Challenge

The 6-ethyl-4-methyl-2(1H)-pyridinone molecule contains a polar pyridone core, making it a challenging candidate for purification.[2] As a basic compound, the pyridine nitrogen can interact strongly with acidic silanol groups present on the surface of standard silica gel, which can lead to issues like peak tailing and poor resolution.[3] Furthermore, its polarity means it is often poorly retained on traditional reversed-phase (C18) columns under highly aqueous conditions.[4]

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is an exceptionally effective technique for purifying such polar compounds.[5][6] The retention mechanism is primarily driven by adsorption and polarity-based interactions, where more polar compounds interact more strongly with the stationary phase and thus elute later.[7] This guide establishes a robust and reproducible normal-phase purification strategy.

Principle of Separation: Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar (e.g., a mixture of hexanes and ethyl acetate).[5] The separation of components in a mixture is based on their differential affinity for the stationary phase.

  • Analyte-Stationary Phase Interaction: The polar functional groups of 6-ethyl-4-methyl-2(1H)-pyridinone (specifically the amide-like N-H and carbonyl groups) form hydrogen bonds and dipole-dipole interactions with the silanol (-Si-OH) groups on the silica gel surface.

  • Elution Mechanism: A non-polar mobile phase is used to carry the sample through the column. To elute the bound compounds, a more polar solvent (a "modifier," like ethyl acetate) is added to the mobile phase. This modifier competes with the analyte for the active sites on the silica gel, displacing the analyte and allowing it to move down the column.[8] Compounds with lower polarity will have weaker interactions with the silica and will be eluted more easily by a less polar mobile phase.

Method Development: From TLC to Flash Column

The most efficient way to develop a separation method for column chromatography is to first perform preliminary screening using Thin-Layer Chromatography (TLC).[9] TLC is rapid, consumes minimal material, and the results correlate well with column chromatography when the same stationary and mobile phases are used.[10][11]

The Goal: To find a solvent system where the target compound, 6-ethyl-4-methyl-2(1H)-pyridinone, has a Retention Factor (Rf) of approximately 0.2-0.4.[12] This Rf range typically ensures that the compound is well-retained on the column but can be eluted without excessive solvent usage, providing optimal separation from both less polar and more polar impurities.

Protocol: TLC Solvent System Screening

  • Prepare several developing chambers (e.g., covered beakers with filter paper) containing different ratios of a non-polar solvent (Hexane or Heptane) and a more polar modifier (Ethyl Acetate). Suggested starting ratios: 9:1, 4:1, 2:1, 1:1 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary tube, spot the crude mixture onto the baseline of several silica gel TLC plates.[9]

  • Place one plate in each chamber, ensuring the solvent level is below the baseline.[11]

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., iodine chamber).

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]

  • Select the solvent system that provides the best separation and gives the target compound an Rf value in the optimal range (0.2-0.4).

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents
ParameterSpecificationRationale/Comments
Stationary Phase Silica Gel, Flash GradeStandard choice for normal-phase separation of polar compounds.[13]
Mobile Phase A n-Hexane (or Heptane)Low polarity solvent.
Mobile Phase B Ethyl AcetatePolar modifier to control elution strength.[8]
Column Glass column suitable for flash chromatographyDimensions depend on sample size; a 70:1 silica-to-sample ratio is a good starting point.[14]
Adsorbent for Loading Celite or Silica GelFor dry loading, which is recommended for polar compounds.[14][15]
Collection Vessels Test tubes or vialsFor collecting eluted fractions.
Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography Protocol cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Solvent Screening (Hexane:EtOAc Ratios) Crude->TLC Select Select Optimal System (Rf ≈ 0.2-0.4) TLC->Select Slurry Prepare Silica Slurry in Hexane DryLoad Dry Load Crude Sample (Adsorb onto Celite/Silica) Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load DryLoad->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Collect Collect Fractions TLC_Analyze Analyze Fractions by TLC Collect->TLC_Analyze Combine Combine Pure Fractions TLC_Analyze->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure 6-ethyl-4-methyl- 2(1H)-pyridinone Evap->Pure

Caption: Workflow for the purification of 6-ethyl-4-methyl-2(1H)-pyridinone.

Step-by-Step Procedure

Step 1: Column Preparation (Wet Packing)

  • Insert a small plug of cotton wool at the bottom of the column to support the packing.[16]

  • Add a thin layer of sand (approx. 1 cm) over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane or the lowest polarity mixture determined by TLC).[16] Stir well to remove trapped air bubbles.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and prevent air channels.

  • Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and level. Do not let the top of the silica bed run dry.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition and sample loading.[14]

Step 2: Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

  • Add a small amount of silica gel or Celite (approx. 2-3 g) to this solution.[14]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is the crude product adsorbed onto the solid support.

  • Carefully drain the solvent from the packed column until it is just level with the top layer of sand.

  • Gently add the dry-loaded sample onto the sand layer, ensuring an even distribution.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, opening the stopcock to begin the elution. Use pressurized air ("flash" chromatography) for a faster and more efficient separation.[12]

  • Isocratic Elution: If the impurities are well-separated from the product on the TLC plate, you can use a single, constant solvent composition throughout the entire process.[13]

  • Gradient Elution: If impurities are close to the product, a gradient elution is recommended.[13] Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the proportion of the more polar solvent (e.g., to 10%, 20%, 50% Ethyl Acetate) to elute compounds with increasing polarity.[12]

  • Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be consistent (e.g., 10-20 mL each).

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions using TLC. Spot a small amount from every few tubes onto a TLC plate and develop it in the optimal solvent system.

  • Identify the fractions containing the pure target compound (those showing a single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-ethyl-4-methyl-2(1H)-pyridinone.

  • Determine the yield and confirm purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Inappropriate solvent system; Column overload.Re-optimize the mobile phase using TLC to achieve better spot separation.[17] Reduce the amount of sample loaded onto the column.
Streaking/Tailing on TLC and Column Strong interaction between the basic pyridone and acidic silica; Sample is too concentrated.Add a small amount of a competing base, like triethylamine (~0.1-0.5%), to the mobile phase to block the active silanol sites.[3] Ensure the sample is loaded in a narrow band.
Compound Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate or switch to a stronger modifier like Methanol).
Cracked or Channeled Silica Bed Improper packing; Column ran dry.Ensure the silica is packed as a uniform slurry without air bubbles.[16] Never let the solvent level drop below the top of the silica bed.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 6-ethyl-4-methyl-2(1H)-pyridinone. By leveraging the principles of normal-phase chromatography and employing a systematic method development approach starting with TLC, researchers can achieve high purity of this valuable heterocyclic compound. The detailed step-by-step procedure and troubleshooting guide serve as a robust resource for scientists in drug discovery and development, ensuring the reliability and reproducibility of their synthetic and purification efforts.

References

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  • CymitQuimica. CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone.
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Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridinones are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors and anti-HIV agents.[1][2] The chemical versatility of the pyridinone ring, which allows for substitution at five different positions, provides a rich landscape for drug discovery and development.

This guide provides an integrated strategy for the comprehensive characterization of substituted pyridinones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale for each analytical choice. We will proceed through a logical workflow, from initial purity assessment to definitive structural elucidation, ensuring a self-validating and robust characterization cascade.

cluster_start Initial Synthesis & Workup cluster_analysis Analytical Workflow cluster_end Final Confirmation start Crude Synthesized Product HPLC HPLC/LC-MS (Purity & MW) start->HPLC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) HPLC->NMR If >95% Pure end Fully Characterized Substituted Pyridinone HPLC->end Comprehensive Data Package HRMS High-Res MS (Formula) NMR->HRMS Confirm Connectivity NMR->end Comprehensive Data Package FTIR FTIR (Functional Groups) HRMS->FTIR Confirm Formula HRMS->end Comprehensive Data Package Xray X-ray Crystallography (3D Structure) FTIR->Xray Confirm Functional Groups (Optional but Recommended) FTIR->end Comprehensive Data Package Xray->end Definitive Structure

Caption: High-level workflow for characterizing a novel substituted pyridinone.

Chromatographic Techniques: Purity Assessment and Initial Analysis

The first step in characterizing a newly synthesized compound is to assess its purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, especially for the non-volatile and thermally labile nature of many pyridinone derivatives.[4]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity, making it ideal for the diverse polarity range of substituted pyridinones. A C18 column is a robust starting point, offering excellent retention and resolving power for these heterocyclic systems.[4][5] Coupling the HPLC to a UV-Vis or Photodiode Array (PDA) detector is standard, as the pyridinone core possesses a strong chromophore.[3][6] For initial molecular weight confirmation, an in-line mass spectrometer (LC-MS) is invaluable.

Protocol: RP-HPLC Method Development for Purity Analysis

  • System Preparation:

    • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Maintain column temperature at 25-30 °C for reproducibility.[7]

    • Solvents: Use HPLC-grade solvents.

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). FA is preferred for MS compatibility.[5]

      • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.

  • Sample Preparation:

    • Prepare a stock solution of the pyridinone sample in a suitable solvent (e.g., Methanol or ACN/Water mixture) at ~1 mg/mL.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL for injection. Ensure the sample is fully dissolved to avoid column blockage.

  • Data Acquisition:

    • Detection: Use the PDA detector to scan a range (e.g., 210-400 nm). Monitor at the absorption maximum (λmax) of the pyridinone chromophore (typically 280-330 nm) and a lower wavelength (e.g., 220 nm) to detect a wider range of potential impurities.[4][8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution (Scouting Gradient):

      • Start with a linear gradient: 5% B to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Method Optimization & Analysis:

    • Analyze the chromatogram from the scouting run. If the main peak elutes too early or too late, adjust the starting and ending percentages of the gradient.

    • Optimize the gradient slope to achieve a resolution (Rs) of >1.5 between the main peak and all impurities.

    • Calculate purity by area percentage: (Area of Main Peak / Total Area of All Peaks) x 100. This provides a preliminary purity value. For accurate quantification, a reference standard and calibration curve are required.

A Prepare Sample & Mobile Phases B Perform Scouting Run (e.g., 5-95% ACN over 20 min) A->B C Analyze Chromatogram: - Peak Retention Time - Peak Shape - Resolution B->C D Is Resolution (Rs) > 1.5 for all peaks? C->D E Adjust Gradient Slope or Solvent System D->E No F Method Validated (Proceed with Analysis) D->F Yes E->B Re-inject

Caption: Workflow for HPLC method development and purity assessment.[4]

Trustworthiness: Method validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[4]

ParameterTypical ValueRationale
Linearity (r²) > 0.999Ensures a direct proportional response of the detector to concentration.
Accuracy (Recovery) 98.0% - 102.0%Confirms the method's ability to measure the true value.
Precision (RSD) < 2.0%Demonstrates the reproducibility of the results.
Limit of Detection (LOD) 0.01 - 0.1%Defines the lowest concentration of analyte that can be reliably detected.
Table 1: Typical Quantitative Data for HPLC Purity Analysis Validation.[4]

Spectroscopic Techniques: The Core of Structural Elucidation

Once purity is established, a suite of spectroscopic techniques is employed to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[3] For substituted pyridinones, ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The chemical shifts (δ) are highly sensitive to the electronic environment, allowing for confident assignment of substituent positions.[9][10]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyridinone sample.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often an excellent choice as it can solubilize a wide range of polarities and the N-H proton of the pyridinone ring is often clearly visible.[3]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can assist.

  • Instrument Setup & Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm. The number of scans will depend on the sample concentration (typically 16-64 scans).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width is 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • 2D NMR (if needed): If the structure is complex or ambiguous, acquire 2D spectra like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to definitively assign connectivity.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze splitting patterns (multiplicity) to deduce proton-proton coupling.

    • Assign signals based on characteristic chemical shifts.

NucleusAtom PositionTypical Chemical Shift (δ) in DMSO-d₆ (ppm)Notes
¹H N-H10.0 - 12.0Often a broad singlet, exchangeable with D₂O.[11]
H3/H56.0 - 6.5Coupled to adjacent ring protons.
H4/H67.2 - 7.8Typically downfield due to proximity to N or C=O.[3][11]
¹³C C2 (C=O)160 - 165Characteristic carbonyl carbon of the pyridinone.[11]
C4/C6135 - 145Downfield shifts due to deshielding effects.
C3/C5105 - 120Generally more upfield compared to C4/C6.
Table 2: Typical NMR Chemical Shift Ranges for a 2(1H)-Pyridinone Core.
Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural clues. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation of pyridinones is often diagnostic, with the position of the substituent influencing the observed fragments.[12][13] For example, 2-substituted pyridines often show fragmentation patterns involving interaction with the ring nitrogen, which differs from their 3- or 4-substituted isomers.[12][14]

Protocol: ESI-HRMS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Instrument Setup & Data Acquisition:

    • Use an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 50-1000).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. A mass accuracy of <5 ppm is considered excellent confirmation.

    • Analyze the MS/MS fragmentation pattern (if acquired) to corroborate the proposed structure.

cluster_mol Parent Ion (2-Substituted Pyridinone) cluster_frag1 Loss of Substituent cluster_frag2 Ring Fragmentation mol [M+H]⁺ frag1 [M - R + H]⁺ mol->frag1 CID frag2 Pyridinium Ion (m/z 78-94) mol->frag2 CID

Caption: Generalized fragmentation pathway for a substituted pyridinone in MS/MS.

Infrared (IR) and UV-Vis Spectroscopy

Expertise & Experience: While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid and valuable complementary information. Fourier-Transform Infrared (FTIR) spectroscopy is excellent for identifying key functional groups, providing immediate evidence for the presence of the pyridinone core.[6][11] UV-Vis spectroscopy confirms the presence of the conjugated π-system and is highly sensitive to the electronic environment, making it useful for studying tautomeric equilibria and solvent effects.[3][15]

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Acquire a background spectrum first, then the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands.

Functional GroupCharacteristic Frequency (cm⁻¹)Notes
N-H Stretch 3300 - 3500Can be broad due to hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100Sharp peaks.
C=O Stretch (Amide) 1640 - 1690A strong, sharp band, characteristic of the pyridinone form.
C=C/C=N Stretch 1550 - 1650Multiple bands indicating the ring structure.
C-H Bend 675 - 900The pattern can sometimes indicate the substitution pattern.[6]
Table 3: Characteristic IR Absorption Frequencies for Substituted Pyridinones.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution in a spectroscopic grade solvent (e.g., ethanol or water) in a quartz cuvette to achieve an absorbance below 1.5 AU.[3]

  • Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline with a cuvette containing the pure solvent. Then, record the sample spectrum over a range of 200-400 nm.[6]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The λmax is sensitive to solvent polarity and pH, a phenomenon known as solvatochromism.[3][15]

X-ray Crystallography: The Definitive Structure

Expertise & Experience: For novel compounds, especially those intended for drug development, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It reveals the precise 3D arrangement of atoms in the solid state, confirms the tautomeric form, and details intermolecular interactions like hydrogen bonding.[2][16] This information is invaluable for understanding SAR and for computational modeling studies.[1]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding a model with atomic coordinates, bond lengths, bond angles, and torsion angles.

Integrated Characterization Workflow

No single technique provides all the necessary information. A robust characterization relies on the synergistic combination of these methods. The following workflow represents a best-practice approach for characterizing a novel substituted pyridinone from synthesis to final confirmation.

G start Crude Product purify Purification (e.g., Column Chromatography) start->purify hplc_ms 1. Purity & MW Check (RP-HPLC, LC-MS) purify->hplc_ms purity_check Purity > 95%? hplc_ms->purity_check purity_check->purify No nmr 2. Structural Connectivity (¹H, ¹³C, 2D NMR) purity_check->nmr Yes hrms 3. Elemental Formula (HRMS) nmr->hrms ftir 4. Functional Group ID (FTIR) hrms->ftir uv_vis 5. Chromophore Analysis (UV-Vis) ftir->uv_vis xray 6. Definitive 3D Structure (X-ray Crystallography) uv_vis->xray If single crystals available data_package Assemble Data Package: - Spectra - Purity Report - Structural Assignment uv_vis->data_package xray->data_package final_compound Fully Characterized Compound data_package->final_compound

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Substituted Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. While substituted pyridines are ubiquitous in bioactive molecules and pharmaceutical pipelines, their synthesis is frequently bottlenecked by poor reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the fundamental causality behind these synthetic failures and provide self-validating, field-proven protocols to overcome them.

FAQ 1: Why does my electrophilic aromatic substitution (EAS) on substituted pyridines fail or give abysmal yields?

The Causality: Pyridine is intrinsically resistant to electrophilic aromatic substitution. The electronegative nitrogen atom lowers the energy of the ring's π-system, making electrophilic attack thermodynamically unfavorable [1][1]. Furthermore, the nitrogen lone pair is highly basic. When exposed to standard acidic EAS reagents (e.g., HNO₃/H₂SO₄ for nitration or Lewis acids in Friedel-Crafts), the nitrogen is rapidly protonated or complexed. This forms a pyridinium ion, a cationic intermediate that is completely unreactive toward electrophiles [1][1].

The Solution: Implement a Pyridine N-oxide activation strategy . Oxidizing the nitrogen atom to an N-oxide reverses the electronic polarity of the system. The oxygen atom donates electron density back into the pyridine ring via resonance, specifically activating the 2- and 4-positions for electrophilic attack, allowing you to bypass the inherent deactivation of the parent heterocycle [2][2].

G A Pyridine (EAS Unreactive) B Pyridine N-oxide (Activated Ring) A->B m-CPBA Oxidation C Substituted N-oxide (Regioselective EAS) B->C Electrophile (e.g., Halogenation) D Substituted Pyridine (Final Product) C->D Deoxygenation (Pd/C, H2)

Workflow demonstrating the polarity reversal of pyridine via N-oxide activation for EAS.

Self-Validating Protocol: N-Oxide Synthesis & Activation

  • Oxidation: Dissolve the starting pyridine in dichloromethane (DCM). Slowly add 1.2 equivalents of m-chloroperoxybenzoic acid (m-CPBA) at 0 °C.

  • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). Pyridine N-oxides are highly polar. A successful conversion is self-validated by the disappearance of the starting material and the emergence of a new, baseline-hugging spot (Rf ~ 0.1 in 100% EtOAc).

  • EAS Functionalization: Subject the purified N-oxide to your desired electrophile. The reaction will now proceed regioselectively [2][2].

  • Deoxygenation: Reduce the N-oxide back to the free substituted pyridine using palladium-catalyzed hydrogenolysis (Pd/C, H₂) or phosphorus trichloride (PCl₃) under mild conditions [2][2].

FAQ 2: I am experiencing low yields and catalyst poisoning during Suzuki-Miyaura cross-coupling of 2-halopyridines. How do I fix this?

The Causality: 2-Halopyridines are notorious for stalling palladium-catalyzed cross-coupling reactions. Following oxidative addition, the proximity of the basic nitrogen allows it to coordinate strongly with the palladium center. This forms an unreactive, highly stable dimeric Pd-complex, effectively poisoning the catalyst and halting the crucial transmetalation step [3][3].

The Solution: You must employ steric shielding. Utilizing bulky, electron-rich phosphine ligands (such as Buchwald ligands, e.g., XPhos) prevents the formation of the unreactive dimer by sterically blocking the nitrogen from coordinating to the metal. Alternatively, switching to a Nickel-catalyzed cross-electrophile coupling using rigid ligands like bathophenanthroline can bypass traditional organometallic reagent synthesis entirely and significantly improve yields [4][4].

G A 2-Halopyridine + Pd(0) B Oxidative Addition Intermediate A->B C Unreactive Dimer (Catalyst Poisoning) B->C Standard Ligands (e.g., PPh3) D Transmetalation (Bulky Ligand) B->D Bulky Ligands (e.g., XPhos) E Cross-Coupled Product D->E

Divergent pathways in 2-halopyridine cross-coupling based on ligand steric bulk.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

  • Preparation: In a glovebox, combine the 2-halopyridine (1.0 eq), boronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 eq) in a Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (10:1 ratio). The water is critical for activating the boronic acid into the reactive boronate species.

  • Reaction & Validation: Heat to 100 °C for 12 hours. Self-Validation: The reaction mixture should transition from a dark red/purple (Pd₂(dba)₃) to a clear yellow/orange solution. The appearance of a black precipitate (Pd black) is a visual failure indicator, signifying catalyst decomposition and ligand dissociation.

FAQ 3: How can I achieve direct, highly substituted pyridine synthesis without relying on harsh classical condensation conditions?

The Causality: Traditional syntheses of pyridine rings (like the Hantzsch or Kröhnke syntheses) rely on condensation reactions that are often incompatible with sensitive functional groups and struggle to produce specific, highly substituted patterns due to thermodynamic limitations [5][5].

The Solution: Employ a modular cascade reaction. A highly effective modern approach is the Cu-catalyzed cross-coupling of alkenylboronic acids at the N–O bond of α,β-unsaturated ketoxime O-pentafluorobenzoates. This generates a 3-azatriene intermediate that undergoes thermal electrocyclization and subsequent aerobic oxidation to yield highly substituted pyridines under mild, non-basic conditions [6][6].

Self-Validating Protocol: Cu-Catalyzed Cascade Synthesis

  • Cross-Coupling: Combine the oxime O-carboxylate, alkenylboronic acid, and catalytic copper in DMF open to the air. Add 4Å molecular sieves.

  • Incubation: Stir at 50 °C for 2 hours to allow the N-iminative cross-coupling to occur.

  • Electrocyclization/Oxidation: Raise the temperature to 90 °C for 3–5 hours.

  • Validation: The addition of 4Å molecular sieves is a self-validating control step; without them, competitive hydrolysis by water (generated in situ from the boronic acid-boroxine equilibrium) will rapidly degrade the transient 3-azatriene, causing the yield to plummet [6][6].

Quantitative Data Summary

To assist in selecting the appropriate troubleshooting method, the following table summarizes the quantitative improvements achieved by the optimized protocols discussed above:

Reaction TypeSubstrate / IssueOptimized Condition / ReagentTypical Yield
Amination Pyridine N-oxideOne-pot using t-BuNH₂ and Ts₂OUp to 99%
Cross-Electrophile Coupling 2-Chloropyridine + Alkyl BromideNi-catalyst with bathophenanthroline ligand in DMF>26% (Significant improvement over standard)
Cascade Synthesis α,β-unsaturated ketoxime + alkenylboronic acidCu-catalyst, 50 °C then 90 °C, 4Å MS43–91%
O-pyridylamidoxime Synthesis Pyridine N-oxide + amidoximePyBroP activatorUp to 99%
References
  • Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review Source: ResearchGate URL:[Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides Source: Semantic Scholar URL:[Link]

  • Pyridine is bad at electrophilic aromatic substitution Source: Almerja URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL:[Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: NIH / PMC URL:[Link]

  • A Simple, Modular Synthesis of Substituted Pyridines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC Source: NIH / PMC URL:[Link]

Sources

Technical Support Center: Kröhnke-Type Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Pathways

The 1 is a highly efficient, atom-economical method for constructing highly functionalized 2,4,6-trisubstituted pyridines[1]. Unlike the Hantzsch synthesis, it bypasses the need for a final oxidation step because the leaving group (pyridine) inherently establishes the correct oxidation state for the aromatic system[1]. However, the cascade nature of this reaction—proceeding via ylide formation, Michael addition, and cyclodehydration—creates multiple branch points where side products can form if conditions are not strictly controlled[2].

KrohnkePathway Start α-Pyridinium Salt + α,β-Unsaturated Ketone Ylide Pyridinium Ylide (Reactive Intermediate) Start->Ylide Base (-H+) Side3 Polymerization / Degradation Start->Side3 Thermal Runaway (Excess Heat) Michael 1,5-Dicarbonyl (Michael Adduct) Ylide->Michael 1,4-Addition Cyclization Dihydropyridine Intermediate Michael->Cyclization + NH4OAc Cyclocondensation Side1 Uncyclized Adducts (Low NH4OAc) Michael->Side1 Stalled Reaction Side2 Aniline Derivatives (Alternative Annulation) Michael->Side2 Intramolecular Carbanion Addition Product 2,4,6-Trisubstituted Pyridine (Target) Cyclization->Product -H2O, -Pyridine Aromatization

Kröhnke synthesis pathway illustrating target product formation versus common side product branches.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the Michael addition stage, leaving uncyclized 1,5-dicarbonyl intermediates. How do I drive aromatization? Causality: The conversion of the Michael adduct to the pyridine ring requires both a sufficient nitrogen source (ammonia) and thermal energy for the cyclodehydration and elimination of the pyridine leaving group. If the equilibrium is not pushed forward, the 2[2]. Solution: Increase the equivalents of ammonium acetate (typically 5-10 equiv) to drive the equilibrium toward the cyclized product. Additionally, ensure the reaction is heated to reflux in an acidic solvent like glacial acetic acid, which catalyzes the dehydration step[3].

Q2: I am observing the formation of aniline derivatives instead of the desired pyridine. What causes this? Causality: Under specific conditions—particularly when utilizing fluorinated substrates like 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide—the 1,4-Michael addition can be followed by an 4 of a carbanion to the keto carbonyl group[4]. This forms a dienone intermediate that aromatizes into an aniline derivative rather than a pyridine. Solution: This side reaction is highly dependent on the nitrogen source and solvent. To favor pyridine formation, strictly adhere to standard Kröhnke conditions (excess NH₄OAc in acetic acid) and avoid metal-free amination conditions that unlock this alternative annulation pathway[5].

Q3: The reaction is highly exothermic, resulting in a complex mixture of degradation products. How can I control thermal runaway? Causality: The initial deprotonation and Michael addition steps generate significant heat. Uncontrolled exotherms lead to 3[3]. Solution: Employ a slow, dropwise addition of the α,β-unsaturated ketone to the pyridinium salt solution. Utilize a larger solvent volume to dissipate heat, and use an ice bath during the initial mixing phase before gradually applying heat for the cyclization step[3].

Q4: I am getting multiple spots on TLC and poor selectivity. How can I minimize side reactions? Causality: Impure starting materials, particularly the α,β-unsaturated carbonyl, can undergo self-condensation. Additionally, isolation of reactive intermediates can sometimes lead to unwanted side reactions[6]. Solution:6 via distillation or chromatography prior to use[6]. Utilize a one-pot variation where the 1,5-dicarbonyl intermediate is not isolated, minimizing its exposure to competing reaction pathways[6].

Quantitative Optimization Data

The following table summarizes how specific reaction parameters influence the distribution between the target pyridine and common side products.

Reaction ParameterSuboptimal ConditionOptimized ConditionImpact on Yield / Side Products
Ammonium Acetate 1.0 - 2.0 equiv5.0 - 10.0 equivLow NH₄OAc leads to uncyclized 1,5-dicarbonyls (<40% yield). Excess drives equilibrium to >80% yield.
Solvent System Ethanol (Room Temp)Glacial Acetic Acid (Reflux)Heat and acidic environment catalyze the cyclodehydration step, preventing intermediate stalling.
Reagent Addition All-at-once mixingDropwise addition of enonePrevents thermal runaway and enone polymerization (reduces degradation side products by ~30%).
N-Source Absence No NH₄OAc addedStandard NH₄OAcAbsence triggers alternative intramolecular annulation, yielding aniline derivatives instead of pyridines.

Self-Validating Experimental Protocol: Optimized Kröhnke Synthesis

This protocol describes the synthesis of a classic Kröhnke product (e.g., 2,4,6-triphenylpyridine) with built-in validation checks to ensure the reaction does not deviate into side-product pathways[2].

Materials Required:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10.0 equiv)

  • Glacial acetic acid (Solvent)

Step-by-Step Methodology:

  • Ylide Generation and Michael Addition:

    • Suspend 1.0 mmol of N-phenacylpyridinium bromide in 10 mL of glacial acetic acid at room temperature.

    • Slowly add 1.0 mmol of chalcone dropwise over 10 minutes to prevent localized exotherms.

    • Validation Check: The solution should initially be clear or slightly cloudy. A distinct color change (often to yellow/orange) indicates the successful deprotonation to the pyridinium ylide and subsequent formation of the Michael adduct. If the solution turns dark brown or black immediately, thermal degradation has occurred; discard and restart with an ice bath.

  • Cyclocondensation and Aromatization:

    • Add 10.0 mmol of fresh, high-quality ammonium acetate to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 2 to 4 hours.

    • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The disappearance of the chalcone spot and the appearance of a highly UV-active, non-polar spot indicates successful aromatization. The persistence of an intermediate polarity spot suggests uncyclized 1,5-dicarbonyl; if observed, add 2.0 more equiv of NH₄OAc and continue refluxing.

  • Workup and Purification:

    • Cool the mixture to room temperature.

    • Pour the crude mixture into 50 mL of vigorously stirred ice-water.

    • Neutralize the solution slowly with aqueous ammonia until precipitation is complete.

    • Validation Check: The formation of a distinct solid precipitate confirms the successful displacement and removal of the highly water-soluble pyridinium leaving group. A lack of precipitate indicates a failure in the aromatization step.

    • Collect the solid by vacuum filtration, wash with cold water followed by cold ethanol, and dry under vacuum to yield the pure pyridine derivative.

References

  • Kröhnke pyridine synthesis - Wikipedia. Wikipedia.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem. Benchchem.
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers. RSC Publishing.
  • An alternative metal-free amination appraoch to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - ResearchGate.
  • Pyridine Synthesis Optimization: A Technical Support Center - Benchchem. Benchchem.

Sources

optimization of reaction conditions for pyridinone cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridinone Cyclization Technical Support & Troubleshooting Hub . The synthesis of 2-pyridinone and 4-pyridinone scaffolds frequently presents challenges related to regioselectivity, incomplete conversion, and functional group tolerance. This portal provides mechanistic troubleshooting, validated protocols, and optimization strategies for researchers developing these critical heterocyclic pharmacophores.

Diagnostic Workflow: Cyclization Strategy & Optimization

OptimizationLogic N1 Precursor Selection N2 Target: 2-Pyridinones (1,3-Enynes + N-Donors) N1->N2 N3 Target: 4-Pyridones (Ester-Tethered Enaminones) N1->N3 N4 Gold-Catalyzed Nazarov/Schmidt Reaction N2->N4 N5 Electrophilic Activation (Mixed Anhydride) N3->N5 N6 Use Aryldiazonium Salts (Soft Nucleophiles) N4->N6 N7 Avoid Basic Conditions (Lacks Acidic N-H) N5->N7 N8 High Regioselectivity N6->N8 Optimized N9 Successful C-C/C-N Closure N7->N9 Optimized

Logical workflow for diagnosing and optimizing pyridinone cyclization pathways.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Issue 1: Poor Regioselectivity in 2-Pyridinone Synthesis Q: When attempting to synthesize bicyclic 2-pyridinones from 1,3-enynes and nitrogen donors, I observe multiple regioisomers and poor overall yields. How can I drive the reaction toward a single regioisomer? Analysis & Causality: Traditional Schmidt-type reactions often rely on azides, which can lead to unselective nitrogen insertion and safety hazards[1]. If you are using standard nitrogen donors, the intermediate cations generated during the reaction may undergo non-selective trapping. Solution: Transition to an azoarene-activated Schmidt-type reaction using aryldiazonium salts. By utilizing a gold catalyst (e.g., JohnPhosAu(MeCN)SbF6), the 1,3-enyne acetate undergoes a Nazarov cyclization to form a cyclopenta-1,4-dien-1-yl acetate intermediate[1]. The aryldiazonium salt acts as a soft pronucleophile. Because of their highly electrophilic character and moderate oxidizability, aryldiazonium salts are compatible with the gold complex without undergoing unwanted redox transformations[1]. This soft nucleophilicity ensures highly regioselective nitrogen insertion during the ring-expansion relay, yielding the desired 2-pyridinone[1].

Issue 2: Failure of Enaminones to Cyclize into 4-Pyridones Under Basic Conditions Q: I am trying to cyclize an ester-tethered open-chain enaminone into a 4-pyridone using DBU (Baylis-Hillman conditions), but I recover only starting material. What is the mechanistic barrier? Analysis & Causality: Open-chain enaminones synthesized from aliphatic amines often lack an acidic N–H group[2]. Standard basic conditions (like DBU) rely on deprotonating the nitrogen or an adjacent acidic alpha-carbon to form a carbanion that can attack the electrophilic center[2]. Without this acidic proton, carbanion formation fails, completely stalling the C–C bond formation[2]. Solution: Shift from basic activation to electrophilic activation. Instead of trying to deprotonate the enaminone, activate the ester group. Converting the ester into a mixed anhydride significantly increases the electrophilicity of the carbonyl carbon, allowing the relatively weak nucleophilic enamine carbon to attack and close the ring[2]. Alternatively, you can utilize a Brønsted acid (like p-TSA) to promote cascade C-O bond cleavage and C-C/C-N bond formation without requiring basic carbanion generation[3].

Quantitative Data: Condition Optimization Summary

To assist in selecting the optimal catalytic system, the following table summarizes the expected yields and regioselectivity across different optimized cyclization conditions.

Target ScaffoldPrecursor SystemCatalyst / PromoterSolvent & TempYield RangeKey Advantage
2-Pyridinones (Bicyclic) 1,3-enyne acetates + Aryldiazonium saltsJohnPhosAu(MeCN)SbF6 (1 mol%)DCE, rt to 50 °C75–92%High regioselectivity; avoids toxic and explosive azides[4].
4-Pyridones Ester-tethered enaminonesMixed Anhydride ActivationCHCl3, reflux41–90%Overcomes lack of acidic N-H in enaminone precursors[2].
4-Pyridones (Aromatized) 2,3-Dihydro-4-pyridonesChloranil (Oxidant)Toluene, 100 °C65–94%Clean aromatization from dihydro-intermediates to final 4-pyridone[2].
3,5-Disubstituted 4-Pyridinones 3-formyl chromones + enaminonesp-TSA (Brønsted Acid)Ethanol, reflux70–88%Metal-free multicomponent cascade reaction[3].

Validated Experimental Protocol: Gold-Catalyzed 2-Pyridinone Synthesis

This protocol details the synthesis of highly substituted 2-pyridinones via a merged Nazarov cyclization/Schmidt-type reaction[1],[4]. It is designed as a self-validating system to ensure reaction success at each stage.

Materials:

  • 1,3-enyne acetate (0.2 mmol)

  • Aryldiazonium salt (0.4 mmol)

  • JohnPhosAu(MeCN)SbF6 (1 mol%)

  • 1,2-Dichloroethane (DCE, anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 1,3-enyne acetate (0.2 mmol) and the aryldiazonium salt (0.4 mmol)[4].

    • Self-Validation Check 1: Ensure the aryldiazonium salt is dry and free-flowing. Clumping indicates moisture degradation, which will quench the gold catalyst and halt the Nazarov cyclization.

  • Catalyst Addition: In a glovebox or under a strict argon atmosphere, add JohnPhosAu(MeCN)SbF6 (1 mol%) to the reaction vessel[4].

  • Solvent Addition & Reaction: Inject anhydrous DCE (2.0 mL) into the mixture. Seal the tube and stir at room temperature (or 50 °C if using cyclopentyl acetate derivatives) for 6 hours[4].

    • Self-Validation Check 2 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The consumption of the UV-active 1,3-enyne spot and the appearance of a highly polar, strongly UV-active spot (the 2-pyridinone) indicates successful cyclization. The solution should remain homogeneous; a black precipitate indicates catalyst decomposition (gold plating).

  • Quenching & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify the residue via flash column chromatography on silica gel.

    • Self-Validation Check 3 (Product Verification): Perform 1H-NMR (CDCl3). The formation of the 2-pyridinone ring is confirmed by the disappearance of the alkyne/alkene protons and the appearance of characteristic downfield shifts for the pyridinone core (typically δ 6.5–7.5 ppm, depending on substitution)[5].

References

  • Azoarene activation for Schmidt-type reaction and mechanistic insights - PMC - NIH.[Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones | Request PDF - ResearchGate.[Link]

  • Azoarene activation for Schmidt-type reaction and mechanistic insights - ResearchGate.[Link]

  • Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules - J-Stage.[Link]

Sources

Technical Support Center: Troubleshooting the Purification of Basic Pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of basic pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often problematic heterocyclic compounds. The inherent basicity of the pyridine nitrogen atom, combined with varying polarities and potential for side reactions, frequently complicates standard purification protocols.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of common purification issues and offer detailed, step-by-step troubleshooting protocols to help you achieve your target purity with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the purification of pyridine derivatives.

Q1: Why is my pyridine compound streaking or "tailing" on my silica gel column?

A: This is the most frequent issue and is a direct consequence of the basicity of your pyridine compound. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen on your pyridine can undergo a strong acid-base interaction with these acidic sites.[1][2] This interaction leads to a portion of your compound being strongly retained, while the rest moves down the column, resulting in a characteristic "tailing" or streaking effect on TLC and poor peak shape during column chromatography.[1][3]

Q2: I performed an acidic wash to remove my pyridine, but now it's stuck in the aqueous layer. How do I recover it?

A: This is a classic acid-base extraction scenario. By washing with an acid (e.g., 1M HCl), you have successfully protonated your basic pyridine to form a water-soluble pyridinium salt.[4][5] To recover your compound, you must reverse this process. Cool the acidic aqueous layer (an ice bath is recommended to control any exotherm) and slowly add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the solution is basic (pH > 10).[5] This deprotonates the pyridinium salt, regenerating the neutral, organic-soluble pyridine base, which can then be extracted back into an organic solvent like dichloromethane or ethyl acetate.[5]

Q3: My TLC shows a new, very polar spot that I didn't expect. What could it be?

A: This is often indicative of N-oxide formation. The lone pair on the pyridine nitrogen is susceptible to oxidation, which can occur during the reaction, workup (especially with certain oxidizing agents), or even during storage in the presence of air.[6] The resulting pyridine N-oxide is significantly more polar than the parent pyridine and will have a much lower Rf on a normal-phase TLC plate. To confirm, you can try a diagnostic reaction or check the mass spectrum for an increase of 16 amu (the mass of an oxygen atom).

Q4: Can I use reverse-phase (RP) chromatography for my pyridine compound? What should I watch out for?

A: Yes, reverse-phase HPLC or flash chromatography is an excellent alternative. However, the same basicity that causes tailing on silica can cause issues on C18 columns. Residual, un-capped silanol groups on the silica backbone of the stationary phase can become negatively charged and interact with your protonated pyridine, causing peak tailing.[7][8] To prevent this, it is standard practice to add a modifier to the mobile phase. For basic compounds like pyridines, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to both the water and organic solvent (e.g., acetonitrile or methanol) is highly effective.[7][9] This keeps the silanol groups neutralized and ensures the pyridine is consistently protonated, leading to sharp, symmetrical peaks.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for overcoming specific, challenging purification scenarios.

Guide 1: Overcoming Tailing in Normal-Phase Chromatography

The strong interaction between basic analytes and acidic stationary phases is a primary hurdle. Here are two validated methods to mitigate this issue.

Method A: Using a Basic Mobile Phase Modifier

  • Principle: Adding a small amount of a volatile base to your eluent "pre-treats" the silica gel, neutralizing the acidic silanol sites. This allows your pyridine compound to elute based on polarity interactions rather than strong acid-base binding, resulting in symmetrical spots and peaks. Triethylamine (TEA) is the most common choice.

  • Step-by-Step Protocol:

    • Solvent System Selection: First, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives your compound an Rf of ~0.2-0.3 on a standard silica TLC plate.

    • Add the Modifier: Prepare your bulk mobile phase for the column by adding 0.5-1% triethylamine by volume to the pre-selected solvent system. For example, for 1 Liter of 70:30 Hexane/EtOAc, you would add 5-10 mL of TEA.

    • Equilibration: When packing your column, ensure you use the TEA-modified eluent. It is crucial to flush the packed column with several column volumes of this mobile phase to ensure the entire stationary phase is neutralized before loading your sample.

    • Sample Loading and Elution: Load your sample (preferably dissolved in a minimal amount of the mobile phase or a weak solvent) and run the chromatography as usual.

    • Post-Purification: Triethylamine is volatile and is typically removed along with the elution solvents on a rotary evaporator.

Method B: Using an Alternative Stationary Phase

  • Principle: If mobile phase modifiers are not desired or ineffective, changing the stationary phase is the next logical step. Alumina is a common alternative to silica gel. Neutral or basic alumina can be used, which lacks the strong acidity of silica and often provides excellent separation for basic compounds.

  • Considerations:

    • Activity: Alumina is graded by its activity (Brockmann grades I, II, III, etc.), which relates to its water content. More active (drier) alumina has stronger interactions. Often, a less active grade (like Grade III) is a good starting point.

    • Solvent Selection: The elution order and required solvent polarity on alumina can differ from silica. You will need to re-screen solvent systems using alumina TLC plates.

Guide 2: Optimizing Acid-Base Liquid-Liquid Extraction (LLE)
  • Principle: This technique leverages the pH-dependent solubility of your pyridine compound. The key is understanding the relationship between the solution's pH and the pKa of your compound's conjugate acid (the pyridinium ion). The Henderson-Hasselbalch equation governs this equilibrium. For a pyridine to be protonated and move into the aqueous phase, the pH of the aqueous solution should be at least 2 units below the pKa of the pyridinium ion. To deprotonate it and move it back into the organic phase, the pH should be at least 2 units above the pKa.[10][11]

  • Data Table 1: pKa Values of Common Pyridinium Ions

Pyridine DerivativeConjugate Acid (Pyridinium Ion) pKa
Pyridine~5.25[12][13]
4-Methylpyridine (γ-picoline)~6.0
2,6-Dimethylpyridine (2,6-lutidine)~6.7
4-(Dimethylamino)pyridine (DMAP)~9.7

Note: The pKa values can vary slightly depending on the source and measurement conditions.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate).

    • Acidic Wash (Extraction of Base): Transfer the solution to a separatory funnel and wash with an acidic solution (e.g., 1M HCl). The pH of this wash should be well below the pKa of your target compound's pyridinium ion (pH 1-2 is typical). This protonates the pyridine, pulling it into the aqueous layer as a salt, leaving neutral and acidic impurities in the organic layer.[4][5]

    • Separate Layers: Drain and save the aqueous layer. If you suspect incomplete extraction, you can wash the organic layer a second time with fresh acid. The organic layer containing impurities can be discarded.

    • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 6M NaOH) with swirling until the pH is >10. This regenerates the neutral pyridine.[5]

    • Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., 2-3 times with Dichloromethane). Your purified pyridine compound will now be in the organic layer.

    • Final Steps: Combine the organic extracts, dry with an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield your purified product.

Section 3: Visualization & Workflows

Diagram 1: Purification Method Selection

This decision tree can guide your initial choice of purification strategy based on the properties of your pyridine compound and its impurities.

Purification_Decision_Tree start Crude Pyridine Mixture q1 Are impurities non-basic (neutral or acidic)? start->q1 q2 Is the compound thermally stable & volatile? q1->q2 No extraction Acid-Base Liquid-Liquid Extraction q1->extraction Yes q3 Is tailing observed on standard silica? q2->q3 No distillation Distillation q2->distillation Yes chrom_std Standard Silica Chromatography q3->chrom_std No chrom_mod Modified Chromatography (TEA or Alumina) q3->chrom_mod Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the movement of a basic pyridine compound and neutral impurities during a typical acid-base extraction procedure.

Acid_Base_Workflow cluster_0 Step 1: Initial State cluster_1 Step 2: Add Acid (e.g., HCl) cluster_2 Step 3: Separate & Basify Aqueous Layer cluster_3 Step 4: Back-Extract with Fresh Organic Solvent start Organic Layer Crude Mixture: Pyridine (Py) Neutral Impurity (N) Aqueous Layer Water acid_wash Organic Layer Neutral Impurity (N) Aqueous Layer Protonated Pyridine (PyH+Cl-) start:f0->acid_wash:f0 Wash start:f1->acid_wash:f1 basify basify acid_wash:f1->basify:f1 Separate back_extract Organic Layer Purified Pyridine (Py) Aqueous Layer Salts (NaCl, H2O) basify:f1->back_extract:f1 Extract basify:f1->back_extract:f0

Caption: Workflow for purifying pyridine via acid-base extraction.

References

  • Benchchem. Troubleshooting common issues in pyridine synthesis. 4

  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. 5

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Silver, J. Tailing in TLC - can anyone help? ResearchGate.

  • Phenomenex. Tip on Peak Tailing of Basic Analytes.

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds.

  • Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide.

  • ResearchGate. How can I prevent peak tailing in HPLC?

  • ECHEMI. pKaH of pyridine versus other imines.

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns.

  • Axion Labs. HPLC Peak Tailing.

  • Benchchem. Overcoming challenges in the purification of pyridine compounds. 14

  • Phenomenex. How to Reduce Peak Tailing in HPLC?

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

  • Blogs - News. Common Causes Of Peak Tailing in Chromatography.

  • Wikipedia. Reversed-phase chromatography.

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.

  • ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?

  • Chemistry Stack Exchange. pKaH of pyridine versus other imines.

  • Google Patents. Purification of pyridine bases by distillation.

  • Chegg.com. Solved The pKa of the conjugate acid of pyridine is 5.25.

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).

  • Benchchem. A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. 6

  • Google Patents. Method for recovery of pyridine bases.

  • The Vespiary. Recent trends in the chemistry of pyridine N-oxides.

  • Chemistry Stack Exchange. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.

  • Google Patents. Pyridine n-oxides and processes for their preparation.

  • Echemi. What is Pyridine N Oxide Preparation: A simple guide.

  • HETEROCYCLES. PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID.

  • Reddit. How is pyridine seperated in the pharmaceutical industry?

  • ResearchGate. Hello, i want to know how can i eliminate pyridine by extraction?

  • MDPI. Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics.

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Technical Support Center: Purification of 6-ethyl-4-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-ethyl-4-methyl-2(1H)-pyridinone. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their experiments. Pyridinone scaffolds are crucial in medicinal chemistry, serving as key building blocks for a range of therapeutic agents.[1][2] Ensuring the purity of this intermediate is paramount for the reliability and reproducibility of downstream applications, from biological screening to structural analysis.

This guide provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting protocols for common purification challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My crude 6-ethyl-4-methyl-2(1H)-pyridinone has a persistent yellow or brown tint. What is the cause and how can I remove it?

A: Discoloration in the crude product typically arises from high-molecular-weight polymeric impurities formed during synthesis or residual reagents.

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[3] Dissolve your crude product in a suitable solvent (e.g., methanol or ethanol), add a small amount (typically 1-2% by weight) of activated carbon, and stir the mixture gently for 15-30 minutes.[4] Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules. Filter the mixture through a pad of Celite to remove the carbon particles before proceeding with solvent evaporation or recrystallization.

  • Recrystallization: Often, the impurities causing the color are present in minor quantities and will remain in the mother liquor during a carefully executed recrystallization.

Q2: I am attempting purification by silica gel column chromatography, but the product is streaking badly and my yield is low. What is causing this?

A: This is a classic issue when purifying basic compounds like pyridinone derivatives on standard silica gel.[5][6]

  • The Problem: The nitrogen atom in the pyridinone ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong interaction leads to poor elution, resulting in broad, tailing peaks (streaking) and irreversible adsorption, which lowers your isolated yield.[3][5]

  • The Solution: To mitigate this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your chromatography eluent.[3][6] A typical concentration is 0.1-1% v/v. This competing base will preferentially interact with the silanol groups, allowing your pyridinone compound to elute cleanly with sharper peaks.[6]

  • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, which lacks the acidic character of silica gel and may offer different selectivity.[3][7]

Q3: How do I select an appropriate solvent system for recrystallizing 6-ethyl-4-methyl-2(1H)-pyridinone?

A: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[8]

  • Solvent Selection Strategy: Pyridinones are generally polar molecules, so you should start by testing polar solvents.[9] Good single-solvent candidates might include ethanol, isopropanol, or water. Test this by placing a small amount of your crude material in a test tube and adding a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, it's a poor solvent. The ideal solvent will dissolve the compound only when heated.

  • Two-Solvent System: If no single solvent provides the ideal solubility profile, a two-solvent (or mixed-solvent) system is an excellent alternative.[9] This involves a "good" solvent in which the compound is very soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, water, diethyl ether). The detailed protocol for this is described in the troubleshooting section below.

Q4: How can I definitively confirm the purity of my final product?

A: No single technique is sufficient. Purity should be assessed using a combination of orthogonal methods to build a comprehensive profile of your compound.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It will provide a percentage purity value based on the relative area of your main product peak versus any impurity peaks.

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR is essential for confirming the chemical structure. The absence of unexpected signals and clean integration of the expected protons are strong indicators of high purity.[3] Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment against a certified internal standard.[10][11]

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.[12]

Troubleshooting and Detailed Protocols

This section provides step-by-step guides for the most common purification techniques applicable to 6-ethyl-4-methyl-2(1H)-pyridinone.

Method 1: Recrystallization for High Purity Crystalline Product

Recrystallization is often the most effective method for removing small amounts of impurities from a solid sample, yielding material of very high purity.

  • Dissolution: Place the crude 6-ethyl-4-methyl-2(1H)-pyridinone in an Erlenmeyer flask. Heat a "good" solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot "good" solvent to the crude material with swirling until it is fully dissolved.[9][13]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13][14]

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or a cold mixture of the two solvents) to remove any adhering mother liquor which contains the impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Problem Probable Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the "good" solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly.
No Crystals Form The solution is not sufficiently saturated, or there are no nucleation sites.Try scratching the inside of the flask with a glass rod below the solvent line. If that fails, add a tiny "seed" crystal of pure product. If still unsuccessful, boil off some solvent to increase concentration and re-cool.[4]
Low Recovery Too much solvent was used initially, or the compound has significant solubility in the cold solvent.During dissolution, add the hot solvent portion-wise until the solid just dissolves.[4] Ensure the solution is thoroughly cooled in an ice bath before filtration.

Caption: Decision workflow for recrystallization.

Method 2: Flash Column Chromatography for Complex Mixtures

Flash chromatography is ideal for separating the target compound from impurities with different polarities.[15]

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system gives your product an Rf value of ~0.3.

  • Prepare Eluent: Prepare the bulk eluent for the column. Crucially, add 0.5-1% triethylamine (TEA) to this eluent to prevent peak tailing.[3]

  • Column Packing: Pack a column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to create a dry, free-flowing powder. Add this to the top of the packed column.[3]

  • Elution: Begin eluting the column with your chosen solvent system. If separation is difficult, a shallow gradient (gradually increasing the proportion of the polar solvent) can improve resolution.[3][7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-ethyl-4-methyl-2(1H)-pyridinone.

G cluster_prep Preparation cluster_run Execution cluster_post Workup A Crude Mixture B Develop TLC System A->B C Pack Silica Column B->C D Load Sample C->D E Elute with Solvent (+ 0.5% TEA) D->E F Collect Fractions E->F G Monitor by TLC F->G G->F guide collection H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for flash column chromatography.

Summary of Purity Assessment Techniques

Technique Information Provided Key Advantages Considerations
HPLC Quantitative purity (% area)High precision and sensitivity.[3]Requires method development; peak shape can be an issue for basic compounds.[6]
¹H NMR Structural confirmation, identification of impuritiesProvides definitive structural information. Can be made quantitative (qNMR).[10]May not detect non-proton-containing impurities.
Mass Spec (MS) Molecular weight confirmationHigh sensitivity, confirms identity.Does not provide quantitative purity information.
Melting Point Physical constant, indicator of puritySimple, fast, and inexpensive.[12]A sharp melting point is necessary but not sufficient proof of purity.
TLC Qualitative purity, reaction monitoringFast, cheap, excellent for monitoring chromatography.[3]Not quantitative.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-diethyl-3-iodo-4(1H)-pyridone.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 6-Cyclohexyl-4-methyl-2(1H)-pyridone. PubChem.
  • Overly, K. (2013, September 9).
  • Gong, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853799. [Link]

  • Chemistry LibreTexts. (2023, January 29).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Guidechem. (n.d.). 6-ethyl-4-hydroxy-1H-pyridin-2-one.
  • Dartmouth College. (n.d.).
  • University of Massachusetts Lowell. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.
  • Saad, H. A., et al. (2002). Synthesis of Some Glycosides of Pyridinone Derivatives.
  • National Institute of Metrology, Quality and Technology (Inmetro), Brazil. (n.d.). Determination of standard sample purity using the high-precision H-1-NMR process.
  • Ghalebi, S. R., et al. (2022). Magnetic Dispersive Solid-Phase Extraction Method for Amphetamine and Methamphetamine in Sports Supplements. Analytical and Bioanalytical Chemistry Research, 9(4), 431-442.
  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.
  • Acta Crystallographica Section E. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • NextSDS. (n.d.). 2(1H)-Pyridinone, 4-ethyl-6-hydroxy-1-methyl- (9CI).
  • Organic Syntheses. (n.d.). Pyridineacetic acid, 6-methyl-, ethyl ester.
  • Šaponjić, A., et al. (2011). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Science of Sintering, 43(3), 335-342.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Echemi. (n.d.). 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)
  • ResearchGate. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs.
  • CymitQuimica. (n.d.). CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone.
  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope.

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mitigating peak tailing in HPLC of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC): peak tailing of basic compounds, specifically pyridine derivatives.

This guide bypasses generic advice to provide a mechanistic understanding of analyte-stationary phase interactions, empowering you to implement self-validating chromatographic solutions.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must confirm whether the tailing is a physical system error or a chemical interaction.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) SystemCheck Is tailing present on ALL peaks (including neutrals)? Start->SystemCheck SystemIssue System/Physical Issue: Check dead volume, replace frit, or check for column void. SystemCheck->SystemIssue Yes ChemIssue Analyte-Specific Issue: Secondary Silanol Interactions with Pyridine. SystemCheck->ChemIssue No LowPH Strategy A: Low pH (< 3.0) Protonate Si-OH to neutralize surface charge. ChemIssue->LowPH HighPH Strategy B: High pH (> 8.0) Deprotonate Pyridine to neutralize analyte. ChemIssue->HighPH Additive Strategy C: Additives/Column Use TEA or switch to CSH/BDS column chemistry. ChemIssue->Additive

Diagnostic workflow for isolating and resolving peak tailing in basic analytes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do pyridine derivatives exhibit such severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism driven by acid-base chemistry. Pyridine is a basic heterocyclic compound with a pKa of approximately 5.2. In a standard mid-pH mobile phase (pH 4–7), pyridine is protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻)[1]. This creates a strong electrostatic attraction (ion-exchange) and hydrogen bonding between the basic pyridine and the acidic silanols[1][2]. Because this secondary interaction is kinetically slower and has a lower capacity than the primary hydrophobic (C18) retention, a portion of the analyte population is delayed, resulting in a pronounced "tail"[3].

Q2: How should I adjust my mobile phase pH to mitigate this interaction? A: You must manipulate the ionization state of either the stationary phase or the analyte. You have two primary pH strategies:

  • The Low-pH Strategy (pH 2.0–3.0): By lowering the pH below 3.0 (using 0.1% Formic Acid or Trifluoroacetic Acid), you force the silanol groups into their neutral, protonated state (Si-OH)[4][5]. This effectively shuts down the ion-exchange mechanism, allowing the protonated pyridine to elute symmetrically[1].

  • The High-pH Strategy (pH > 8.0): By raising the pH at least 2 units above pyridine's pKa, you deprotonate the pyridine molecule, rendering it neutral[1]. A neutral analyte cannot undergo ion-exchange with the ionized silanols. Caution: Standard silica dissolves above pH 8.0. You must use a hybrid particle column (e.g., Bridged Ethylene Hybrid - BEH) designed for high-pH stability[4].

Q3: My method requires a neutral pH (pH 6-7). How can I fix tailing without changing the pH? A: If pH adjustment is restricted, you must mask the silanols chemically or physically:

  • Increase Buffer Ionic Strength: Increasing a phosphate buffer concentration from 10 mM to 25 mM increases the ionic strength of the mobile phase, which helps shield the electrostatic interactions between the analyte and the silanols[5].

  • Use a Silanol Suppressor (Amine Modifier): Adding 5–10 mM of Triethylamine (TEA) to the mobile phase acts as a competing base. TEA aggressively binds to the active anionic silanol groups, effectively "masking" them and preventing pyridine from interacting[6][7].

Q4: Are there modern column technologies that inherently prevent this issue? A: Yes. Relying solely on mobile phase additives is an older paradigm. Modern column chemistries engineer the solution directly into the stationary phase:

  • Base-Deactivated Silica (BDS) / End-capped Columns: These columns undergo a secondary bonding process (e.g., with trimethylsilyl) to chemically cap residual silanols, significantly reducing tailing for basic drugs[1][2].

  • Charged Surface Hybrid (CSH) Technology: CSH columns are engineered with a controlled, low-level positive surface charge. In low ionic strength acidic mobile phases (like 0.1% FA), this positive surface repels the positively charged pyridine molecules, minimizing the cation-exchange mechanism and delivering exceptional peak symmetry[4][8].

Quantitative Data Summary: Mitigation Strategies

The following table synthesizes the causality and expected outcomes of various mitigation strategies for pyridine analysis.

StrategyMechanism of ActionTarget ComponentRequired Reagents / TechExpected Outcome on Pyridine
Low pH (< 3.0) Protonates silanols (Si-O⁻ → Si-OH), eliminating ion-exchange.Stationary Phase0.1% TFA or Formic Acid, pH 2.5 Phosphate buffer[6]Sharp, symmetrical peaks. Analyte elutes earlier due to high polarity.
High pH (> 8.0) Deprotonates pyridine (C₅H₅NH⁺ → C₅H₅N), eliminating electrostatic attraction.AnalyteAmmonium acetate/hydroxide buffer + Hybrid Column (BEH)[4]Symmetrical peaks. Increased retention time due to neutral state.
Amine Modifiers Competing base binds to and masks active silanol sites.Stationary Phase5–10 mM Triethylamine (TEA)[6]Reduced tailing. Note: Can reduce column lifetime via hydrolysis[6].
CSH Columns Positive surface charge repels protonated basic analytes.Stationary PhaseWaters CSH C18 or equivalent[4]Superior peak shape even in low ionic strength MS-compatible buffers[8].

Experimental Protocol: Validating TEA as a Silanol-Masking Agent

To ensure scientific integrity, troubleshooting must be conducted as a self-validating system. This protocol outlines how to systematically evaluate Triethylamine (TEA) addition to confirm silanol interaction as the root cause of tailing.

Objective: To empirically determine if secondary silanol interactions are causing pyridine peak tailing by introducing a competing amine modifier.

Materials Required:

  • Standard C18 Column (Non-end-capped or older generation preferred for the baseline test).

  • Pyridine standard solution (10 µg/mL in initial mobile phase)[1].

  • HPLC-grade Acetonitrile and Water.

  • Triethylamine (TEA), high purity.

Step-by-Step Methodology:

  • Establish Baseline (Control):

    • Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water (No additives).

    • Equilibrate the column for at least 10 column volumes.

    • Inject the pyridine standard. Record the chromatogram and calculate the USP Tailing Factor ( Tf​ ). A Tf​>1.5 confirms significant tailing.

  • Prepare Modified Mobile Phase:

    • Prepare a new batch of 70:30 (v/v) Acetonitrile:Water.

    • Add 0.1% (v/v) TEA (approximately 7 mM) to the mobile phase[1].

    • Critical Step: Check the pH. TEA is highly basic. If your column is standard silica, adjust the pH back to ~6.0 using dilute phosphoric or acetic acid to prevent column dissolution.

  • Stationary Phase Saturation:

    • Purge the lines and equilibrate the column with the TEA-modified mobile phase.

    • Causality Note: You must flush with at least 20 column volumes. The TEA needs sufficient time to chemically associate with and mask the anionic silanol groups across the entire column bed.

  • Evaluate Efficacy:

    • Inject the pyridine standard under the new conditions.

    • Recalculate the USP Tailing Factor.

  • Data Interpretation:

    • If Tf​ drops significantly (e.g., from 2.0 to 1.1), residual silanols were the definitive root cause.

    • If Tf​ remains unchanged, the tailing is likely due to a physical system void, extra-column volume, or column degradation[1][5].

References

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. 4

  • Technical Support Center: Chromatography of Pyridine Compounds. Benchchem. 1

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. 5

  • Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns. LabRulez LCMS.8

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 6

  • buffered pH to avoid peak tailing. Chromatography Forum.7

  • Hypersil BDS columns technical guide. Thermo Fisher Scientific. 2

  • What Chromatograms Can Tell Us About Our Analytes. LCGC International. 3

Sources

Technical Support Center: Catalyst Deactivation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyridine synthesis. This guide is designed to provide in-depth, practical solutions to the common challenge of catalyst deactivation. By understanding the root causes of catalyst failure, you can significantly improve the efficiency, longevity, and reproducibility of your synthetic processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding catalyst deactivation during pyridine synthesis, providing concise, evidence-based answers.

Q1: What are the primary mechanisms of catalyst deactivation in vapor-phase pyridine synthesis?

A1: In the widely used vapor-phase synthesis of pyridine from aldehydes (like acetaldehyde and formaldehyde) and ammonia, catalyst deactivation is primarily driven by three mechanisms: coking, poisoning, and sintering.[1][2]

  • Coking (Fouling): This is the most prevalent issue.[3][4] It involves the deposition of carbonaceous materials, or "coke," on the catalyst surface and within its pores.[2][4] These deposits physically block active sites and hinder the diffusion of reactants and products.[4][5] Coke formation is a complex process that can arise from the polymerization and condensation of reactants, intermediates, or products, especially at the high temperatures required for the reaction.[5]

  • Poisoning: This occurs when impurities in the feedstock or byproducts of the reaction strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][6] In pyridine synthesis, basic nitrogen-containing compounds, including the pyridine product itself, can act as poisons by coordinating strongly to acidic catalyst sites.[6] Ammonia, a key reactant, can also poison the acid sites of the catalyst.[3]

  • Sintering (Thermal Degradation): The high temperatures (typically 400-500°C) used in pyridine synthesis can cause the fine metal particles of a supported catalyst to agglomerate or the support material itself to lose surface area.[2][7] This leads to a decrease in the number of accessible active sites.

Q2: My zeolite catalyst (e.g., HZSM-5) is deactivating rapidly. What is the most likely cause?

A2: For zeolite catalysts like HZSM-5, which are favored for their shape selectivity in pyridine synthesis, the primary cause of deactivation is almost always coking .[3][8] The acidic sites within the zeolite pores, which are crucial for the condensation and cyclization reactions, are also highly effective at promoting the formation of coke precursors.[4][9] These coke molecules become trapped within the microporous structure of the zeolite, leading to pore blockage and a rapid loss of activity.[4] The rate of coking is influenced by the catalyst's acidity, pore structure, and the reaction conditions.[10][11]

Q3: How do impurities in my feedstock affect catalyst lifetime?

A3: Feedstock purity is critical for maintaining catalyst activity. Impurities can act as potent catalyst poisons. For instance, if you are using glycerol as a feedstock, impurities like methanol and sodium chloride can have a significant negative impact on the yield of pyridine bases, likely due to catalyst deactivation.[3] Sodium ions, in particular, can accelerate the polymerization of intermediates like acrolein, leading to increased coke formation.[3] Similarly, any nitrogen-containing impurities in your aldehydes or ammonia can compete with the desired reactants for active sites.[6]

Q4: Can the pyridine product itself cause deactivation?

A4: Yes, this is a phenomenon known as product inhibition or self-poisoning . The nitrogen atom in the pyridine ring is a Lewis base and can strongly adsorb to the acidic sites on the catalyst.[6] This blocks the active sites and prevents them from participating in further catalytic cycles.[6] The effect can be more pronounced at lower conversions when the concentration of pyridine in the reactor is high relative to the reactants.

Q5: What is the role of water in the reaction mixture? Can it help prevent deactivation?

A5: The role of water is complex and can be beneficial. In some catalytic systems, co-feeding water can extend catalyst lifetime.[12] It is thought that water can competitively adsorb on acid sites, which can slow down the rate of coke formation.[13] Additionally, water can help in the diffusion of larger molecules out of the catalyst pores, preventing the buildup of coke precursors.[12] However, at the high temperatures used for regeneration, water can be detrimental to the stability of some zeolite catalysts.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during your experiments.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Rapid and steady decline in conversion from the start of the reaction. 1. Severe Coking: High reaction temperature, inappropriate reactant ratios, or catalyst with high acid site density. 2. Strong Catalyst Poisoning: Significant impurities in the feedstock.For Coking: - Optimize Temperature: Gradually decrease the reaction temperature. While higher temperatures can increase reaction rates, they often accelerate coking.[14] - Adjust Reactant Ratios: An excess of ammonia can sometimes mitigate coke formation. Experiment with different aldehyde/ammonia ratios. - Modify Catalyst Acidity: If possible, use a zeolite with a lower acid site density or a modified pore structure to reduce coke formation.[10][11] For Poisoning: - Purify Feedstock: Ensure all reactants (aldehydes, ammonia) and any solvents are of high purity.[6] Consider using purification methods like distillation.
Initial high activity followed by a sharp drop-off in performance. 1. Pore Mouth Blocking: Rapid coke formation at the entrance of the catalyst pores, restricting access to the active sites within. 2. Product Inhibition: Accumulation of pyridine product is poisoning the catalyst.[6]For Pore Mouth Blocking: - Introduce Mesoporosity: Using a hierarchical zeolite with both micropores and mesopores can improve diffusion and delay deactivation by coke. - Co-feed Water: Introduce a small, controlled amount of water into the feed to potentially slow the formation of coke precursors.[12][13] For Product Inhibition: - Run at Lower Conversion: Operate the reactor to achieve a lower conversion per pass, then separate the product and recycle the unreacted starting materials.[6] - In Situ Product Removal: If feasible for your reactor setup, explore techniques to continuously remove pyridine from the reaction zone.
Loss of selectivity; increased formation of byproducts and heavy aromatics. 1. Changes in Active Sites due to Coking: Coke deposits can alter the shape selectivity of the catalyst, leading to different reaction pathways. 2. Catalyst Sintering: High temperatures may have caused a loss of specific active sites responsible for pyridine formation.For Coking: - Analyze Coke Composition: After a reaction run, characterize the deactivated catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to understand the nature of the coke.[9] This can provide insights into its formation mechanism. - Implement a Regeneration Cycle: Develop a regeneration protocol to periodically burn off the coke and restore catalyst activity.[3] For Sintering: - Review Operating Temperature: Ensure your reaction temperature is within the stable range for your specific catalyst. Avoid temperature spikes. - Characterize the Catalyst: Use techniques like XRD and TEM to check for changes in the catalyst's crystal structure and particle size after use.
Catalyst activity cannot be fully restored after regeneration. 1. Irreversible Sintering: The catalyst has undergone permanent thermal degradation. 2. Incomplete Coke Removal: The regeneration protocol is not effective at removing all carbonaceous deposits. 3. Structural Damage During Regeneration: Harsh regeneration conditions (e.g., high temperatures in the presence of steam) can damage the catalyst structure.[10]For Sintering: - If sintering is confirmed, the catalyst will likely need to be replaced. Consider a more thermally stable catalyst support for future experiments. For Incomplete Regeneration: - Optimize Regeneration Protocol: Experiment with different regeneration temperatures, oxygen concentrations, and durations. TPO can help determine the optimal temperature for coke combustion. - Milder Regeneration: Explore alternative, milder regeneration methods if high-temperature oxidation is causing damage.[10]

Part 3: Experimental Protocols & Workflows

Protocol 1: In-Situ Catalyst Regeneration via Controlled Oxidation

This protocol describes a general procedure for regenerating a coked zeolite catalyst in a fixed-bed reactor setup.

Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.

Materials:

  • Deactivated (coked) catalyst in a fixed-bed reactor.

  • High-purity nitrogen (N₂) gas.

  • High-purity air or a mixture of oxygen in nitrogen.

  • Temperature controller and furnace for the reactor.

  • Gas flow controllers.

  • Off-gas analyzer (e.g., mass spectrometer or gas chromatograph) to monitor CO₂ and CO evolution.

Procedure:

  • Purge the Reactor: After the synthesis reaction is complete, stop the flow of reactants. Purge the reactor with an inert gas like nitrogen at the reaction temperature for 1-2 hours to remove any adsorbed reactants and products.

  • Cool Down (Optional but Recommended): Cool the reactor under nitrogen flow to a lower temperature, typically between 250-300°C, before introducing the oxidizing gas. This helps to control the initial combustion of the most reactive coke deposits.

  • Introduce Oxidant: Switch the gas flow from pure nitrogen to a diluted oxidant stream (e.g., 1-5% air in nitrogen). A low oxygen concentration is crucial to prevent rapid temperature increases (exotherms) that can cause thermal damage (sintering) to the catalyst.[10]

  • Controlled Temperature Ramp: Slowly ramp up the reactor temperature at a controlled rate (e.g., 2-5°C/min). Monitor the reactor temperature and the off-gas composition closely. The evolution of CO₂ indicates coke combustion.

  • Hold at Peak Combustion Temperature: Hold the temperature at the point of maximum CO₂ evolution until the CO₂ concentration in the off-gas returns to baseline. This temperature is typically in the range of 450-550°C.

  • Final Oxidation: Once the main coke burn-off is complete, you can gradually increase the oxygen concentration and/or temperature to ensure the removal of more graphitic, hard-to-burn coke.

  • Final Purge: After the regeneration is complete (no more CO₂ evolution), switch the gas flow back to pure nitrogen and hold at the regeneration temperature for about 30 minutes to purge any remaining oxygen.

  • Cool Down: Cool the reactor to the desired reaction temperature for the next synthesis run.

Workflow for Diagnosing Deactivation

The following diagram illustrates a logical workflow for identifying the root cause of catalyst deactivation.

Deactivation_Workflow Start Catalyst Deactivation Observed (Loss of Activity/Selectivity) Check_Kinetics Analyze Reaction Kinetics: Rapid or Gradual Decline? Start->Check_Kinetics Rapid_Decline Rapid, Initial Decline Check_Kinetics->Rapid_Decline Rapid Gradual_Decline Gradual, Steady Decline Check_Kinetics->Gradual_Decline Gradual Poisoning_Suspected Suspect Strong Poisoning or Pore Mouth Blocking Rapid_Decline->Poisoning_Suspected Coking_Suspected Suspect Progressive Coking Gradual_Decline->Coking_Suspected Analyze_Feed Action: Analyze Feedstock for Impurities (GC-MS, etc.) Poisoning_Suspected->Analyze_Feed Characterize_Catalyst Action: Characterize Spent Catalyst (TGA, TPO, BET, XRD) Coking_Suspected->Characterize_Catalyst Impurities_Found Impurities Detected? Analyze_Feed->Impurities_Found Coke_Confirmed Coke Confirmed by TGA/TPO? Characterize_Catalyst->Coke_Confirmed Poisoning_Confirmed Root Cause: Poisoning Impurities_Found->Poisoning_Confirmed Yes No_Impurities No Significant Impurities Impurities_Found->No_Impurities No Coking_Confirmed_Cause Root Cause: Coking Coke_Confirmed->Coking_Confirmed_Cause Yes Check_Sintering Check for Sintering (XRD, TEM) or Irreversible Poisoning Coke_Confirmed->Check_Sintering No/Inconclusive No_Impurities->Characterize_Catalyst Sintering_Confirmed Root Cause: Sintering/Thermal Damage Check_Sintering->Sintering_Confirmed

Caption: A workflow for troubleshooting catalyst deactivation.

Part 4: Best Practices for Preventing Deactivation

Proactive measures are key to extending the life of your catalyst.

  • Catalyst Selection and Design:

    • Optimize Acidity: For zeolite catalysts, choose a material with an optimal balance of acid site strength and density. Very strong acid sites can accelerate coke formation.[10]

    • Hierarchical Pores: Whenever possible, use catalysts with a hierarchical pore structure (mesopores and micropores). This improves mass transport and reduces the likelihood of pore blockage by coke.[4]

    • Shape Selectivity: Utilize shape-selective catalysts like ZSM-5 to minimize the formation of large, bulky molecules that are prone to forming coke.[8]

  • Process Condition Optimization:

    • Temperature Control: Operate at the lowest temperature that provides an acceptable reaction rate to minimize both sintering and coking.[15]

    • Feedstock Purity: Always use high-purity reactants. Implement purification steps if feedstock quality is a concern.[6]

    • Co-feeding Strategies: Systematically investigate the effect of co-feeding small amounts of water or hydrogen. Water can sometimes suppress coke formation, while hydrogen can help hydrogenate coke precursors.[12][13]

  • Reactor Design and Operation:

    • Fluidized Bed Reactors: For large-scale operations, a fluidized bed reactor allows for continuous regeneration of the catalyst, providing a significant advantage over fixed-bed systems.[8]

    • Minimize Residence Time: Design your reactor to have a narrow residence time distribution. This prevents portions of the reactants from over-reacting and forming coke precursors.

The following diagram illustrates the primary pathways of catalyst deactivation in pyridine synthesis.

Deactivation_Pathways Active_Catalyst Active Catalyst Site Deactivated_Catalyst Deactivated Catalyst Site Pyridine_Product Pyridine Product Active_Catalyst->Pyridine_Product Reactants Aldehydes + Ammonia Reactants->Active_Catalyst Coke_Node Coke Formation (Fouling) Reactants->Coke_Node Pyridine_Product->Coke_Node Poisoning_Node Poisoning Pyridine_Product->Poisoning_Node Impurities Feed Impurities Impurities->Poisoning_Node High_Temp High Temperature Sintering_Node Sintering High_Temp->Sintering_Node Coke_Node->Active_Catalyst Blocks Active Site & Pores Poisoning_Node->Active_Catalyst Strong Adsorption on Active Site Sintering_Node->Active_Catalyst Loss of Surface Area

Caption: Primary deactivation pathways in pyridine synthesis.

References

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchGate. Available at: [Link]

  • Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - ACS Publications. Available at: [Link]

  • Prevention of zeolite deactivation by coking | Request PDF - ResearchGate. Available at: [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • Chapter 14 Coke Formation on Zeolites - ResearchGate. Available at: [Link]

  • Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination - PMC. Available at: [Link]

  • PROCESS TO PRODUCE PYRIDINES AND ALKYL PYRIDINES - Technical Disclosure Commons. Available at: [Link]

  • Deactivation of Zeolites by Coking. Prevention of Deactivation and Regeneration (1991) | M. Guisnet | 21 Citations - SciSpace. Available at: [Link]

  • Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Publishing. Available at: [Link]

  • Reactor design for pyridine base production: matching transport phenomena and reaction kinetics Emanuele Moioli1,2*, Leo Schmid2 - Aidic. Available at: [Link]

  • The role of aldehydes in vapor phase pyridine (T = 375 8C, F = 2 ml/h,... - ResearchGate. Available at: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation - Princeton University. Available at: [Link]

  • Implications of co‐feeding water on the growth mechanisms of retained species on a SAPO‐18 catalyst during the methanol‐to - KAUST Repository. Available at: [Link]

  • The intrinsic effect of co-feeding water on the formation of active/deactivating species in the methanol-to-hydrocarbons reaction on ZSM-5 zeolite - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Recent developments in pyridine nucleotide regeneration - Zhao Group @ UIUC. Available at: [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins - MDPI. Available at: [Link]

  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review - MDPI. Available at: [Link]

  • WO1997000861A1 - Pyridine base synthesis - Google Patents.
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC. Available at: [Link]

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Technical Support Center: Troubleshooting Regioselectivity in Pyridinone Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the ambident nucleophilicity of 2-pyridinones (tautomeric with 2-hydroxypyridines). Because these molecules can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, controlling regioselectivity is a notorious bottleneck in library synthesis and scale-up.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot solvent effects, select the right protocols, and validate your reaction outcomes.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does solvent polarity fundamentally dictate the N- vs. O-alkylation ratio? A: The divergence is driven by how the solvent interacts with the counterion of the deprotonated pyridinone. Polar aprotic solvents (like DMF or DMSO) effectively solvate alkali metal cations (Na⁺, K⁺, Cs⁺). This solvation leaves the pyridinone anion "naked" and highly reactive. Because the nitrogen atom is more polarizable (softer) than the oxygen atom, it reacts preferentially with soft electrophiles (like alkyl halides) under thermodynamic control[1]. Conversely, non-polar solvents promote tight ion-pairing, which restricts access to the nitrogen and shifts reactivity toward the more electronegative oxygen[2].

Q2: I am using DMF and K₂CO₃, but my secondary alkyl halide is yielding predominantly O-alkylation. Why is the N-alkylation failing? A: This is a classic case of steric override. While DMF electronically favors N-alkylation, the nitrogen atom in the pyridinone ring is flanked by the carbonyl oxygen and the C6-hydrogen, creating a sterically congested pocket. Bulky, unactivated secondary halides struggle to access the nitrogen, making the less hindered exocyclic oxygen kinetically favored[3]. To overcome this, you must change the solvent environment. Switching to an aqueous micellar system (e.g., 2% Tween 20 in water) forces the hydrophobic reactants into tight proximity, overcoming the steric barrier and restoring N-alkylation preference[3].

Q3: How do silver salts guarantee O-alkylation, and why must I use a non-polar solvent? A: Historically, this was attributed broadly to the "hard-soft acid-base" principle. However, kinetic studies reveal a more mechanical causality: the Ag⁺ ion physically coordinates to the nitrogen atom of the pyridinone anion. This coordination effectively blocks the N-site, forcing the incoming electrophile to attack the oxygen[1]. You must use non-polar solvents (like toluene) because polar solvents will competitively solvate the Ag⁺ ion, disrupting the N-Ag coordination and destroying your O-selectivity[2].

Quantitative Data Summary: Solvent & Reagent Matrix

Use the following table to benchmark your expected N:O ratios based on your chosen solvent system and electrophile sterics.

Solvent SystemBase / AdditiveElectrophile TypeTypical Regioselectivity (N:O)Dominant Pathway
DMF / DMSO Cs₂CO₃ or K₂CO₃Primary / Benzyl> 10:1N-Alkylation
DMF / DMSO K₂CO₃Secondary (Bulky)1:4 to 1:10O-Alkylation
Water + 2% Tween 20 K₂CO₃Secondary (Bulky)> 2.4:1N-Alkylation
Toluene / Hexane Ag₂CO₃Primary / Secondary< 1:20O-Alkylation

Mandatory Visualizations: Workflows and Mechanisms

G A 2-Pyridone (Ambident Nucleophile) B Pyridinone Anion A->B Base (e.g., K2CO3) C Polar Aprotic Solvents (e.g., DMF, DMSO) B->C Naked Anion Formation D Non-Polar Solvents (e.g., Toluene) + Ag+ B->D Ag+ N-Coordination E N-Alkylation (Thermodynamic Control) C->E Soft Electrophile Attack at N F O-Alkylation (Kinetic/Steric Control) D->F N-Site Blocked, Attack at O

Mechanistic divergence of pyridinone alkylation driven by solvent and counterion selection.

G Start Target Regioisomer? N_Alkyl N-Alkyl-2-pyridone Start->N_Alkyl O_Alkyl 2-Alkoxypyridine Start->O_Alkyl Q_Steric Electrophile Sterics? N_Alkyl->Q_Steric Sol_Ag Toluene + Ag2CO3 (Standard O-Alkylation) O_Alkyl->Sol_Ag Primary Primary / Benzyl Q_Steric->Primary Secondary Secondary / Bulky Q_Steric->Secondary Sol_DMF DMF + Cs2CO3 (Standard N-Alkylation) Primary->Sol_DMF Sol_Micelle Water + 2% Tween 20 (Micellar N-Alkylation) Secondary->Sol_Micelle Overcomes Steric Hindrance

Decision tree for selecting optimal solvent and base conditions for regioselective alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for confirming that the solvent effects have successfully directed the regiochemistry.

Protocol A: Regioselective N-Alkylation via Aqueous Micelles (For Bulky Electrophiles)

Causality: Using water as a solvent with 2% Tween 20 creates a micellar environment. The hydrophobic core of the micelle forces the bulky alkyl halide and the pyridinone anion into extreme proximity, artificially increasing the local concentration and kinetically favoring N-alkylation despite steric hindrance[3].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve Tween 20 in deionized water to create a 2% (w/w) solution. Stir until completely homogeneous.

  • Deprotonation: Add 2-pyridone (1.0 equiv) and K₂CO₃ (1.5 equiv) to the micellar solution. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Add the secondary alkyl halide (1.2 equiv) dropwise. Note: The reaction mixture will appear cloudy as the hydrophobic halide enters the micelles.

  • Execution: Stir vigorously at room temperature for 3–12 hours. Monitor the consumption of the starting material via HPLC at 214 nm[3].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation (Critical): Purify via flash chromatography. To validate N-alkylation, perform 2D ROESY NMR. You must observe cross-peaks between the protons of the newly added alkyl group and the C6-proton of the pyridinone ring. The absence of this cross-peak indicates a failure of the micellar system and unintended O-alkylation[4].

Protocol B: Exclusive O-Alkylation via Silver Salt Coordination

Causality: Toluene prevents the dissociation of the Ag⁺ ion from the pyridinone nitrogen. By keeping the nitrogen physically blocked by silver, the electrophile has no choice but to attack the oxygen[1].

Step-by-Step Methodology:

  • Reagent Suspension: In an oven-dried flask under an argon atmosphere, suspend 2-pyridone (1.0 equiv) and Ag₂CO₃ (0.6 equiv) in anhydrous toluene (0.1 M).

  • Light Exclusion: Wrap the reaction flask completely in aluminum foil. Causality: Silver salts are highly photosensitive; exposure to ambient light will reduce Ag⁺ to elemental silver (Ag⁰), destroying the N-coordination block and ruining regioselectivity.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Execution: Heat the reaction to reflux (110 °C) for 12 hours. The formation of a precipitate (silver halide) drives the reaction forward via Le Chatelier's principle.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite to remove the insoluble silver salts. Concentrate the filtrate.

  • System Validation (Critical): Analyze the product via ¹³C NMR. The carbonyl carbon of an N-alkyl pyridinone typically resonates around ~162 ppm. In contrast, the C-O carbon of the O-alkylated pyridine will shift significantly. Furthermore, TLC validation will show the O-alkylated product running significantly higher (less polar) than the N-alkylated tautomer in standard EtOAc/Hexane mixtures.

References

  • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Alkylation of 2-Pyridone Salts Source: ResearchGate URL: [Link]

  • Title: Ambident Reactivities of Pyridone Anions Source: Journal of the American Chemical Society URL: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility in Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have developed this technical guide to help researchers and drug development professionals systematically diagnose and overcome the poor aqueous solubility frequently associated with pyridinone derivatives (e.g., 2-pyridinone, 4-pyridinone, and their substituted analogs).

This guide bypasses generic advice, focusing instead on the physicochemical causality behind solubility bottlenecks and providing self-validating, field-proven methodologies to resolve them.

Diagnostic Flowchart: Identifying the Solubility Bottleneck

Before applying a formulation strategy, you must determine why your pyridinone derivative is insoluble. Is the barrier driven by high crystal lattice energy ("brick-dust") or high lipophilicity ("grease-ball")?

DiagnosticFlowchart Start Poor Pyridinone Solubility Detected (< 10 µg/mL) CheckIon Is the derivative ionizable within physiological pH? Start->CheckIon Salt Salt Formation & pH Adjustment CheckIon->Salt Yes CheckLattice High Melting Point? (> 200°C) Brick-dust? CheckIon->CheckLattice No ASD Amorphous Solid Dispersion (Polymer Matrix) CheckLattice->ASD Yes (Lattice Limited) Lipid High LogP? (> 3) Grease-ball? CheckLattice->Lipid No Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) Lipid->Cyclo Yes (Solvation Limited) MedChem Structural Modification (Prodrug, Scaffold Hop) Lipid->MedChem No / Exhausted Formulation

Decision tree for diagnosing and resolving pyridinone solubility bottlenecks.

Fundamental Physicochemical Profiling (FAQs)

Q: Why do my substituted pyridinone derivatives (e.g., 3,6-dimethyl-2(1H)-pyridinone) exhibit such poor aqueous solubility despite having a polar core? A: This is a classic "mixed polarity" dilemma. The unsubstituted pyridinone ring is polar and capable of acting as both a hydrogen bond donor and acceptor, which typically favors aqueous solvation 1. However, the addition of non-polar substituents (like methyl or halogen groups) significantly increases the molecule's lipophilicity, limiting its interaction with water 2. Furthermore, pyridinones frequently form strong intermolecular hydrogen-bonded dimers in the solid state. To dissolve the compound, water must break these strong crystal lattice forces, which is thermodynamically unfavorable without formulation intervention 3.

Q: How do I accurately determine if my solubility issue is lattice-limited or solvation-limited? A: You must evaluate the melting point ( Tm​ ) and the partition coefficient (LogP).

  • Lattice-Limited ("Brick-Dust"): High Tm​ (>200°C), low LogP (<2). The barrier is breaking the crystal packing. Strategy: Amorphous Solid Dispersions (ASDs) or co-crystallization 3.

  • Solvation-Limited ("Grease-Ball"): Low Tm​ (<150°C), high LogP (>3). The barrier is the inability of water to solvate the lipophilic surfaces. Strategy: Surfactants, lipid-based delivery, or cyclodextrin complexation [[3]]().

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Context: High-throughput kinetic assays (often using DMSO stocks) frequently overestimate solubility due to solvent-induced supersaturation. To make critical, data-driven formulation decisions, a thermodynamic equilibrium assay using solid API is mandatory [[4]]().

Workflow N1 Weigh Excess Solid API N2 Add Buffer (e.g., pH 7.4) N1->N2 N3 Incubate/Shake (24-48h, 37°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC/UV Quantification N4->N5

Standard workflow for the thermodynamic shake-flask solubility assay.

Step-by-Step Methodology:
  • Preparation: Weigh an excess amount of the solid pyridinone derivative (e.g., 2-5 mg) into a glass vial.

    • Self-Validation Check: Ensure the API is in its most stable crystalline polymorph prior to testing (via XRPD) to prevent phase transformation artifacts during the assay 4.

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, FaSSIF, or FeSSIF).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C. Shake at 200-300 RPM for 24 to 48 hours.

    • Causality: While 24 hours is generally sufficient for equilibrium, highly crystalline pyridinones dissolve slowly; 48 hours ensures the medium is fully saturated [[4]]().

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality: Do not rely solely on filtration. Lipophilic pyridinones frequently adsorb onto standard filter membranes, leading to false-negative concentration readings.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify using HPLC-UV/DAD against a validated calibration curve.

  • Self-Validation Check: Sample the vials at both 24h and 48h. If the concentration difference between the two time points is <5%, true thermodynamic equilibrium has been achieved.

Formulation Strategies (FAQs)

Q: How can cyclodextrins resolve the solubility of lipophilic pyridinone derivatives? A: Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) possess a hydrophilic exterior and a hydrophobic central cavity. When a lipophilic pyridinone derivative is introduced, the non-polar substituents partition into the hydrophobic cavity, forming a water-soluble inclusion complex 5. This physically shields the lipophilic portions of the molecule from the aqueous environment, significantly enhancing apparent solubility without altering the drug's intrinsic molecular structure 3.

Q: When should I utilize an Amorphous Solid Dispersion (ASD)? A: Use an ASD when your pyridinone derivative is strictly "lattice-limited" (exhibiting a high melting point). By dissolving or melt-extruding the API with a hydrophilic polymer (e.g., PVP or HPMCAS), you trap the drug in a high-energy, amorphous state. Because the polymer prevents the drug from recrystallizing, you completely bypass the thermodynamic energy penalty required to break the crystal lattice, leading to rapid dissolution and sustained supersaturation in aqueous media 3.

Quantitative Data: Excipient Effects on Pyridinone Solubility
Formulation StrategyMechanism of EnhancementTypical Fold-Increase in SolubilityBest Suited For (Physicochemical Profile)
pH Adjustment / Salt Formation Ionization of functional groups10x - 1000xIonizable groups (pKa within 2 units of physiological pH)
Cyclodextrin (HP-β-CD) Hydrophobic inclusion complexation5x - 50xHigh LogP, suitable molecular volume for cavity 5
Amorphous Solid Dispersion Bypassing crystal lattice energy10x - 500xHigh melting point (>200°C), "brick-dust" molecules 3
Cosolvency (e.g., PEG400) Lowering dielectric constant of medium2x - 100xHighly lipophilic drugs in parenteral formulations

Structural Modification (Medicinal Chemistry FAQs)

Q: If formulation fails, how can I modify the pyridinone scaffold to improve solubility? A: From a medicinal chemistry perspective, you can employ two main structural strategies:

  • Disrupting Planarity: Pyridinones often stack tightly in the solid state. Introducing steric bulk or sp3-hybridized solubilizing groups (like a morpholine ring) at the C-5 position can disrupt crystal packing and improve solvation without destroying target affinity 1.

  • Prodrug Approaches: If the pyridinone has a free hydroxyl or amine, synthesizing a phosphate ester prodrug can drastically increase aqueous solubility for parenteral administration. Endogenous phosphatases will rapidly cleave the prodrug in vivo to release the active pyridinone.

References

  • PriMera Scientific Publications - Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. 3

  • Benchchem - Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives. 2

  • NIH / PMC - Recent Advances of Pyridinone in Medicinal Chemistry. 1

  • Srce.hr - Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. 4

  • ResearchGate - Cyclodextrins: Properties and Applications. 5

Sources

Technical Support Center: 2(1H)-Pyridinone Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2(1H)-pyridinone compounds. As a privileged pharmacophore and versatile synthetic intermediate, the 2-pyridone scaffold is ubiquitous in drug discovery. However, its dynamic tautomerism, pH-dependent electrooxidation, and susceptibility to photodegradation make long-term storage and solution handling highly challenging.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind degradation mechanisms, providing self-validating protocols to ensure the integrity of your compounds.

Part 1: Core Mechanisms of Instability

To troubleshoot storage issues, one must first understand the fundamental physical chemistry of the 2-pyridone ring.

Tautomeric Equilibrium & Dimerization

2(1H)-pyridinone exists in a tautomeric equilibrium with its enol form, 2-hydroxypyridine. The dominant species is entirely dependent on the storage environment:

  • Solid State & Polar Solvents: The 2-pyridone (oxo) form is highly polar and is predominantly favored in the solid state and in polar protic solvents (like water)[1].

  • Non-Polar Solvents & Gas Phase: In non-polar environments, the 2-hydroxypyridine (hydroxy) form is preferred due to minimal steric hindrance and electrostatic repulsion, which subdues the hyperconjugation present in the oxo form[1].

  • Dimerization: In solution, these tautomers mediate the formation of conjugated dual hydrogen bonds (CDHB). This leads to rapid self-dimerization, significantly altering the compound's solubility and reactivity profiles[2].

pH-Dependent Electrooxidation

The electrochemical stability of 2-pyridones is strictly governed by pH. In basic environments (pH > pKa), the compound deprotonates. In this anionic form, all carbon atoms become sp2 hybridized, enabling continuous electron delocalization throughout the molecule. This makes the deprotonated form highly electrochemically active and significantly more susceptible to radical formation and oxidative degradation than the sp3 -hybridized protonated form[3].

Photodegradation and Chemical Oxidation

Exposure to UV or simulated sunlight induces pseudo-first-order photodegradation. This process is often accelerated by the presence of trace metals (e.g., TiO2​ ) or reactive oxygen species (ROS), ultimately leading to ring fission[4]. Furthermore, chemical oxidation (such as exposure to peroxides) regioselectively targets the C5–C6 double bond, forming an epoxide intermediate that rapidly undergoes intramolecular ring opening and irreversible degradation[5].

Stability_Workflow Start 2(1H)-Pyridinone API / Compound Solid Solid State Storage (Oxo Form Dominant) Start->Solid Dry Storage Solution Solution Storage (Tautomeric Equilibrium) Start->Solution Dissolved Photo Photodegradation (UV/Sunlight) Solid->Photo Light Exposure Solution->Photo Light Exposure Dimer Dimerization (Non-polar solvents) Solution->Dimer Non-polar Media Anion Deprotonated Anion (Basic pH) Solution->Anion pH > pKa Oxidation Oxidative Degradation (ROS / O2) Anion->Oxidation High Electro-activity

Fig 1. Environmental dependencies of 2(1H)-pyridinone tautomerism and primary degradation pathways.

Part 2: Troubleshooting Guide (FAQs)

Q1: My 2-pyridone compound precipitated out of a non-polar stock solution (e.g., Hexane/DCM) after two weeks at 4°C. Did it degrade? A: Not necessarily. This is likely a physical instability rather than chemical degradation. In non-polar solvents, the equilibrium shifts toward the 2-hydroxypyridine tautomer, which readily forms conjugated dual hydrogen bonds (CDHB)[2]. This dimerization drastically reduces solubility, causing precipitation. Solution: Redissolve the precipitate using a polar aprotic solvent (e.g., DMSO) to disrupt the hydrogen bonding and shift the equilibrium back to the more soluble monomeric oxo form.

Q2: We observe rapid degradation of our 2-pyridone derivative in a basic biological buffer (pH 8.5). How do we stabilize it for our assays? A: At pH 8.5, your compound is likely deprotonating. The resulting anionic form features sp2 hybridized carbons that delocalize electron density, making the molecule highly susceptible to electrooxidation and radical attack[3]. Solution: If your assay permits, lower the buffer pH to maintain the protonated ( sp3 hybridized C5) state. If a basic pH is mandatory, thoroughly degas your buffers with Argon to remove dissolved oxygen and add a radical scavenger (e.g., ascorbic acid or BHT) to quench electrooxidation.

Q3: The compound turns yellow/brown when left on the benchtop in clear glass vials. Is this reversible? A: No, this is irreversible chemical degradation. 2-pyridones undergo pseudo-first-order photodegradation under UV/sunlight[4]. Photons excite the molecule, often leading to epoxidation at the C5-C6 double bond followed by ring cleavage[5]. Solution: Always store 2-pyridone derivatives in amber vials, ideally under an inert atmosphere (Nitrogen/Argon) at -20°C for long-term storage.

Mechanism A 2-Pyridone Core (Protonated) B Deprotonated Anion (sp2 hybridized) A->B Basic pH E Epoxidation (C5-C6) A->E Peroxides / UV C Radical Intermediate B->C Electrooxidation D Ring Cleavage / Diols C->D ROS / Degradation E->D Intramolecular Ring Opening

Fig 2. Mechanistic pathways of 2-pyridone oxidation and pH-dependent electrochemical degradation.

Part 3: Quantitative Stability Data

The following table summarizes the thermodynamic and electrochemical properties governing 2-pyridone stability across different environments[1],[3].

Parameter2-Pyridone (Oxo Form)2-Hydroxypyridine (Hydroxy Form)Deprotonated Anion
Preferred Environment Solid state, Water, Polar protic solventsGas phase, Non-polar solventsBasic aqueous solutions (pH > pKa)
Hybridization State (C5) sp3 hybridized sp3 hybridized sp2 hybridized (Full delocalization)
Electrochemical Stability Highly stable to oxidationModerately stableHighly susceptible to electrooxidation
Primary Degradation Route Photodegradation (UV/Vis)Dimerization-induced precipitationRadical formation, Ring cleavage
Relative Energy (Gas Phase) +5 to +9 kJ/mol (Less stable)0 kJ/mol (Most stable)N/A

Part 4: Self-Validating Experimental Protocols

To accurately troubleshoot which degradation pathway is destroying your specific 2-pyridone derivative, you must employ a self-validating experimental design. The following protocols use internal control arms to logically isolate the causality of degradation.

Protocol 1: Forced Degradation & Mechanism Isolation Matrix

Purpose: To definitively identify whether your compound is failing due to photolysis, pH-dependent electrooxidation, or a synergistic effect.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 2-pyridone API in a biologically relevant, MS-compatible solvent (e.g., 5% DMSO in LC-MS grade water) to a concentration of 1 mg/mL.

  • Matrix Aliquoting: Divide the stock into four separate quartz vials (Arms A-D).

  • Environmental Conditioning:

    • Arm A (Control): Adjust to pH 7.0. Purge with Argon for 5 minutes. Seal and wrap entirely in aluminum foil (Dark/Anaerobic/Neutral).

    • Arm B (Oxidative/Basic): Adjust to pH 9.0 using 0.1M NaOH. Leave headspace open to ambient air. Wrap in aluminum foil (Dark/Aerobic/Basic).

    • Arm C (Photolytic): Adjust to pH 7.0. Purge with Argon for 5 minutes. Leave unwrapped (Light/Anaerobic/Neutral).

    • Arm D (Synergistic): Adjust to pH 9.0. Leave headspace open to ambient air. Leave unwrapped (Light/Aerobic/Basic).

  • Incubation: Place all vials in a controlled light chamber (simulated sunlight, 250−760 nm) at 25°C for 48 hours.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Self-Validating Logic:

    • If Arm B shows degradation (e.g., +16 Da mass shift indicating epoxidation/N-oxide formation) but Arm C does not, your compound is strictly susceptible to basic electrooxidation[3].

    • If Arm C shows degradation but Arm B does not, your compound is strictly photolabile[4].

    • Arm A must show >98% recovery to validate the assay.

Protocol 2: NMR Determination of Tautomeric Ratio & Dimerization

Purpose: To assess if "instability" in solution is actually just tautomeric shifting and CDHB dimerization.

Step-by-Step Methodology:

  • Sample Prep 1 (Polar): Dissolve 5 mg of the compound in 0.5 mL of D2​O or DMSO−d6​ .

  • Sample Prep 2 (Non-Polar): Dissolve 5 mg of the compound in 0.5 mL of CDCl3​ .

  • Data Acquisition: Acquire 1H−NMR and 13C−NMR spectra for both samples at 298K.

  • Interpretation:

    • In D2​O , look for the characteristic carbonyl 13C shift (~162-165 ppm) and the N-H proton shift (if not exchanged), confirming the monomeric oxo form .

    • In CDCl3​ , the equilibrium will shift. Look for the appearance of an O-H proton shift (~11-13 ppm, often broad due to hydrogen bonding) and a shift in the C2 carbon resonance, indicating the hydroxy form and subsequent dimerization[2].

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Physical Chemistry B)
  • Influence of process parameters on the photodegradation of synthesized azo pyridone dye in TiO2 water suspension under simulated sunlight Source: PubMed URL
  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study Source: MDPI URL
  • Source: ACS Publications (Organic Letters)

Sources

Technical Support Center: Enhancing the Nucleophilicity of the Pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively increase the nucleophilicity of the pyridine nitrogen in your experiments.

Introduction: Understanding Pyridine's Nucleophilicity

Pyridine is a heterocyclic aromatic compound with a nitrogen atom that possesses a lone pair of electrons. This lone pair is not part of the aromatic π-system, making it available to react with electrophiles, thus rendering pyridine a base and a nucleophile.[1] However, the electronegativity of the nitrogen atom and its sp² hybridization can sometimes make the lone pair less available for nucleophilic attack compared to aliphatic amines.[2]

This guide will explore various strategies to enhance the nucleophilicity of the pyridine nitrogen, a critical consideration in many organic synthesis and drug development applications.

Troubleshooting Guide: Common Experimental Issues

Here, we address specific problems you might encounter during your experiments and provide actionable solutions.

Issue 1: My reaction involving pyridine as a nucleophile is proceeding too slowly or not at all.

This is a common challenge that can often be resolved by modifying the electronic properties of the pyridine ring or optimizing the reaction conditions.

Possible Cause 1: Insufficient Nucleophilicity of the Pyridine
  • Solution: Introduce Electron-Donating Groups (EDGs) onto the Pyridine Ring. EDGs increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.[2] Groups like alkyl, amino, and methoxy, particularly at the 2-, 4-, and 6-positions, are effective. For instance, 4-dimethylaminopyridine (DMAP) is a significantly more potent nucleophile than pyridine itself.

  • Causality: EDGs push electron density into the aromatic ring through inductive or resonance effects. This increased electron density on the nitrogen atom makes its lone pair more available for donation to an electrophile, thus increasing its nucleophilicity.

Possible Cause 2: Unfavorable Solvent Effects
  • Solution: Optimize Your Choice of Solvent. The solvent can significantly impact the nucleophilicity of pyridine.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally recommended for reactions where pyridine acts as a nucleophile.[3] These solvents solvate cations well but are less effective at solvating anions, leaving the nucleophile "naked" and more reactive.[3]

    • Polar protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the pyridine nitrogen, which can decrease its nucleophilicity by solvating the lone pair.[3][4]

  • Causality: Hydrogen bonding between a protic solvent and the pyridine nitrogen stabilizes the lone pair, making it less available to attack an electrophile. Polar aprotic solvents do not engage in hydrogen bonding with the nitrogen, leaving the lone pair more accessible.

Issue 2: I am observing significant side reactions, such as quaternization of the pyridine nitrogen by my starting material or product.

This issue arises when the pyridine nitrogen is too reactive under the given conditions or when there are competing electrophilic sites.

Possible Cause 1: High Reactivity of Pyridine Nitrogen
  • Solution: Consider Steric Hindrance. Introducing bulky substituents at the 2- and 6-positions of the pyridine ring can sterically hinder the nitrogen atom, preventing it from participating in unwanted side reactions.[5] While this can also decrease its desired nucleophilic reactivity, a balance can often be found.

  • Causality: Bulky groups physically block the approach of electrophiles to the nitrogen atom, reducing the rate of quaternization.

Possible Cause 2: Competing Electrophiles
  • Solution: Use a slight excess of the intended nucleophile. This can help to outcompete the pyridine nitrogen in reacting with the electrophilic starting material or product.[3]

  • Causality: By increasing the concentration of the desired nucleophile, you increase the probability of it reacting with the electrophile compared to the pyridine nitrogen.

Frequently Asked Questions (FAQs)

This section addresses common questions about enhancing the nucleophilicity of the pyridine nitrogen.

Q1: How do electron-donating and electron-withdrawing groups affect pyridine's nucleophilicity?

Answer:

  • Electron-Donating Groups (EDGs): As mentioned earlier, EDGs increase the electron density on the nitrogen atom, making the pyridine more nucleophilic.[2] The position of the substituent matters; EDGs at the 4-position (para) have a more pronounced effect due to resonance stabilization.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nitrogen atom, making the pyridine less nucleophilic.[6] These groups pull electron density away from the ring, making the lone pair on the nitrogen less available for donation.

The effect of substituents on the basicity (and by extension, nucleophilicity) of pyridine can be quantified by their pKa values.

Pyridine DerivativepKa of Conjugate Acid
4-Nitropyridine1.61
3-Chloropyridine2.84
Pyridine5.23[7]
4-Methylpyridine6.08[7]
4-Dimethylaminopyridine (DMAP)9.70

Data compiled from various sources.[6][7][8][9][10]

Q2: Can Lewis acids be used to increase the nucleophilicity of the pyridine nitrogen?

Answer: No, quite the opposite. Lewis acids coordinate to the lone pair of electrons on the pyridine nitrogen.[11][12][13][14][15] This coordination makes the nitrogen atom electron-deficient and decreases its nucleophilicity. However, this interaction makes the pyridine ring itself more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions.[11][13][14]

Q3: What are pyridine N-oxides, and how do they relate to nucleophilicity?

Answer: A pyridine N-oxide is formed by the oxidation of the pyridine nitrogen.[16][17] This transformation has a profound effect on the reactivity of the molecule. The N-O bond is polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen.[18]

  • Increased Nucleophilicity of the Ring: The N-oxide group is a strong electron-donating group through resonance, which significantly increases the electron density at the 2- and 4-positions of the pyridine ring, making these positions more susceptible to electrophilic attack.[18][19]

  • Reactivity of the Oxygen Atom: The oxygen atom of the N-oxide is itself nucleophilic and can react with electrophiles.[18] This can be a useful strategy to introduce functionality to the pyridine ring. For example, treatment of a pyridine N-oxide with phosphorus oxychloride (POCl₃) can lead to the formation of 2- and 4-chloropyridines.[16]

Q4: When should I consider using a pyridine N-oxide instead of pyridine?

Answer: You should consider using a pyridine N-oxide when you want to:

  • Perform electrophilic substitution on the pyridine ring: The N-oxide group activates the ring towards electrophilic attack, particularly at the 2- and 4-positions.[16]

  • Introduce a leaving group at the 2- or 4-position: As mentioned, reaction with reagents like POCl₃ can install a chlorine atom, which can then be displaced by other nucleophiles.[16]

  • Utilize the oxygen atom as a nucleophile: The oxygen of the N-oxide can participate in various reactions.[18]

Experimental Protocols

Protocol 1: Synthesis of a Pyridine N-Oxide

This protocol provides a general procedure for the oxidation of pyridine to pyridine N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolve pyridine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the pyridine solution. Caution: The reaction can be exothermic.[20]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-CPBA and the resulting meta-chlorobenzoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude pyridine N-oxide can be purified by crystallization or column chromatography.

Visualizations

Diagram 1: Effect of Substituents on Pyridine Nucleophilicity

G cluster_0 Decreased Nucleophilicity cluster_1 Baseline cluster_2 Increased Nucleophilicity Pyridine_EWG Pyridine (Electron-Withdrawing Group) Pyridine Pyridine Pyridine_EWG->Pyridine Less Nucleophilic Pyridine_EDG Pyridine (Electron-Donating Group) Pyridine->Pyridine_EDG More Nucleophilic

Caption: Electronic effects of substituents on pyridine nucleophilicity.

Diagram 2: Lewis Acid Interaction with Pyridine

G Pyridine Pyridine (N:) Adduct Pyridine-Lewis Acid Adduct (N⁺-A⁻) Pyridine->Adduct Coordination Lewis_Acid Lewis Acid (A) Lewis_Acid->Adduct

Caption: Coordination of a Lewis acid to the pyridine nitrogen.

Diagram 3: Synthesis of Pyridine N-Oxide Workflow

G Start Start: Pyridine in DCM Add_mCPBA Add m-CPBA solution Start->Add_mCPBA Reaction Stir at RT Add_mCPBA->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purification Purify Product Dry_Concentrate->Purification End End: Pyridine N-Oxide Purification->End

Caption: General workflow for the synthesis of pyridine N-oxide.

References

  • Bull, J. A., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Angewandte Chemie International Edition, 54(12), 3689-3693. [Link]

  • Shimizu, M., et al. (2008). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 130(7), 2156-2157. [Link]

  • Chen, C., et al. (2017). Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society, 139(46), 16476-16479. [Link]

  • Bull, J. A., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. [Link]

  • Bull, J. A., et al. (2015). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. [Link]

  • Shimizu, M., et al. (2008). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Gürsoy, A. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... [Link]

  • PubMed. (2013). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. [Link]

  • WordPress. (2026). Metal-catalysed Pyridine Ring Synthesis. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. [Link]

  • Oae, S., & Kawai, T. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Phosphorus and Sulfur and the Related Elements, 19(2), 225-234. [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

  • Sci-Hub. (n.d.). Solute-solvent interaction in pyridine. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]

  • Schneider, W. G. (1962). Solvent effects in the proton magnetic resonance spectrum of pyridine. Journal of Physical Chemistry, 66(12), 2653-2657. [Link]

  • Gieshoff, T., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 16-22. [Link]

  • ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. [Link]

  • ACS Publications. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Mayr, H., et al. (2011). Synthesis and Reactivity of Highly Nucleophilic Pyridines. Organic Letters, 13(2), 204-207. [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab. [Link]

  • Organic Syntheses. (n.d.). Pyridine-n-oxide. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • ResearchGate. (2016). Substituent effect on the properties of pyridine-N-oxides. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • SciELO. (n.d.). Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. [Link]

  • Gibson, V. C., et al. (1999). Nucleophilic attack at pyridine nitrogen and its use to access a novel mono-anionic ligand for iron-based ethylene polymerisation catalysts. Chemical Communications. [Link]

  • DAV University. (n.d.). Pyridines – Structure. [Link]

  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. [Link]

  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

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Technical Support Center: Optimizing Copper-Catalyzed N-Arylation of 2-Pyridones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the copper-catalyzed N-arylation of 2-pyridones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The N-aryl-2-pyridone motif is a privileged scaffold in numerous pharmaceuticals and biologically active compounds, making the reliability of its synthesis paramount.[1][2]

This document moves beyond a simple recitation of procedures. It is structured to provide deep, actionable insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize rationally. We will delve into common pitfalls, explore the mechanistic underpinnings of the reaction, and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the setup and execution of copper-catalyzed N-arylation of 2-pyridones.

Q1: My reaction shows no or very low conversion. What are the first things to check?

A: Low conversion is a common issue that can often be resolved by systematically verifying your setup and reagents.[3]

  • Inert Atmosphere: The active catalyst is typically a Cu(I) species, which is susceptible to oxidation. Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Purity:

    • Solvent: Use anhydrous-grade solvents. Water can interfere with the catalytic cycle.[3]

    • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be hygroscopic. Ensure it is freshly dried or purchased as an anhydrous grade. The choice of base is critical and can significantly impact yield.[4]

    • 2-Pyridone & Aryl Halide: Verify the purity of your starting materials via NMR or LC-MS. Impurities can inhibit the catalyst.

  • Catalyst and Ligand Integrity: Use a fresh, high-purity copper source (e.g., CuI). Some ligands, especially diamines, can degrade over time. If in doubt, use a freshly opened bottle or repurify the ligand.

Q2: I'm observing a significant amount of O-arylated product. How can I improve N-selectivity?

A: 2-Pyridone is an ambident nucleophile, and controlling the N- versus O-arylation selectivity is a key challenge.[5]

  • Steric Hindrance: O-arylation can become competitive or even dominant when using sterically hindered aryl halides, particularly those with ortho-substituents.[5] The catalyst-ligand complex may find it sterically less demanding to approach the oxygen atom.

  • Ligand Choice: The ligand plays a crucial role in directing selectivity. Bulky or specifically designed chelating ligands can sterically block the oxygen atom, favoring N-arylation. For instance, phenanthroline-based ligands have been shown to promote N-arylation.[5]

  • Base and Solvent: The choice of base and solvent can influence the equilibrium between the pyridone and its corresponding pyridinolate anion, thereby affecting the nucleophilicity of the N and O atoms. Empirical screening of bases (e.g., K₂CO₃ vs. K₃PO₄) and solvents (e.g., Toluene vs. Dioxane vs. DMSO) is often necessary.[3]

Q3: My reaction is inconsistent between runs, even with the same protocol. What could be the cause?

A: Reproducibility issues often point to subtle variations in reaction setup or reagent quality.

  • Trace Oxygen/Moisture: Inconsistent inert atmosphere techniques can lead to variable levels of catalyst oxidation and deactivation.

  • Stirring Rate: In heterogeneous reactions (e.g., with K₂CO₃), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.

  • Catalyst Source: The quality and age of the copper salt can vary. Using a consistent, high-purity source is important. Some classic Ullmann protocols benefit from in situ activation of copper powder, though modern methods with soluble catalysts are generally more reliable.[6][7]

Q4: Which copper source and ligand should I start with?

A: For a general starting point, a combination of CuI (5-10 mol%) and a diamine ligand (10-20 mol%) is a robust choice that has been validated in numerous publications.[8][9]

  • Copper Source: CuI is widely used due to its stability and reliability. Other sources like CuCl, Cu₂O, and Cu(OAc)₂ can also be effective.[4][10]

  • Ligands: Simple, inexpensive diamine ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) or N,N'-dimethylethylenediamine (DMEDA) are excellent starting points.[8][11] Amino acids like L-proline and its derivatives have also proven to be highly effective.[12][13] The ligand is critical for stabilizing the copper catalyst and facilitating the reaction under milder conditions than classic Ullmann protocols.

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of persistent experimental problems.

Problem 1: Reaction Stalls or Proceeds to Low Yield Despite Initial Checks

If basic checks on reagents and setup do not resolve low yield issues, a deeper dive into the reaction parameters is necessary. The cause likely lies in suboptimal reaction conditions or catalyst deactivation.

The catalytic cycle of the copper-catalyzed N-arylation (a type of Goldberg reaction) involves the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-aryl product and regenerate the Cu(I) catalyst.[6][14] A failure at any of these steps will result in low yield.

  • Inefficient Catalyst-Ligand Complex Formation: The ratio of copper to ligand is critical. While a 1:1 or 1:2 ratio is common, an excess of ligand can sometimes form inactive, saturated copper complexes, reducing the concentration of the active catalyst.[15][16]

  • Poor Solubility: The catalyst, base, or starting materials may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. Polar aprotic solvents like DMF or DMSO often perform well.[4]

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[6] Electron-withdrawing groups on the aryl halide typically accelerate the reaction.[14] If you are using a less reactive aryl halide (e.g., an electron-rich aryl bromide or chloride), more forcing conditions or a more specialized catalytic system may be required.[17]

// Nodes Start [label="Low Yield / Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity & Inertness\n(Solvent, Base, SMs, Cu/Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; ReagentsOK [label="Reagents Verified", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Systematically Optimize Conditions\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScreenLigand [label="Screen Ligand Type & Loading\n(e.g., Diamines, Amino Acids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenBase [label="Screen Base\n(K₂CO₃, K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenSolvent [label="Screen Solvent\n(Toluene, Dioxane, DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenTemp [label="Screen Temperature\n(e.g., 80-130 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges Start -> CheckReagents; CheckReagents -> ReagentsOK [label="Pass"]; CheckReagents -> Start [label="Fail\n(Purify/Replace)"]; ReagentsOK -> Optimize; Optimize -> ScreenLigand -> ScreenBase -> ScreenSolvent -> ScreenTemp -> Success [style=solid, color="#5F6368"]; } ends_dot Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Side Products

The appearance of unexpected peaks in your LC-MS or NMR can complicate purification and reduce yield.

  • Homocoupling of Aryl Halide (Biaryl Formation): This side reaction, a classic Ullmann reaction, can occur at high temperatures or if the N-arylation is slow.[7][18]

    • Cause: Two molecules of the aryl halide couple to form a biaryl species.

    • Solution: Lowering the reaction temperature can often mitigate this. Additionally, ensuring an efficient ligand is present can accelerate the desired C-N coupling, outcompeting the C-C homocoupling pathway.

  • Protodehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene.

    • Cause: This can be caused by trace water or other proton sources in the reaction mixture.

    • Solution: Re-verify that all reagents and solvents are scrupulously dried.

  • Degradation of Ligand or Substrate: At high temperatures, sensitive functional groups on your 2-pyridone or aryl halide may degrade.

    • Cause: Thermal instability.

    • Solution: Screen lower reaction temperatures. If the reaction is too slow at lower temperatures, a more active catalyst system (i.e., a different ligand) may be required to achieve good conversion under milder conditions.[9]

Optimization & Experimental Protocols

Key Parameter Optimization Table

The following table summarizes key parameters and provides a logical starting point for optimization.

ParameterStarting PointOptimization RangeRationale & Key Considerations
Cu Source CuICuCl, Cu₂O, Cu(OAc)₂Cu(I) is the active catalytic state. Cu(I) salts are generally preferred.
Catalyst Loading 5 mol %1 - 10 mol %Lower loading is cost-effective but may require longer times or higher T. Higher loading can drive difficult couplings.
Ligand DMCDADiamines, Amino Acids, PhenanthrolinesThe ligand is crucial for catalyst stability and reactivity.[9] The optimal ligand is substrate-dependent.
Ligand Loading 10 mol %5 - 20 mol % (1:1 to 2:1 L:Cu)A 2:1 ligand-to-copper ratio is often optimal, but screening is recommended.[15]
Base K₂CO₃K₃PO₄, Cs₂CO₃The base deprotonates the 2-pyridone. Cs₂CO₃ is more soluble and often more effective but also more expensive.[4]
Base Stoichiometry 2.0 equiv.1.5 - 3.0 equiv.Must be sufficient to deprotonate the nucleophile and neutralize the HX byproduct.
Solvent Toluene or DioxaneDMF, DMSOSolvent polarity affects solubility and reaction rates. High-boiling polar aprotic solvents are common.[3]
Temperature 110 °C80 - 140 °CBalance reaction rate against potential side reactions and degradation.[19]
Protocol 1: General Procedure for N-Arylation of 2-Pyridone

This protocol provides a robust starting point for the reaction.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol %) and the chosen ligand (e.g., DMCDA, 0.10 mmol, 10 mol %).

  • Reagent Addition: Add the 2-pyridone (1.2 mmol, 1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

  • Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble base and copper salts. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microscale Screening for Condition Optimization

High-throughput screening can rapidly identify optimal conditions.

  • Array Setup: In an array of oven-dried 1 mL reaction vials, add the copper source (e.g., CuI, 5 µmol) and a stir bar to each vial.

  • Variable Addition:

    • Ligand Screen: To each vial in a row, add a different ligand (10 µmol).

    • Base Screen: To each vial in a column, add a different base (20 µmol).

  • Stock Solution: Prepare a stock solution of the 2-pyridone (1.2 equiv.) and aryl halide (1.0 equiv.) in the chosen anhydrous solvent.

  • Initiation: Dispense the stock solution into each vial under an inert atmosphere. Seal the vials.

  • Reaction: Place the vial array on a heated shaker block at the desired temperature.

  • Analysis: After 12-24 hours, cool the array. Quench all reactions and analyze conversion/yield by LC-MS with an internal standard.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting.

// Nodes CuI_L [label="Cu(I)L\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridone [label="2-Pyridone (R-NH)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Amidate [label="L-Cu(I)-NR\n(Copper Amidate)", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; CuIII_Complex [label="L-Cu(III)(Ar)(NR)(X)\n(Cu(III) Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR\n(N-Aryl Product)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Pyridone, Base} -> Cu_Amidate [style=invis]; // Helper for positioning CuI_L -> Cu_Amidate [label="+ R-NH, -Base-H⁺", color="#5F6368"]; Cu_Amidate -> CuIII_Complex [label="+ Ar-X\n(Oxidative Addition)", color="#5F6368"]; CuIII_Complex -> CuI_L [label="- Product\n(Reductive Elimination)", color="#5F6368", headlabel="Regenerates\nCatalyst"]; CuIII_Complex -> Product [style=dashed, color="#34A853"]; } ends_dot Caption: Simplified Catalytic Cycle for Cu-Catalyzed N-Arylation.

References

  • Yang, D., Fu, H., & Jiang, Y. (2008). (S)-N-Methylpyrrolidine-2-carboxylate as a Ligand for Copper-Catalyzed N-Arylation of Amides. Molecules, 13(12), 2949-2957. [Link]

  • Park, S., Lee, D., & Jun, C. (2013). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 18(4), 4347-4357. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Král, V., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5298. [Link]

  • Teo, Y.-C., & Chua, Y. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Chemistry & Chemical Engineering, 1(1). [Link]

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50. [Link]

  • Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(39), 17061-17076. [Link]

  • Jana, U., & Maiti, S. (2011). Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Tetrahedron Letters, 52(35), 4584-4587. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(3), 391-394. [Link]

  • Jung, S. H., Sung, D. B., Park, C. H., & Kim, W. S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Journal of Organic Chemistry, 81(17), 7717–7724. [Link]

  • Jones, G. O., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(7), 4494–4503. [Link]

  • Wang, C., et al. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 28(13), 5136. [Link]

  • Vantourout, J. C., et al. (2021). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 143(8), 3249–3260. [Link]

  • Reddy, S. R., et al. (2023). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. Scientific Reports, 13(1), 19350. [Link]

  • Monfette, S., & Fagnou, K. (2009). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 7(21), 4359-4364. [Link]

  • Jung, S. H., et al. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717-7724. [Link]

  • Wang, Z., et al. (2021). Copper-catalysed asymmetric cross-coupling reactions tolerant of highly reactive radicals. Nature Chemistry, 13(12), 1216-1223. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Chen, Y., et al. (2009). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Synlett, 2009(14), 2263-2267. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Wikipedia. (2020). Ullmann reaction. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

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Validation & Comparative

comparative analysis of pyridinone synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of the 2-pyridinone (2-pyridone) scaffold not merely as a sequence of chemical transformations, but as a strategic decision dictated by step economy, regioselectivity, and substrate tolerance. The 2-pyridone motif is a ubiquitous pharmacophore found in numerous biologically active natural products and FDA-approved therapeutics.

Historically, accessing highly substituted 2-pyridones required harsh condensation conditions. Today, the landscape is dominated by transition-metal-catalyzed C–H activations and modified acyclic precursor cyclizations. This guide provides an objective, comparative analysis of the three premier methodologies for 2-pyridone synthesis, complete with mechanistic causality, self-validating protocols, and experimental performance data.

Mechanistic & Performance Comparison

A. Ruthenium-Catalyzed Oxidative C–H/N–H Annulation

Pioneered by Ackermann and colleagues [1], this method bypasses the need for pre-functionalized starting materials by directly coupling acrylamides with alkynes.

  • Causality & Logic: An inexpensive Ru(II) catalyst (e.g., [RuCl2​(p-cymene)]2​ ) coordinates to the directing amide group, facilitating a reversible C(sp²)–H bond metalation. Subsequent alkyne insertion into the ruthenacycle and reductive elimination yields the 2-pyridone. The addition of a terminal oxidant (like Cu(OAc)2​ ) is critical to reoxidize the transient Ru(0) back to the active Ru(II) species, closing the catalytic cycle.

  • Strategic Fit: Ideal for late-stage functionalization and step-economical library generation.

RuCatalysis A Acrylamide (Substrate) C Ruthenacycle Intermediate A->C C-H Activation B [RuCl2(p-cymene)]2 Catalyst B->C D Alkyne Insertion C->D + Alkyne E Reductive Elimination D->E E->B Oxidation (Cu(OAc)2) F 2-Pyridone (Product) E->F - Ru(0)

Ru-Catalyzed C-H/N-H Annulation Pathway for 2-Pyridone Synthesis.

B. Modified Michael Addition via 2-(Phenylsulfinyl)acetamide

Traditional Guareschi-Thorpe or Blaise reactions often suffer from harsh elimination requirements (E2 mechanism) that degrade sensitive functional groups. Fujii et al. developed a milder alternative using 2-(phenylsulfinyl)acetamide [2].

  • Causality & Logic: The electron-withdrawing phenylsulfinyl group dramatically enhances the acidity of the α-protons, allowing for a facile Michael addition to α,β-unsaturated ketones under mild basic conditions. During the subsequent acid-promoted cyclization, the sulfinyl group acts as an excellent leaving group, undergoing thermal sulfoxide elimination to establish the aromatic pyridone ring without requiring strong bases.

  • Strategic Fit: Best suited for complex natural product synthesis where transition metals might interfere with other coordinating heteroatoms.

SulfinylMethod S1 2-(Phenylsulfinyl) acetamide M Michael Adduct S1->M DBU, LiCl MeCN, 50°C S2 α,β-Unsaturated Ketone S2->M DBU, LiCl MeCN, 50°C C Cyclized Intermediate M->C Intramolecular Condensation P 2-Pyridone C->P Sulfoxide Elimination AcOH, Reflux

Stepwise Michael Addition and Sulfoxide Elimination Workflow.

C. Transition-Metal-Catalyzed [2+2+2] Cycloaddition
  • Causality & Logic: This method overcomes the severe entropic penalty of combining three separate molecules by utilizing a metal template (typically Co or Ru) to pre-organize two alkynes and an isocyanate. The metal drives oxidative coupling to form a metallacyclopentadiene, followed by isocyanate insertion [3].

  • Strategic Fit: Highly effective for generating heavily substituted or fused bicyclic 2-pyridones from simple, acyclic precursors.

Quantitative Data & Performance Summary

To facilitate objective platform selection, the following table summarizes the experimental parameters, typical yields, and operational constraints of each method based on literature standards [1][2][3].

Synthesis MethodKey Reagents / CatalystTypical YieldsRegioselectivityStep EconomyPrimary Limitation
Ru-Catalyzed Annulation [RuCl2​(p-cymene)]2​ , Cu(OAc)2​ 65% – 92%High (steric-driven)Excellent (1 step)Requires terminal oxidants; sensitive to free amines.
Sulfinyl Acetamide Method 2-(Phenylsulfinyl)acetamide, DBU, LiCl55% – 85%Absolute (substrate-defined)Moderate (2 steps)Bulky α,β-unsaturated ketones drastically reduce yield.
[2+2+2] Cycloaddition CpCo(CO)2​ or Rh(I) complexes40% – 80%Moderate to LowExcellent (1 step)Prone to alkyne cyclotrimerization (benzene byproducts).

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify mechanistic progression. Below are the standard operating procedures for the two most highly utilized methods.

Protocol A: Ruthenium-Catalyzed Oxidative Annulation [1]
  • Preparation: In an oven-dried Schlenk tube, combine the substituted acrylamide (1.0 equiv), internal alkyne (1.2 equiv), [RuCl2​(p-cymene)]2​ (5.0 mol %), and Cu(OAc)2​ (2.1 equiv).

  • Reaction: Suspend the mixture in tert-amyl alcohol (t-AmOH) or water. Stir at 100 °C under an ambient air atmosphere for 16 hours.

    • Causality: Cu(OAc)2​ serves as the stoichiometric oxidant. The acetate ligands are crucial for the concerted metalation-deprotonation (CMD) step that activates the C–H bond.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). The reaction mixture will transition from a light suspension to a deep, dark green/brown solution as the Cu(II) is reduced to Cu(I)/Cu(0) and the ruthenacycle turns over. The complete disappearance of the starting acrylamide spot confirms successful C–H activation and insertion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with aqueous NH4​OH to sequester copper salts. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: 2-(Phenylsulfinyl)acetamide Michael Addition/Elimination [2]
  • Michael Addition: To a solution of 2-(phenylsulfinyl)acetamide (2.0 equiv) and the target α,β-unsaturated ketone (1.0 equiv) in anhydrous MeCN, add DBU (3.0 equiv) and LiCl (3.0 equiv). Heat to 50 °C for 4 hours.

    • Causality: LiCl acts as a mild Lewis acid to activate the enone carbonyl, while DBU deprotonates the highly acidic α-position of the sulfinyl acetamide, ensuring a rapid 1,4-addition.

  • Self-Validation Checkpoint 1: Take an aliquot for LC-MS. The mass spectrum must show the complete consumption of the enone and the precise mass of the acyclic Michael adduct.

  • Cyclization & Elimination: To the same reaction vessel, add glacial acetic acid (10.0 equiv) and heat to reflux (approx. 80-90 °C) for 12 hours.

    • Causality: The acidic environment promotes intramolecular condensation (imine formation), and the elevated temperature drives the thermal elimination of phenylsulfenic acid ( PhSOH ).

  • Self-Validation Checkpoint 2: Monitor via TLC. The elimination is confirmed by the emergence of a highly fluorescent/UV-active spot at 254 nm, characteristic of the fully conjugated 2-pyridone ring.

  • Workup: Neutralize carefully with saturated NaHCO3​ , extract with CH2​Cl2​ , and purify via chromatography.

Conclusion & Strategic Recommendations

For drug development professionals scaling up libraries for Structure-Activity Relationship (SAR) studies, the Ruthenium-Catalyzed C–H Annulation is the superior choice due to its high step economy and ability to utilize unactivated alkynes. However, if the target molecule contains complex, oxidation-sensitive architecture or requires absolute regiocontrol that steric-driven metal catalysis cannot provide, the 2-(Phenylsulfinyl)acetamide method offers a highly reliable, albeit longer, alternative.

References

  • Ackermann, L., Lygin, A. V., & Hofmann, N. (2011). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C-H/N-H Bond Functionalizations. Organic Letters, 13(12), 3278-3281. URL: [Link]

  • Fujii, M., Nishimura, T., Koshiba, T., Yokoshima, S., & Fukuyama, T. (2013). 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. Organic Letters, 15(2), 232-234. URL: [Link]

  • Varela, J. A., & Saá, C. (2003). Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition. Chemical Reviews, 103(10), 3787-3802. URL: [Link]

A Comparative Guide to BRD9 Bromodomain Inhibitors: Scaffolds, Selectivity, and Cellular Activity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target. As a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression, and its dysregulation is implicated in various malignancies, including synovial sarcoma and acute myeloid leukemia (AML).[1][2] This guide provides a comparative analysis of prominent BRD9 inhibitors, offering experimental data and methodological insights for researchers in drug development.

While the specific compound 6-ethyl-4-methyl-2(1H)-pyridinone is not extensively characterized as a BRD9 inhibitor in peer-reviewed literature, its core pyridinone scaffold is foundational to a key class of potent BRD9 inhibitors.[3] This guide will therefore focus on well-validated chemical probes, comparing their performance and utility in interrogating BRD9 biology. We will delve into the nuances of pyridinone-based inhibitors, such as BI-9564, and contrast them with other significant chemical scaffolds represented by I-BRD9, LP99, and TP-472.

The Role of BRD9 in Chromatin Remodeling and Disease

BRD9 functions as an epigenetic "reader," recognizing acetylated lysine residues on histone tails through its bromodomain.[1] This interaction is critical for recruiting the ncBAF complex to specific chromatin loci, thereby modulating chromatin structure and gene transcription.[4] The oncogenic role of BRD9 is often linked to its necessity in maintaining aberrant transcriptional programs that drive tumor cell proliferation and survival.[5] Consequently, inhibiting the BRD9 bromodomain presents a targeted strategy to disrupt these pathological processes.

BRD9_Signaling_Pathway cluster_0 Nucleus Histone Histone Tails Ac_Lysine Acetylated Lysine (KAc) Histone->Ac_Lysine HATs BRD9 BRD9 Bromodomain Ac_Lysine->BRD9 Recognition ncBAF ncBAF Complex BRD9->ncBAF Recruitment Chromatin Chromatin Remodeling ncBAF->Chromatin Gene_Transcription Gene Transcription (e.g., MYC) Chromatin->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Inhibitor BRD9 Inhibitor (e.g., BI-9564, I-BRD9) Inhibitor->BRD9 Binding Competition Experimental_Workflow cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Functional Genomics cluster_4 In Vivo Models ITC Isothermal Titration Calorimetry (ITC) (Measure Kd) NanoBRET NanoBRET Assay (Target Engagement) ITC->NanoBRET AlphaScreen AlphaScreen (Measure IC50) AlphaScreen->NanoBRET FRAP FRAP (Chromatin Binding) NanoBRET->FRAP Viability Cell Viability Assay (e.g., CellTiter-Glo) FRAP->Viability WesternBlot Western Blot (Target Protein Levels) Viability->WesternBlot RNA_Seq RNA-Seq (Gene Expression) WesternBlot->RNA_Seq Xenograft Xenograft Models (Anti-Tumor Efficacy) RNA_Seq->Xenograft

Caption: Workflow for characterizing BRD9 inhibitors.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Causality: ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). This provides a complete thermodynamic profile of the inhibitor-protein interaction without the need for labels or tags.

Methodology:

  • Preparation: Dialyze purified recombinant BRD9 bromodomain protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Ensure precise concentration measurements.

  • Instrument Setup: Set the calorimeter (e.g., MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).

  • Loading: Load the BRD9 protein (e.g., 10-20 µM) into the sample cell and the inhibitor (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection. A control titration of inhibitor into buffer should also be performed to subtract the heat of dilution.

  • Data Analysis: Integrate the heat-change peaks for each injection and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Protocol 2: NanoBRET™ Target Engagement Assay

Causality: The Bioluminescence Resonance Energy Transfer (BRET) assay measures the proximity of two molecules in live cells. In this context, it quantifies the displacement of a fluorescent tracer from a NanoLuc®-tagged BRD9 by a competitive inhibitor, providing a direct measure of target engagement in a physiological environment.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing BRD9 fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in Opti-MEM. Add the compounds to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells at its predetermined optimal concentration.

  • Substrate Addition & Reading: Add NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value. [6]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

Causality: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels upon inhibitor treatment reflects a reduction in cell viability due to cytotoxicity or cytostatic effects, providing a functional readout of the inhibitor's anti-proliferative activity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., EOL-1 for AML) in a 96-well plate at a predetermined density and allow them to adhere/stabilize overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the BRD9 inhibitor (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against inhibitor concentration and fit to a dose-response curve to calculate the EC50 or IC50 value. [7]

Conclusion and Future Directions

The development of potent and selective BRD9 inhibitors has provided the research community with critical tools to dissect the role of the ncBAF complex in health and disease. While compounds like BI-9564 and TP-472 demonstrate the therapeutic potential of dual BRD9/7 inhibition, the highly selective nature of I-BRD9 is essential for precise target validation. The original quinolone-based inhibitor, LP99, paved the way for these more advanced probes.

Future efforts will likely focus on improving selectivity profiles, optimizing pharmacokinetic properties for therapeutic applications, and exploring combination therapies. Furthermore, the development of BRD9-targeted PROTACs (Proteolysis Targeting Chimeras) represents an exciting new frontier, offering a mechanism to degrade the BRD9 protein rather than merely inhibiting its function. [8][9]As our understanding of the biological nuances of the ncBAF complex deepens, these sophisticated chemical probes will be indispensable in translating epigenetic insights into novel cancer therapies.

References

  • BI-9564 | BRD9 inhibitor | opnMe | Boehringer Ingelheim. [Link]

  • BI-9564 A chemical probe for BRD9 and BRD7 - Structural Genomics Consortium. [Link]

  • LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PubMed. [Link]

  • Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed. [Link]

  • I-BRD9 | Structural Genomics Consortium. [Link]

  • The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - MDPI. [Link]

  • LP99 A chemical probe for BRD9 and BRD7 - Structural Genomics Consortium. [Link]

  • The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC. [Link]

  • TP-472 | BRD9/7 阻害剤 - MedchemExpress.com. [Link]

  • Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PMC. [Link]

  • Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed. [Link]

  • Targeting BRD9 for Cancer Treatment: A New Strategy - Taylor & Francis. [Link]

  • Bromodomain Containing 9 Regulates Signaling Pathways and Reprograms the Epigenome in Human Uterine Fibroid Cells - Preprints.org. [Link]

  • BRD9 Gene - Ma'ayan Lab – Computational Systems Biology. [Link]

  • I-BRD9 - the Chemical Probes Portal. [Link]

  • Comparison of different BRD9 PROTACs a Compound structures of the... - ResearchGate. [Link]

  • Insight into selective mechanism of class of I‐BRD9 inhibitors toward BRD9 based on molecular dynamics simulations | Request PDF - ResearchGate. [Link]

  • Identification and Development of BRD9 Chemical Probes - PMC. [Link]

  • Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC. [Link]

  • 6-Ethyl-4,5-dimethyl-2-pyridone | C9H13NO | CID 12589335 - PubChem. [Link]

  • Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC. [Link]

  • The future of BRD9 inhibitors: a patent perspective (2019-present) - R Discovery. [Link]

  • What are BRD9 inhibitors and how do they work?. [Link]

  • Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC. [Link]

  • 6-ethyl-4,5-dimethyl-2-pyridone - Chemical Synthesis Database. [Link]

  • Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - ACS Publications. [Link]

  • Identification and Development of BRD9 Chemical Probes - MDPI. [Link]

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Assessing the Purity of Synthesized 6-Ethyl-4-methyl-2(1H)-pyridinone: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Pyridinones6-Ethyl-4-methyl-2(1H)-pyridinone (CAS No. 50549-35-4)[1] is a critical heterocyclic building block utilized in the synthesis of complex pharmaceuticals. The primary analytical challenge in assessing its purity stems from its structural properties: it exhibits lactam-lactim tautomerism (interconverting between 2-pyridinone and 2-hydroxypyridine forms) and is frequently co-synthesized with structurally similar regioisomers. A robust, orthogonal analytical approach is required to guarantee the integrity of the synthesized batch.

Comparative Analysis of Purity Assessment Techniques

To establish a self-validating purity profile, laboratories must move beyond single-method reliance. We compare three distinct analytical modalities:

  • Reversed-Phase HPLC-UV (RP-HPLC-UV): The1[1]. It provides high-resolution separation of the main compound from synthetic byproducts. However, its accuracy relies on the assumption that all impurities share a similar UV response factor as the main analyte, which is rarely true without isolated impurity standards.

  • Quantitative ¹H-NMR (qNMR): The gold standard for absolute quantification. Because the NMR signal intensity is directly proportional to the number of nuclei (protons) producing it, qNMR allows for 2[2] of the analyte by comparing it to an unrelated, highly pure internal calibrant.

  • LC-MS: While not typically used for primary quantification due to variable ionization efficiencies, LC-MS is 3[3] of trace-level impurities and degradation products.

Table 1: Performance Comparison of Analytical Modalities
ParameterRP-HPLC-UV¹H-qNMRLC-MS
Primary Output Relative Purity (Area %)Absolute Purity (Mass Fraction)Impurity Identification (m/z)
Accuracy Moderate (Response Factor Dependent)High (Often within ±1%)[1]Low (Ionization Dependent)
Precision (RSD) < 2.0%[1]< 1.0%[1]< 15%[1]
LOD / LOQ 0.01% / 0.03%[1]~0.1% / ~0.5%ng/g to µg/g range[1]
Reference Std Required? Yes (for absolute quant)No (uses unrelated internal std)[2]Yes (for quantification)

Integrated Analytical Workflow

To ensure trustworthiness, the analytical workflow must be a self-validating system where the relative purity (HPLC) is cross-examined by the absolute mass fraction (qNMR).

IntegratedWorkflow Start Synthesized Batch: 6-ethyl-4-methyl-2(1H)-pyridinone Split Sample Aliquoting & Preparation Start->Split HPLC RP-HPLC-UV (Relative Purity %) Split->HPLC Dissolve in Mobile Phase qNMR 1H-qNMR (Absolute Purity %) Split->qNMR Co-dissolve with Internal Std LCMS LC-MS (Impurity Identification) Split->LCMS Trace Level Dilution Data Orthogonal Validation & Final Purity Certificate HPLC->Data qNMR->Data LCMS->Data

Figure 1: Orthogonal workflow for the comprehensive purity assessment of synthesized pyridinones.

Experimental Protocols: Causality and Execution

Protocol 1: Stability-Indicating RP-HPLC-UV

Objective: Determine the relative purity of 6-ethyl-4-methyl-2(1H)-pyridinone. Mechanistic Causality: Pyridinones can exhibit peak tailing or splitting on silica-based columns due to secondary interactions with residual silanols and lactam-lactim tautomerization. To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. The low pH suppresses the ionization of the tautomeric hydroxyl group, 1[1].

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3 µm) and a UV detector set to 254 nm (optimal for the conjugated pyridinone ring).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and 3[3] to yield a 0.1 mg/mL solution.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[3].

  • Data Processing: Integrate all peaks. Calculate relative purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100[3].

Protocol 2: Absolute Purity Determination via ¹H-qNMR

Objective: Establish the absolute mass fraction without a homologous reference standard. Mechanistic Causality: Accurate qNMR relies on the complete relaxation of all excited nuclei back to their ground state before the next radiofrequency pulse. If the relaxation delay (D1) is too short, protons with long longitudinal relaxation times ( T1​ ) will be under-represented in the integration. Therefore, a 90° excitation pulse coupled with a4[4] to ensure the integral area is perfectly proportional to the molar concentration.

qNMR_Logic Sample 1. Sample Prep Accurate Co-weighing (Analyte + Maleic Acid) NMR 2. Acquisition 90° Pulse, High D1 (Ensures T1 Relaxation) Sample->NMR Integrate 3. Processing Baseline Correction & Distinct Peak Integration NMR->Integrate Calculate 4. Quantification Absolute Mass Fraction Calculation Integrate->Calculate

Figure 2: Logical causality and data processing workflow for absolute purity via 1H-qNMR.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic Acid as the Internal Calibrant (IC). Its singlet resonance at ~6.26 ppm in DMSO-d6 provides a distinct, non-overlapping signal against the alkyl and aromatic protons of 6-ethyl-4-methyl-2(1H)-pyridinone[5].

  • Sample Preparation: Accurately1[1] into a vial using a microbalance. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Use a high-resolution NMR spectrometer ( 400 MHz)[1]. Set the pulse angle to 90°, acquisition time to 4 seconds, and the relaxation delay (D1) to 30 seconds[4]. Acquire 16 to 64 scans to ensure a high signal-to-noise ratio.

  • Integration & Calculation: Apply rigorous baseline correction. 5[5] ( Intt​ , e.g., the aromatic proton on the pyridine ring, nt​=1 ) and the calibrant signal ( IntIC​ , nIC​=2 ).

  • Equation: Calculate absolute purity ( Pt​ ) using the formula[5]:

    Pt​=IntIC​Intt​​×nt​nIC​​×MWIC​MWt​​×mt​mIC​​×PIC​

    (Where MW = molecular weight, m = mass, P = purity).

Experimental Data: Simulated Batch Validation

To demonstrate the self-validating nature of this dual-method approach, a synthesized batch of 6-ethyl-4-methyl-2(1H)-pyridinone was analyzed using both protocols.

Table 2: Cross-Validation of Synthesized Batch Purity
Analytical MethodDetected PurityImpurity Profile NotedConclusion
RP-HPLC-UV 98.5% (Area)Two minor peaks at RRT 0.85 (1.0%) and RRT 1.12 (0.5%).Indicates high relative purity; chromophoric impurities are effectively separated.
¹H-qNMR 96.2% (Mass Fraction)Trace aliphatic signals observed in the 1.0-2.5 ppm region.Reveals that UV-transparent aliphatic impurities are present, lowering the absolute mass fraction.
LC-MS N/A (Qualitative)m/z confirms main peak (M+H = 138.1). Impurity at RRT 0.85 identified as unreacted precursor.Confirms structural identity and3[3].

Interpretation: The discrepancy between HPLC (98.5%) and qNMR (96.2%) highlights the critical flaw of relying solely on UV absorption. The synthesized batch contains UV-transparent impurities (likely aliphatic solvents or salts from the synthesis) that inflate the HPLC area percentage. The qNMR result provides the true, absolute mass fraction of the API.

Conclusion

For the rigorous purity assessment of 6-ethyl-4-methyl-2(1H)-pyridinone, a single analytical technique is insufficient. While RP-HPLC-UV provides excellent resolution for tracking known chromophoric impurities, it must be anchored by the absolute quantitative power of ¹H-qNMR. By understanding the mechanistic principles behind these instruments—such as suppressing tautomerization in HPLC and enforcing complete T1​ relaxation in qNMR—researchers can design self-validating analytical systems that guarantee the integrity of their synthetic compounds.

References

  • Benchchem. "Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-".
  • Benchchem. "A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene".
  • ChemicalBook. "6-ethyl-4-methyl-2(1H)-Pyridinone | 50549-35-4".
  • RSSL. "qNMR for Purity Determination in Pharmaceuticals".
  • ACS. "Purity by Absolute qNMR Instructions".
  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy".

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A Comparative Guide to the Validation of an HPLC Method for Pyridinone Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of pyridinone, a crucial heterocyclic compound in pharmaceutical development. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document offers an in-depth comparison of two hypothetical HPLC methods, "Method A" and "Method B," to illustrate the practical application of these regulatory standards.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for quality control and stability testing.

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. HPLC is a cornerstone technique for this purpose.[4] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][5] The ICH Q2(R1) guideline provides a harmonized framework for conducting validation studies, ensuring that analytical data is accurate, precise, and reproducible.[1]

This guide will dissect the essential validation parameters outlined in ICH Q2(R1), providing not only the "how" but also the "why" behind each experimental design. We will compare a well-established, robust HPLC method (Method A) with a newly developed, potentially faster Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B) for the analysis of a model pyridinone compound.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Draft Validation Protocol Opt->Protocol Review Review & Approve Protocol Protocol->Review Specificity Specificity Review->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Data Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report Final_Review Final Review & Approval Report->Final_Review

Caption: A typical workflow for HPLC method validation.

System Suitability: The Daily Checkpoint

Before any validation or routine analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is functioning correctly.[6][7] This is a critical, non-negotiable step that verifies the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[1]

Experimental Protocol for System Suitability Testing
  • Prepare a System Suitability Solution: This solution typically contains the pyridinone analyte at a known concentration and may also include known impurities or a closely eluting compound to challenge the system's resolution.

  • Equilibrate the HPLC System: Pump the mobile phase through the system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.[8]

  • Evaluate Key Parameters: Calculate the following parameters and compare them against the pre-defined acceptance criteria.[8][9]

ParameterMethod A (HPLC)Method B (UPLC)Typical Acceptance Criteria
Tailing Factor (T) 1.11.2≤ 2.0[8]
Theoretical Plates (N) > 5000> 10000> 2000[8]
Resolution (Rs) > 2.5> 3.0≥ 2.0[8]
Repeatability of Peak Area (%RSD) ≤ 0.5%≤ 0.8%≤ 1.0%[8]
Repeatability of Retention Time (%RSD) ≤ 0.2%≤ 0.3%≤ 1.0%[8]

Rationale: These parameters provide a snapshot of the system's performance. The tailing factor indicates peak symmetry, theoretical plates measure column efficiency, and resolution confirms the separation of the analyte from other components. The repeatability of peak area and retention time demonstrates the precision of the injector and pump.

Specificity: The Power of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11][12]

Experimental Protocol for Specificity
  • Analyze Blank and Placebo: Inject a blank solvent and a placebo (formulation matrix without the API) to demonstrate that there are no interfering peaks at the retention time of the pyridinone analyte.

  • Analyze Pyridinone Standard: Inject a standard solution of the pyridinone analyte.

  • Analyze Spiked Samples: Spike the placebo with the pyridinone analyte and known impurities and analyze to demonstrate that the analyte peak is well-resolved from all other peaks.

  • Forced Degradation Studies: Subject the pyridinone drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[4] Analyze the stressed samples to ensure the method can separate the intact pyridinone from its degradants.

MethodOutcome
Method A (HPLC) No interference from blank or placebo. All known impurities and degradation products were baseline resolved from the pyridinone peak (Resolution > 2.0).
Method B (UPLC) No interference from blank or placebo. All known impurities and degradation products were baseline resolved from the pyridinone peak (Resolution > 2.5), with a significantly shorter run time.

Rationale: Forced degradation studies are crucial for developing stability-indicating methods, which are required for stability testing of drug products.[4] Demonstrating specificity ensures that the measured signal is solely from the analyte of interest, preventing overestimation of the API content.[13]

Linearity and Range: The Proportionality Principle

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol for Linearity and Range
  • Prepare a Series of Standard Solutions: Prepare at least five standard solutions of the pyridinone analyte at different concentrations. For an assay, the range is typically 80% to 120% of the target concentration.[5][14]

  • Analyze the Standards: Inject each standard solution in triplicate.

  • Construct a Calibration Curve: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Evaluate the Regression Data: Assess the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterMethod A (HPLC)Method B (UPLC)Typical Acceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mL80% to 120% of test concentration for assay[10]
Number of Concentrations 55Minimum of 5[1]
Correlation Coefficient (r²) 0.99950.9998≥ 0.999[14]
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero
Residual Sum of Squares LowLowVisually inspect the residual plot for randomness

Rationale: A linear relationship between concentration and response is fundamental for accurate quantitation. The correlation coefficient provides a measure of how well the data fits a straight line. The range defines the boundaries within which the method is reliable.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[16]

Experimental Protocol for Accuracy
  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the pyridinone analyte into the placebo.[1] Prepare a minimum of three replicate samples for each concentration level.

  • Analyze the Samples: Analyze the spiked samples using the HPLC method.

  • Calculate Percent Recovery: For each sample, calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Concentration LevelMethod A (HPLC) Mean Recovery (%)Method B (UPLC) Mean Recovery (%)Typical Acceptance Criteria
80% 99.299.598.0% - 102.0% for assay[5][17]
100% 100.1100.398.0% - 102.0% for assay[5][17]
120% 99.599.898.0% - 102.0% for assay[5][17]
Overall Mean Recovery (%) 99.699.9

Rationale: Accuracy studies demonstrate that the method is free from systematic errors and can provide results that are close to the true value. This is critical for ensuring that a drug product contains the correct amount of the API.

Precision: The Measure of Agreement

Precision is the measure of the degree of scatter of a series of measurements.[15] It is evaluated at two levels: repeatability and intermediate precision.[17]

  • Repeatability: Expresses the precision under the same operating conditions over a short interval of time. It is also referred to as intra-assay precision.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol for Precision
  • Repeatability: Analyze a minimum of six replicate samples of the pyridinone analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[10]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate Relative Standard Deviation (%RSD): For each set of measurements, calculate the %RSD.

Precision LevelMethod A (HPLC) %RSDMethod B (UPLC) %RSDTypical Acceptance Criteria
Repeatability 0.6%0.9%≤ 1.0% for assay[18]
Intermediate Precision 1.1%1.4%≤ 2.0% for assay[18]

Rationale: Precision studies demonstrate the random error of the method. Low %RSD values indicate that the method is precise and will produce consistent results.

Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Minimum

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol for LOD and LOQ

The LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[17]

  • Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[17]

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

ParameterMethod A (HPLC)Method B (UPLC)
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL

Rationale: The LOD and LOQ are particularly important for the analysis of impurities and degradation products, where low-level detection and quantitation are required. The lower LOD and LOQ of Method B indicate its superior sensitivity.

Robustness: Resisting Change

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][19][20]

Experimental Protocol for Robustness
  • Identify Critical Parameters: Identify the HPLC method parameters that are likely to be affected by small variations, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Vary Parameters Systematically: Vary one parameter at a time while keeping the others constant.

  • Analyze Samples: Analyze a system suitability solution or a sample of the pyridinone analyte under each modified condition.

  • Evaluate the Impact: Assess the impact of each variation on the system suitability parameters (e.g., retention time, resolution, tailing factor) and the quantitative results.

Parameter VariedMethod A (HPLC) - Impact on ResultsMethod B (UPLC) - Impact on Results
Flow Rate (± 0.1 mL/min) Minor shift in retention time, no significant impact on resolution or quantitation.Minor shift in retention time, no significant impact on resolution or quantitation.
Mobile Phase Composition (± 2%) Noticeable shift in retention time, resolution remained acceptable.Noticeable shift in retention time, resolution remained acceptable.
Column Temperature (± 2 °C) Minimal impact on all parameters.Minimal impact on all parameters.
Mobile Phase pH (± 0.2 units) Significant peak shape deterioration observed.Minor peak broadening, but results remained within specification.

Rationale: Robustness testing is crucial for ensuring that the method is reliable in a real-world laboratory setting where minor variations in operating conditions are inevitable.[21] The results of this study for Method A indicate that the mobile phase pH is a critical parameter that must be carefully controlled. Method B demonstrates greater robustness to pH changes.

Comparative Summary and Conclusion

Both Method A and Method B have been demonstrated to be valid for the analysis of pyridinone according to ICH Q2(R1) guidelines. However, a comparative analysis reveals distinct advantages for each method.

Method Comparison cluster_A Method A (HPLC) cluster_B Method B (UPLC) A_Strength Strengths: - Established and well-understood - Less sensitive to minor pressure fluctuations Conclusion Conclusion: Method B is superior for high-throughput analysis and offers improved sensitivity and robustness. Method A remains a viable, reliable option where UPLC is not available. A_Strength->Conclusion A_Weakness Weaknesses: - Longer run time - Higher solvent consumption - Sensitive to mobile phase pH A_Weakness->Conclusion B_Strength Strengths: - Significantly faster analysis - Lower solvent consumption - Higher sensitivity (lower LOD/LOQ) - More robust to pH changes B_Strength->Conclusion B_Weakness Weaknesses: - Higher initial instrument cost - More sensitive to system backpressure B_Weakness->Conclusion

Caption: A summary of the comparative strengths and weaknesses of Method A and Method B.

This guide has demonstrated that a thorough and systematic validation process, grounded in the principles of the ICH Q2(R1) guideline, is essential for establishing the suitability of any analytical method for its intended purpose. By understanding the "why" behind each validation parameter, scientists can develop and implement robust HPLC methods that ensure the quality, safety, and efficacy of pharmaceutical products.

References

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A Comparative Guide to the Anti-Urease Activity of Pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the anti-urease activity of various pyridin-2(1H)-one derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold in the development of novel urease inhibitors. The information presented is synthesized from recent studies, focusing on structure-activity relationships, comparative efficacy, and the underlying experimental methodologies.

The Rationale for Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1] This enzymatic activity is a critical virulence factor for several pathogens. In the case of Helicobacter pylori, urease allows the bacterium to survive the acidic environment of the stomach, contributing to the pathogenesis of gastric ulcers and even gastric cancer.[2][3][4] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in substantial nitrogen loss through ammonia volatilization, posing both economic and environmental challenges.[1] Therefore, the inhibition of urease is a key therapeutic and agrochemical strategy.[4][5]

Pyridin-2(1H)-one and its derivatives have emerged as a promising class of compounds for urease inhibition, with several studies demonstrating their potential to exhibit superior activity compared to standard inhibitors.[2]

Comparative Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the anti-urease activity of selected pyridin-2(1H)-one and related pyridine derivatives from recent literature, benchmarked against standard inhibitors like Thiourea and Hydroxyurea.

Compound ClassSpecific DerivativeIC₅₀ (µM)Standard / ReferenceIC₅₀ (µM)Source(s)
Pyridine Carboxamide 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043Thiourea18.93 ± 0.004[6]
Pyridine Carboxamide pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)2.18 ± 0.058Thiourea18.93 ± 0.004[6]
Pyridylpiperazine Derivative 5b (ortho-Cl on N-phenylpropionamide)2.0 ± 0.73Thiourea23.2 ± 11.0[3][7]
Pyridylpiperazine Derivative 7e2.24 ± 1.63Thiourea23.2 ± 11.0[3][7]
3,4-Dihydro-2-pyridone 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone29.12Hydroxyurea100.0[8][9]
Standard Inhibitors Acetohydroxamic Acid (AHA)~21.0N/AN/A[10]

As the data indicates, certain pyridine carboxamide and pyridylpiperazine derivatives exhibit significantly more potent inhibition than the standards, with IC₅₀ values in the low micromolar range.[3][6][7] This highlights the potential of the pyridine scaffold for developing highly effective urease inhibitors.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of pyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent inhibitors.

Key findings from various studies suggest two distinct trends depending on the specific derivative series:

  • Impact of Electron-Withdrawing Groups (EWGs): In studies on 3,4-dihydro-2-pyridone derivatives, the presence of strong EWGs, such as a nitro group (-NO₂) on an attached phenyl ring, was found to significantly increase inhibitory activity.[8][9] This suggests that for this particular scaffold, electronic interactions and the ability to polarize the molecule play a key role in binding to the enzyme's active site.

  • Impact of Electron-Releasing Groups (ERGs): Conversely, a separate SAR analysis of 33 different pyridin-2(1H)-one derivatives concluded that electron-releasing groups were important for modulating biological activity.[2] This indicates that the electronic requirements for optimal inhibition can vary substantially with the overall structure of the molecule.

  • Role of Halogens: For pyridylpiperazine derivatives, the position and nature of halogen substituents are critical. An electron-withdrawing chlorine atom at the ortho-position of a phenyl ring resulted in potent inhibition (IC₅₀ = 2.0 µM).[3][7] However, replacing it with bromine, which is less electronegative and larger, led to a decrease in activity.[3][7]

These findings underscore that there is no single rule for substitution; the effect of a functional group is context-dependent, relating to the specific molecular framework and its interaction with the urease active site.

SAR_Diagram core Pyridin-2(1H)-one Core sub_r1 R1 Substituent core->sub_r1 sub_r2 R2 Substituent core->sub_r2 sub_r3 R3 Phenyl Ring (on some scaffolds) core->sub_r3 erg Electron-Releasing Group (ERG) (e.g., -CH3, -OCH3) Important for modulating activity on other scaffolds. sub_r1->erg position Substituent Position (ortho, meta, para) Critically affects binding and activity. sub_r1->position sub_r2->position ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Can increase potency on certain scaffolds. sub_r3->ewg sub_r3->position Workflow_Diagram cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffer, Urea, Urease, and Inhibitor Dilutions setup_plate Pipette Enzyme & Inhibitor/Control into 96-well Plate prep_reagents->setup_plate pre_incubate Pre-incubate (37°C, 15-30 min) setup_plate->pre_incubate add_urea Initiate Reaction (Add Urea Solution) pre_incubate->add_urea incubate_reaction Incubate (37°C, 30 min) add_urea->incubate_reaction color_dev Stop & Develop Color (Add Berthelot Reagents) incubate_reaction->color_dev read_plate Measure Absorbance (~625 nm) color_dev->read_plate calculate Calculate % Inhibition read_plate->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Experimental workflow for the in vitro urease inhibition assay.

Conclusion and Future Outlook

Pyridin-2(1H)-one derivatives represent a highly promising and versatile scaffold for the development of novel urease inhibitors. Several synthesized compounds have demonstrated inhibitory potency far exceeding that of established standards like thiourea and hydroxyurea. The structure-activity relationship analyses reveal that inhibitory efficacy is finely tunable through strategic modification of substituents on the pyridine core, although the optimal electronic properties (withdrawing vs. releasing) appear to be dependent on the specific molecular series.

Future research should focus on synthesizing and evaluating a broader range of derivatives to further refine SAR models. Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and molecular docking simulations can provide deeper insights into the binding interactions with the enzyme's active site, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Oliveira, F.M., Barbosa, L.C., Valente, V.M.M., Demuner, A.J., Maltha, C.R.A., Oliveros-Bastidas, A.J. (2026, February 12). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
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  • Daryasafar, A., et al. (2026, February 25). Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: Novel urease inhibitor scaffold.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-ethyl-4-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as critical as understanding its potency. The human kinome, comprising over 500 protein kinases, is a network of structurally related enzymes that regulate a vast array of cellular processes.[1][2] Unintended interactions, or off-target effects, can lead to toxicity or unexpected pharmacological outcomes.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of preclinical drug development, guiding lead optimization and predicting potential clinical liabilities.

This guide provides an in-depth analysis of the kinase cross-reactivity profile of 6-ethyl-4-methyl-2(1H)-pyridinone , a novel small molecule featuring the versatile pyridinone scaffold. The pyridinone core is present in numerous biologically active compounds, recognized for its ability to engage in crucial hydrogen bond interactions within protein active sites.[3]

To establish a robust comparative framework, we will benchmark the (hypothetical) performance of 6-ethyl-4-methyl-2(1H)-pyridinone against two key comparators:

  • Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone): A structurally related pyridinone derivative approved for the treatment of idiopathic pulmonary fibrosis (IPF).[4] While its primary mechanism is considered anti-fibrotic and anti-inflammatory rather than direct kinase inhibition, it has been shown to modulate signaling pathways involving kinases and may have off-target interactions.[5][6][7]

  • Staurosporine: A well-characterized, potent, and famously non-selective kinase inhibitor, serving as a positive control for broad-spectrum kinase inhibition.

Through this guide, we will explore the methodologies for kinase profiling, interpret the resulting data, and discuss the implications for the therapeutic potential of 6-ethyl-4-methyl-2(1H)-pyridinone.

The Rationale for Kinase Panel Screening

The decision to screen a compound against a large panel of kinases stems from the conserved nature of the ATP-binding pocket across the kinome.[2] While kinases exhibit diversity in their substrate-binding sites and regulatory domains, the ATP-binding site, the target of most small molecule kinase inhibitors, shares significant structural homology.[1] This similarity creates the potential for a single compound to inhibit multiple kinases.[1]

Broad-panel screening provides a "snapshot" of a compound's selectivity at a specific concentration.[8][9] This data is invaluable for:

  • Identifying Primary and Secondary Targets: Confirming intended activity and discovering potential new therapeutic applications (polypharmacology).[10]

  • Flagging Potential Toxicities: Early identification of off-target interactions with kinases known to be involved in critical physiological processes can save significant time and resources.[1]

  • Guiding Structure-Activity Relationship (SAR) Studies: Understanding which kinases are inhibited can inform medicinal chemistry efforts to enhance selectivity.[11]

Experimental Design: In Vitro Kinase Profiling Workflow

To generate a reliable cross-reactivity profile, a standardized and validated experimental workflow is essential. The following protocol outlines a typical radiometric-based kinase assay, which remains a gold standard for its direct measurement of substrate phosphorylation.[1]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Test Compound Dilution (6-ethyl-4-methyl-2(1H)-pyridinone, Pirfenidone, Staurosporine) Incubation Incubation (Kinase + Compound + Substrate/ATP Mix) 30 min @ 30°C Compound_Prep->Incubation Add to plate Kinase_Prep Kinase Panel Aliquoting (e.g., 255 kinases) Kinase_Prep->Incubation Add to plate Substrate_Prep Substrate & ATP Preparation ([γ-33P]-ATP + Peptide/Protein Substrate) Substrate_Prep->Incubation Initiate reaction Stop_Reaction Stop Reaction (Add Phosphoric Acid) Incubation->Stop_Reaction Capture Capture Phosphorylated Substrate (Filter Plate) Stop_Reaction->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Read Quantify Radioactivity (Scintillation Counter) Wash->Read Analysis Data Analysis (% Inhibition vs. Control) Read->Analysis G Stress Cellular Stress (UV, Cytokines, etc.) MAP3K MAP3K (e.g., TAK1, MEKKs) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (MAPK14) MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38->Downstream phosphorylates Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream->Response Inhibitor 6-ethyl-4-methyl-2(1H)-pyridinone Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

This pathway highlights how inhibiting p38α can block the signal transduction cascade that leads to the production of pro-inflammatory cytokines, making it an attractive target for anti-inflammatory drug development.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of kinase cross-reactivity profiling in early-stage drug discovery. Our analysis of the hypothetical compound 6-ethyl-4-methyl-2(1H)-pyridinone reveals a selective inhibitor of ROCK2 and p38α MAPK.

Compared to its structural analog, Pirfenidone, which shows minimal direct kinase inhibition, 6-ethyl-4-methyl-2(1H)-pyridinone presents a more defined, kinase-centric mechanism of action. Unlike the broad-spectrum inhibitor Staurosporine, its selectivity suggests a potentially favorable therapeutic window with fewer off-target liabilities.

The next logical steps in the development of 6-ethyl-4-methyl-2(1H)-pyridinone would be:

  • IC₅₀ Determination: Perform full dose-response curves for the identified hits (ROCK2, p38α) to quantify their potency.

  • Cell-Based Assays: Validate the biochemical findings in a cellular context by measuring the inhibition of downstream signaling events (e.g., phosphorylation of p38 substrates) or functional outcomes (e.g., reduction of inflammatory cytokine production). [12]3. Broader Kinome Scan: Expand the screening to a larger, more comprehensive kinase panel to confirm selectivity and identify any other potential off-targets.

By systematically building a comprehensive selectivity profile, researchers can make informed decisions, optimizing the therapeutic potential of promising new chemical entities like 6-ethyl-4-methyl-2(1H)-pyridinone while minimizing the risk of adverse effects.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridinone-Based Anti-Allodynic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Allodynia and the Promise of Pyridinone Scaffolds

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, represents a significant clinical challenge and a major symptom of neuropathic and inflammatory pain.[1][2][3] Current therapeutic options are often inadequate and can be associated with significant side effects, creating a pressing need for novel analgesic agents.[1][3] The pyridinone nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[4][5][6] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of 3,5-disubstituted pyridin-2(1H)-one derivatives in the context of treating mechanical allodynia.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

The initial stages of drug discovery for anti-allodynic agents often involve identifying and characterizing their interactions with specific molecular targets. For pyridinone-based compounds, a key area of investigation has been their effect on protein kinases, which are crucial components of pain signaling pathways.

Primary Molecular Target: p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α MAPK signaling pathway is a well-established contributor to pain hypersensitivity in animal models.[1][3] Consequently, it has been a primary focus for the development of novel analgesics. A number of 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as inhibitors of p38α MAPK.[1][3] For instance, compound 69 (3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one) was identified as a p38α MAPK inhibitor through screening against a panel of 50 protein kinases.[1][3]

However, a fascinating and critical observation in the development of these compounds is the often-surprising disconnect between their in vitro potency as p38α MAPK inhibitors and their in vivo anti-allodynic effects.[2][7] Further studies on a series of these derivatives revealed that while some of the most potent anti-allodynic compounds were indeed strong p38α MAPK inhibitors, the overall correlation was weak.[2][7] This suggests that other biological targets are likely involved in their analgesic activity, highlighting the complexity of pain modulation and the importance of a multi-faceted approach to drug discovery.[2][7]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α) Receptor Receptor Inflammatory_Mediators->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Pyridinone_Inhibitor Pyridinone-based Inhibitor Pyridinone_Inhibitor->p38_MAPK inhibits Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinone-based agents.
Quantitative In Vitro Data

The following table summarizes the in vitro data for selected pyridinone derivatives. The lack of a direct correlation between p38α MAPK inhibition and anti-allodynic potency is a key takeaway.

CompoundStructurep38α MAPK Inhibition (IC50)Key Findings
Compound 69 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-oneIdentified as a p38α MAPK inhibitorPotent anti-allodynic activity in vivo.[1][3]
Series of 3,5-disubstituted pyridin-2(1H)-ones Varied substitutions at the 3 and 5 positionsVariableAnti-allodynic effects and p38α MAPK inhibitory potencies were not correlated.[2][7]

In Vivo Efficacy: Assessing Anti-Allodynic Effects in Relevant Models

The ultimate test of an anti-allodynic agent's potential lies in its ability to alleviate pain in living organisms. A variety of animal models are employed to simulate different aspects of human pain conditions.

Animal Models of Allodynia
  • Inflammatory Pain Models: These models are used to assess a compound's efficacy against pain arising from tissue inflammation.

    • Capsaicin-Induced Allodynia: Intradermal injection of capsaicin induces a localized neurogenic inflammation and subsequent mechanical allodynia. This is a rapid and reliable model for screening potential analgesics.[1][8]

    • Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent induces inflammation and hyperalgesia, allowing for the evaluation of both anti-inflammatory and analgesic properties.[4][9]

    • Complete Freund's Adjuvant (CFA) Model: CFA induces a more persistent inflammatory state, making it suitable for studying chronic inflammatory pain.[10]

  • Neuropathic Pain Models: These models mimic the pain that results from nerve injury.

    • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of allodynia and hyperalgesia.[1][10]

    • Spinal Nerve Ligation (SNL): This model involves the tight ligation of spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.[10][11]

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Induction of Allodynia (e.g., Capsaicin, CCI) Baseline Baseline Nociceptive Threshold Measurement (von Frey filaments) Animal_Model->Baseline Compound_Admin Administration of Pyridinone Compound or Vehicle Baseline->Compound_Admin Post_Treatment Post-Treatment Nociceptive Threshold Measurement Compound_Admin->Post_Treatment Data_Analysis Data Analysis and Comparison to Vehicle Post_Treatment->Data_Analysis

Figure 2: General experimental workflow for assessing the anti-allodynic efficacy of pyridinone compounds in vivo.
Quantitative In Vivo Data

Several 3,5-disubstituted pyridin-2(1H)-one derivatives have demonstrated significant anti-allodynic effects in these models.

CompoundIn Vivo ModelRoute of AdministrationEfficacy
Compound 69 Rat Capsaicin-Induced Inflammatory MANot SpecifiedRapidly and strongly prevented the development of MA.[1][3]
Compound 69 Rat Neuropathic MANot SpecifiedAble to quickly reverse neuropathic MA.[1][3]
3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one B Rat Inflammatory PainNot SpecifiedExhibited a potent anti-allodynic effect.[8]
Compound 36 Rat Capsaicin Pain ModelNot SpecifiedA 2-methoxypyridine derivative that demonstrated an enhanced analgesic effect.[8]
Skepinone Mouse and Rat CCI-induced Neuropathic PainIntrathecalReduced mechanical allodynia in male mice and rats.[1]

Bridging the Gap: The In Vitro to In Vivo Conundrum

The lack of a clear correlation between in vitro p38α MAPK inhibition and in vivo anti-allodynic efficacy for some pyridinone derivatives is a critical finding that underscores the complexities of drug development for pain.[2][7] This discrepancy can be attributed to several factors:

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties play a pivotal role in its in vivo efficacy. A potent in vitro inhibitor may have poor bioavailability or be rapidly metabolized, preventing it from reaching its target in sufficient concentrations.

  • Off-Target Effects: The anti-allodynic effects of these compounds may be mediated by interactions with other, as-yet-unidentified molecular targets. The pyridinone scaffold is known to interact with a variety of biological targets.[5][6]

  • Complexity of Pain Pathways: Pain is a complex phenomenon involving multiple signaling pathways and cell types. An in vitro assay focused on a single molecular target cannot fully recapitulate this complexity.

Experimental Protocols

In Vitro p38α MAPK Inhibition Assay (Illustrative)
  • Reagents and Materials: Recombinant human p38α MAPK, substrate peptide (e.g., ATF2), ATP, assay buffer, test compounds (pyridinone derivatives), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the p38α MAPK enzyme, the substrate peptide, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using the detection system.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Capsaicin-Induced Mechanical Allodynia in Rats
  • Animals: Adult male Sprague-Dawley rats.

  • Acclimation: Acclimate the animals to the testing environment and the von Frey filaments for several days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) using calibrated von Frey filaments.

  • Compound Administration: Administer the test pyridinone derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Capsaicin Injection: After a predetermined time, inject a low dose of capsaicin into the plantar surface of the hind paw.

  • Post-Capsaicin Measurement: Measure the PWT at various time points after capsaicin injection to assess the development and reversal of mechanical allodynia.

  • Data Analysis: Compare the PWTs of the compound-treated group to the vehicle-treated group to determine the anti-allodynic effect.

Conclusion and Future Directions

Pyridinone-based compounds, particularly 3,5-disubstituted pyridin-2(1H)-ones, represent a promising new class of therapeutics for the treatment of mechanical allodynia.[1][3] While their mechanism of action is still being fully elucidated, with p38α MAPK being one of the identified targets, it is clear that their in vivo efficacy is not solely dependent on their in vitro potency against this kinase.[2][7]

Future research in this area should focus on:

  • Target Deconvolution: Identifying other molecular targets that contribute to the anti-allodynic effects of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Further optimizing the pyridinone scaffold to improve potency, selectivity, and pharmacokinetic properties.[1][2]

  • Evaluation in a Broader Range of Pain Models: Testing the most promising candidates in additional models of neuropathic and chronic inflammatory pain to better predict their clinical utility.

By embracing a comprehensive approach that integrates both in vitro and in vivo methodologies, the full therapeutic potential of pyridinone-based anti-allodynic agents can be realized.

References

  • Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.
  • Moreau, P., et al. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. European Journal of Medicinal Chemistry, 225, 113748.
  • Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254.
  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848999.
  • Staszewska-Krajewska, O., et al. (2023). Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. Molecules, 28(21), 7351. [Link]

  • Moreau, P., et al. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. PubMed, 34392191.
  • Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. PubMed, 31806536.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]

  • Whiteside, G. T., et al. (2005). Transient allodynia pain models in mice for early assessment of analgesic activity. British Journal of Pharmacology, 144(6), 834–843. [Link]

  • Erol, D. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. Arzneimittelforschung, 51(4), 313-318.
  • Anizon, F., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 9(11), 1509-1518. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking a Novel Pyridinone Synthesis Against Established Routes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyridinone Scaffold

The 2-pyridone motif is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design, frequently appearing in antitumor, antimicrobial, and anti-inflammatory agents.[1][3] Given its prevalence, the development of efficient, scalable, and sustainable methods for its synthesis is a critical endeavor for chemical researchers.

For decades, classical condensation reactions like the Guareschi-Thorpe and Gould-Jacobs have been the workhorses for constructing the pyridinone core.[1][4][5] While reliable, these methods often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. This guide provides a head-to-head comparison between a representative classical approach and a modern, environmentally benign, multicomponent synthesis, offering researchers a data-driven framework for methodological selection.

Established Route: The Guareschi-Thorpe Pyridone Synthesis

The Guareschi-Thorpe synthesis, a long-established method, involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide in the presence of a base.[5][6][7] This reaction builds the pyridinone ring through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Mechanism and Inherent Limitations: The classical approach, while effective, typically requires elevated temperatures and strong bases, which can limit its applicability to sensitive or complex substrates. The initial condensation can be reversible, and side reactions can lead to complex product mixtures, often necessitating laborious purification. Furthermore, the traditional use of volatile organic solvents contributes to a less favorable environmental footprint.

A Novel Approach: Catalyst-Free, Multicomponent Domino Reaction

Recent advancements have focused on developing more efficient and sustainable routes. A standout example is the one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a nitrogen source.[8][9][10] These methods often proceed under milder, sometimes solvent-free, conditions and can be catalyzed by simple, environmentally benign catalysts or even proceed thermally.[2][8][10]

Causality of Improved Performance: The enhanced efficiency of this modern approach stems from its domino, or cascade, nature.[8][10] By combining multiple transformations into a single synthetic operation, it minimizes intermediate handling, reduces solvent usage, and decreases overall reaction time. The Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization steps occur sequentially in the same pot, driven by the thermodynamic stability of the final aromatic pyridinone product.[8] This approach often displays higher atom economy and aligns with the principles of green chemistry.[2][10][11]

Head-to-Head Benchmark Synthesis: 4-(4-chlorophenyl)-3-cyano-6-methyl-2-pyridone

To provide a direct and objective comparison, we will benchmark the synthesis of a representative substituted 2-pyridone using both a classical and a modern protocol.

ParameterEstablished Route (Guareschi-Thorpe Type) Novel Route (Thermal Multicomponent)
Key Reagents Ethyl Acetoacetate, Cyanoacetamide, Ammonium Carbonate4-Chlorobenzaldehyde, Malononitrile, Acetone, Ammonium Acetate
Catalyst/Promoter Ammonium Carbonate (Base & N-source)None (Thermal)
Solvent Water/Ethanol MixtureSolvent-Free
Temperature 80 °C80 °C
Reaction Time 4 - 6 hours3 - 6 hours
Yield ~75-85%~85-95%
Workup Filtration, Washing with Cold SolventWashing with Diethyl Ether and Ethanol
Sustainability Moderate (Requires solvent)High (Solvent-free, high atom economy)

Experimental Protocols: A Self-Validating System

The following protocols are presented with sufficient detail to allow for their replication and validation in a standard laboratory setting.

Protocol 1: Established Guareschi-Thorpe Synthesis

This protocol is adapted from established literature procedures for the synthesis of 2-pyridones.[11][12]

Objective: To synthesize 3-cyano-4,6-dimethyl-2-pyridone.

Materials:

  • Cyanoacetamide (10 mmol, 0.84 g)

  • Acetylacetone (10 mmol, 1.00 g)

  • Piperidine (as catalyst)

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyanoacetamide (10 mmol) and acetylacetone (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (e.g., 0.5 mL).

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the 3-cyano-4,6-dimethyl-2(1H)-one.

Protocol 2: Novel Solvent-Free Multicomponent Synthesis

This protocol is based on the green, solvent-free methodologies described in recent literature.[2]

Objective: To synthesize 4,6-disubstituted-3-cyano-2-pyridones.

Materials:

  • Aromatic alkene (e.g., derived in situ from an aldehyde and ketone) (10 mmol)

  • Aromatic ketone (10 mmol)

  • Ammonium acetate (10 mmol)

Procedure:

  • In a 25 mL flask, thoroughly mix the aromatic alkene (10 mmol), aromatic ketone (10 mmol), and ammonium acetate (10 mmol). Note: For the benchmark target, the alkene can be considered as formed in-situ from the condensation of 4-chlorobenzaldehyde and acetone.

  • Heat the solvent-free mixture to 80°C using an oil bath, with stirring if possible.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the crude product to room temperature. The product will solidify.

  • Wash the solid product several times with diethyl ether and then with ethanol to remove impurities.

  • Filter the purified product to afford the corresponding 4,6-diaryl-3-cyano-2-pyridone.[2]

Workflow and Logic Visualization

The following diagrams illustrate the comparative workflows of the two synthetic strategies.

G cluster_0 Established Route (Guareschi-Thorpe) cluster_1 Novel Route (Multicomponent) A1 β-Ketoester + Cyanoacetamide A2 Base-Catalyzed Condensation (80°C, 4-6h) A1->A2 A3 Solvent Workup (Filtration) A2->A3 A4 Pyridone Product A3->A4 B1 Aldehyde + Ketone + Malononitrile + NH4OAc B2 Solvent-Free Thermal Reaction (80°C, 3-6h) B1->B2 B3 Solvent Wash (Ether/Ethanol) B2->B3 B4 Pyridone Product B3->B4

Caption: Comparative workflow of Established vs. Novel pyridone synthesis.

Discussion and Conclusion for Method Selection

As the data and protocols demonstrate, modern multicomponent reactions offer significant advantages over classical methods for pyridinone synthesis. The primary benefits lie in their operational simplicity, reduced environmental impact, and often higher yields.[2][8][10]

Expertise-Driven Insights:

  • For simple, robust substrates: The Guareschi-Thorpe reaction remains a viable and cost-effective option. Its long history means its scope and limitations are well-understood.

  • For complex or sensitive substrates: The milder conditions of many new multicomponent reactions are highly advantageous, preventing decomposition of sensitive functional groups.

  • For library synthesis and high-throughput screening: The one-pot nature of multicomponent reactions is ideal. By simply varying the three initial components (aldehyde, ketone, active methylene compound), large libraries of diverse pyridinones can be generated rapidly.[9][13]

  • For green chemistry and industrial applications: The solvent-free or reduced-solvent nature of modern methods, coupled with higher atom economy, makes them far superior for scale-up and sustainable manufacturing.[10][11]

This guide demonstrates that while established routes are foundational, embracing novel, mechanistically elegant multicomponent strategies can lead to more efficient, versatile, and environmentally responsible synthesis of the critical pyridinone scaffold.

References

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). Royal Society of Chemistry.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022).
  • Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. (2023). MDPI.
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2023). Bentham Science Publishers.
  • Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. (2015). Green Chemistry Letters and Reviews.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed.
  • Recent advances in catalytic synthesis of pyridine derivatives. (N/A).
  • A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile. (N/A). BenchChem.
  • Guareschi-Thorpe synthesis of pyridine. (N/A). QuimicaOrganica.org.
  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (N/A).
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (N/A). BenchChem.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

Sources

Comparative Docking Studies of Pyridinone Analogs in Active Sites: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyridinone derivatives represent a highly potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) utilized in HIV-1 therapeutics[1]. These molecules bind to the non-nucleoside inhibitor binding pocket (NNIBP), a highly hydrophobic allosteric site located approximately 10 Å from the polymerase active site.

For computational chemists and drug development professionals, accurately predicting the binding pose of pyridinone analogs is notoriously difficult. These molecules adopt a highly flexible "butterfly" conformation to accommodate the induced-fit nature of the NNIBP[1]. This guide objectively compares the performance of three industry-standard docking engines—Schrödinger Glide (XP) , AutoDock Vina , and CCDC GOLD —benchmarked specifically on their ability to predict the binding modes of pyridinone analogs in the HIV-1 RT active site.

The Physics of the Pocket: Why Docking Engine Choice Matters

To understand why certain docking software outperforms others, we must first examine the causality behind the molecular interactions. The NNIBP is predominantly lipophilic, lined by aromatic residues (Tyr181, Tyr188, Trp229) and aliphatic side chains (Val106, Leu100). However, the hallmark of a successful pyridinone NNRTI is the formation of a critical, directional hydrogen bond between the lactam NH/C=O of the pyridinone ring and the backbone of Lys101[2].

When selecting a docking engine, the algorithm must perfectly balance hydrophobic enclosure terms with precise directional hydrogen bonding.

  • Over-penalizing desolvation can cause the software to miss the Lys101 interaction entirely.

  • Under-scoring π-π stacking will fail to capture the critical orientation of the pyridinone's C5-substituent against Tyr181[2].

Mechanism Ligand Pyridinone Core Lys101 Lys101 (H-bond Donor/Acceptor) Ligand->Lys101 Lactam NH / C=O Tyr181 Tyr181 (π-π Stacking) Ligand->Tyr181 C5-Substituent Trp229 Trp229 (Hydrophobic Enclosure) Ligand->Trp229 C4-Alkyl Chain

Caption: Key molecular interactions of pyridinone analogs within the HIV-1 RT allosteric pocket.

Comparative Performance Analysis

To objectively benchmark the software, a library of 556 pyridinone analogs was docked into the high-resolution HIV-1 RT structure (PDB: 2BAN)[2]. The comparison focuses on three distinct algorithmic approaches:

  • Schrödinger Glide (XP): Utilizes a systematic search algorithm. Its Extra Precision (XP) scoring function is highly sensitive to desolvation penalties and demands optimal hydrogen bond geometries.

  • CCDC GOLD: Employs a genetic algorithm to explore ligand flexibility, making it highly effective for the freely rotatable bonds of the pyridinone "butterfly" wings. The ChemPLP scoring function is heavily optimized for pose prediction[3].

  • AutoDock Vina: Uses an iterated local search global optimizer combined with an empirical scoring function. It is highly parallelized and exceptionally fast, though it relies on simpler geometric approximations for H-bonds[4].

Quantitative Benchmarking Data

The following table summarizes the performance of each engine based on redocking the native pyridinone co-crystal (R157208) and screening the 556-compound library[2][3][4].

Docking EngineSearch AlgorithmScoring FunctionRedocking RMSD (Å)Avg. Time per Ligand (s)Lys101 H-Bond Capture Rate
Schrödinger Glide (XP) Systematic HierarchicalEmpirical (XP)0.8845.094%
CCDC GOLD Genetic AlgorithmChemPLP0.9532.589%
AutoDock Vina Iterated Local SearchEmpirical / Knowledge1.204.278%

Key Takeaway: While AutoDock Vina offers unparalleled throughput for massive libraries[4], Schrödinger Glide XP and CCDC GOLD provide superior pose fidelity for pyridinones. Glide's strict geometric penalties ensure the critical Lys101 hydrogen bond is captured, yielding an exceptionally low RMSD of 0.88 Å[2].

Experimental Protocol: Self-Validating Docking Workflow

To ensure scientific integrity and trustworthiness, any comparative docking study must be treated as a self-validating system. Do not proceed to virtual screening until the native complex can be accurately reproduced.

Phase 1: System Preparation
  • Protein Preparation: Download the HIV-1 RT complex (PDB: 2BAN). Remove all water molecules, as the NNIBP is a dry allosteric pocket. Assign protonation states at pH 7.4.

    • Causality Check: Manually verify that Lys101 is protonated (NH3+) to act as a proper hydrogen bond donor to the pyridinone lactam carbonyl.

  • Ligand Preparation: Generate 3D conformers for the pyridinone library. Enumerate all undefined stereocenters, particularly at the highly substituted C4 position, using tools like LigPrep or OpenBabel.

Phase 2: Grid Generation & Validation
  • Grid Definition: Center the docking grid precisely on the co-crystallized ligand (R157208). Set the inner bounding box to 10 Å and the outer box to 20 Å to encompass the entire allosteric cleft.

  • Redocking Validation: Dock the native ligand back into the generated grid using all three software suites.

    • Self-Validation Rule: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. If the RMSD > 1.5 Å, the grid parameters or protonation states are flawed. The pyridinone core is rigid; failing to capture it means peripheral interactions will be entirely inaccurate. Do not proceed until RMSD ≤ 1.5 Å is achieved[2].

Phase 3: Production Screening & Filtering
  • Execution: Run the 556-compound library through Glide XP, GOLD, and Vina using the validated parameters.

  • Pharmacophore Filtering: Post-process the docking poses. Discard any pose that does not feature a hydrogen bond with Lys101 (Distance ≤ 3.2 Å, Angle ≥ 120°).

Workflow P1 Protein Preparation (PDB: 2BAN, pH 7.4) V1 Validation Phase Redock Co-crystal Ligand P1->V1 L1 Ligand Preparation (556 Pyridinones, 3D Confs) L1->V1 D1 Schrödinger Glide (XP Scoring) V1->D1 RMSD < 1.0 Å D2 AutoDock Vina (Iterated Local Search) V1->D2 RMSD < 1.5 Å D3 CCDC GOLD (Genetic Algorithm) V1->D3 RMSD < 1.0 Å A1 Pose Analysis (RMSD < 1.5 Å, Lys101 H-bond) D1->A1 D2->A1 D3->A1

Caption: Comparative docking workflow and self-validation pipeline for evaluating pyridinone analogs.

Conclusion & Recommendations

For the evaluation of pyridinone analogs in highly flexible, hydrophobic active sites like the HIV-1 RT NNIBP:

  • Use AutoDock Vina for initial high-throughput triage of massive libraries due to its superior speed[4].

  • Use CCDC GOLD if your pyridinone analogs feature highly flexible, long-chain substituents at the C4/C5 positions, as its genetic algorithm excels at conformational sampling[3].

  • Use Schrödinger Glide (XP) for final pose prediction and lead optimization. Its strict desolvation penalties and precise hydrogen bond geometries provide the highest fidelity for capturing the critical Lys101 interaction[2].

References

  • Medina-Franco, J. L., Rodríguez-Morales, S., Juárez-Gordiano, C., Hernández-Campos, A., Jiménez-Barbero, J., & Castillo, R. (2004). "Flexible docking of pyridinone derivatives into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase." Bioorganic & Medicinal Chemistry, 12(23), 6085-6095. URL:[Link]

  • Cabrera, A., Hernández, L. H., Chávez, D., & Medina-Franco, J. L. (2018). "Molecular Modeling of Potential Dual Inhibitors of HIV Reverse Transcriptase and Integrase." Computational Molecular Bioscience, 8, 1-41. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). "Improved protein-ligand docking using GOLD." Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Validation of Bioassay Results for 6-ethyl-4-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous data analysis. This guide provides an in-depth, technically-focused framework for the validation of bioassay results for the novel compound 6-ethyl-4-methyl-2(1H)-pyridinone, leveraging established principles of scientific integrity and regulatory guidance. While specific bioactivity of this particular pyridinone derivative is not extensively documented in publicly available literature, its structural class is known to exhibit a range of biological activities, including antifungal properties.[1][2][3][4][5]

This guide will therefore use a hypothetical antifungal susceptibility bioassay against Candida albicans as a practical example to illustrate the validation process. The principles and methodologies detailed herein are, however, broadly applicable to other bioassays relevant to the compound's potential therapeutic applications. We will compare its performance against a well-characterized antifungal agent, fluconazole, to provide a clear benchmark for its potential efficacy.

The Imperative of Bioassay Validation: A Foundation of Trust

The validation of any bioanalytical method is not merely a procedural formality; it is the cornerstone of reliable and reproducible scientific data.[6] The objective is to demonstrate that a specific bioassay is suitable for its intended purpose.[7] For a potential therapeutic agent like 6-ethyl-4-methyl-2(1H)-pyridinone, this means ensuring that the in vitro data we generate accurately reflects its biological activity. This guide is structured to provide a comprehensive, experience-driven approach to this critical process, grounded in the authoritative guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Designing the Validation Framework: A Multi-Pillar Approach

Our validation strategy for the antifungal bioassay of 6-ethyl-4-methyl-2(1H)-pyridinone will be built upon the foundational principles of analytical procedure validation. These principles are designed to ensure the trustworthiness and scientific validity of the results.

Key Validation Parameters

The validation of our antifungal susceptibility assay will address the following key parameters as outlined in the ICH Q2(R1) guidelines:

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Design: A Step-by-Step Protocol for Antifungal Susceptibility Assay Validation

The following protocol details the validation of a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of 6-ethyl-4-methyl-2(1H)-pyridinone against Candida albicans, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

Materials and Reagents
  • 6-ethyl-4-methyl-2(1H)-pyridinone (Test Compound)

  • Fluconazole (Comparator Compound)

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Workflow for Bioassay Validation

The following diagram illustrates the workflow for the validation of the antifungal susceptibility assay.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Reporting A Compound Preparation (Stock Solutions) C Assay Optimization (Concentration Range) A->C B Inoculum Preparation (C. albicans) B->C D Specificity (Matrix Effects) C->D E Linearity & Range (Serial Dilutions) C->E F Accuracy & Precision (Intra- & Inter-Assay) C->F G Robustness (Parameter Variation) C->G H MIC Determination D->H E->H F->H G->H I Statistical Analysis H->I J Validation Report I->J

Caption: Workflow for Antifungal Bioassay Validation.

Detailed Experimental Protocols

1. Specificity:

  • Rationale: To ensure that components of the RPMI-1640 medium or the solvent used to dissolve the compounds do not interfere with the growth of C. albicans or the activity of the test compounds.

  • Procedure:

    • Prepare wells containing only RPMI-1640 medium.

    • Prepare wells with RPMI-1640 medium and the vehicle (e.g., DMSO) at the highest concentration used in the assay.

    • Inoculate with C. albicans.

    • Incubate and measure growth.

  • Acceptance Criteria: No significant inhibition of fungal growth should be observed in the presence of the vehicle compared to the medium-only control.

2. Linearity and Range:

  • Rationale: To establish the concentration range over which the assay provides a linear and reliable response.

  • Procedure:

    • Prepare a series of two-fold serial dilutions of 6-ethyl-4-methyl-2(1H)-pyridinone and fluconazole in RPMI-1640 medium in 96-well plates. A typical range for a new compound might be 0.03 to 32 µg/mL.

    • Inoculate with a standardized suspension of C. albicans.

    • Incubate for 24-48 hours at 35°C.

    • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

  • Acceptance Criteria: A clear dose-response relationship should be observed. The range is the interval between the lowest and highest concentrations where this relationship holds true.

3. Accuracy and Precision:

  • Rationale: To determine the closeness of the measured MIC values to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Procedure:

    • Repeatability (Intra-assay): Perform the MIC determination for both compounds in triplicate on the same day.

    • Intermediate Precision (Inter-assay): Repeat the MIC determination on three different days, preferably with different analysts and/or equipment.

  • Acceptance Criteria:

    • Accuracy: The mean of the measured MIC values should be within a predefined percentage (e.g., ±20%) of the established MIC for the reference compound (fluconazole).

    • Precision: The coefficient of variation (CV%) for the replicate MIC values should not exceed a predefined limit (e.g., 15%).

4. Robustness:

  • Rationale: To assess the reliability of the assay when small, deliberate changes are made to the method parameters.

  • Procedure:

    • Introduce slight variations to the standard protocol, such as:

      • Incubation temperature (e.g., 34°C and 36°C).

      • Inoculum density (e.g., ±10% of the target density).

      • Incubation time (e.g., 22 and 26 hours).

    • Determine the MIC for both compounds under each varied condition.

  • Acceptance Criteria: The MIC values should not deviate significantly from those obtained under the standard conditions, demonstrating the assay's reliability.

Comparative Performance Analysis: 6-ethyl-4-methyl-2(1H)-pyridinone vs. Fluconazole

The following table summarizes hypothetical validation data for the antifungal susceptibility assay, comparing the performance of 6-ethyl-4-methyl-2(1H)-pyridinone with the established antifungal agent, fluconazole.

Validation Parameter6-ethyl-4-methyl-2(1H)-pyridinoneFluconazole (Comparator)Acceptance Criteria
Specificity No interference from vehicleNo interference from vehicleNo significant growth inhibition by vehicle
Linearity (Range) 0.125 - 16 µg/mL0.25 - 32 µg/mLClear dose-response observed
Accuracy (Mean MIC) 2.1 µg/mL1.0 µg/mL (vs. known MIC of 1.0 µg/mL)Mean within ±20% of true value
Precision (Repeatability) CV% = 8.5%CV% = 7.2%CV% ≤ 15%
Precision (Intermediate) CV% = 11.2%CV% = 9.8%CV% ≤ 15%
Robustness MIC remains within ±1 two-fold dilutionMIC remains within ±1 two-fold dilutionNo significant deviation in MIC

Conclusion: Establishing a Foundation for Further Development

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of a bioassay for 6-ethyl-4-methyl-2(1H)-pyridinone, using a hypothetical antifungal susceptibility test as a model. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, researchers can generate reliable and trustworthy data that forms a solid foundation for further preclinical and clinical development. The comparative analysis against a known standard, such as fluconazole, provides essential context for evaluating the potential of this novel pyridinone derivative. The successful validation of a bioassay is a critical milestone in the journey of drug discovery and development, ensuring that subsequent decisions are based on data of the highest quality and integrity.

References

  • Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845. [Link]

  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 72. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 12(4), 214–221. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), 1937–1943. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, Volume 12, Issue 4, April 2023, Pages 214–221. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention (CDC). [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 24(12), 2267. [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. ResearchGate. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). [Link]

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Quantitative Analysis of Impurities in 2(1H)-Pyridinone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

2(1H)-pyridinone and its derivatives are ubiquitous structural motifs in medicinal chemistry, serving as the core pharmacophore in numerous therapeutics and advanced intermediates[1]. However, the structural duality of 2(1H)-pyridinone—which exhibits a highly solvent-dependent lactam-lactim tautomerization with 2-hydroxypyridine[2]—presents unique analytical challenges during impurity profiling.

Regulatory compliance mandates the rigorous quantification of process-related impurities, unreacted starting materials, and degradation products. According to the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, the thresholds for reporting, identifying, and qualifying impurities are strictly dictated by the maximum daily dose of the drug substance[3][4]. For a standard therapeutic dosed at ≤2 g/day , the qualification threshold for an unknown impurity is typically 0.15% or 1.0 mg/day (whichever is lower). Consequently, any analytical method developed for 2(1H)-pyridinone must demonstrate a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold to ensure a self-validating, compliant system[3][4].

Comparative Analysis of Analytical Modalities

To effectively isolate 2(1H)-pyridinone from its synthetic by-products (such as O-alkylated versus N-alkylated isomers[2]), scientists must select an analytical modality that balances sensitivity with structural resolution.

Table 1: Quantitative Comparison of Analytical Modalities for 2(1H)-Pyridinone Impurity Profiling

ParameterHPLC-UV (PDA)LC-MS (ESI/APCI)qNMR (1H)
Sensitivity (LOD) 0.01% - 0.1%[5]< 0.0001% (ng/mL)[6]~0.1% - 1.0%
Selectivity Moderate (relies on chromophores)High (m/z and fragmentation)[6][7]Very High (structural resolution)[8]
Linearity (r²) > 0.999[5]> 0.995[6]> 0.99
Primary Use Case Routine QA/QC, batch releaseTrace impurity ID, genotoxic impuritiesAbsolute purity, reference standard qualification
Limitations Misses non-UV active impuritiesSusceptible to matrix suppressionLow sensitivity, requires high sample mass

Causality in Method Development: The "Why" Behind the Protocol

Developing a robust method for 2(1H)-pyridinone is not a simple plug-and-play exercise. The following mechanistic choices are critical for accurate quantification:

  • Suppressing Tautomerization via Mobile Phase pH: The equilibrium between the 2(1H)-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms can cause severe peak broadening or splitting on a chromatographic column[2]. By utilizing an acidic mobile phase modifier—specifically 0.1% Formic Acid (pH ~2.7)—the ionization state of the molecule is locked, and deleterious secondary interactions with free silanol groups on the silica stationary phase are suppressed[1][9].

  • Reversed-Phase (RP) C18 Selection: A high-density C18 column is chosen because it provides the necessary hydrophobic retention to separate the highly polar pyridinone core from slightly less polar O-alkylated impurities[1][9].

  • Dual Detection (PDA + MS): While UV detection at the λmax​ (typically 290-300 nm) is excellent for the main compound, process impurities may lack a strong chromophore[5][8]. Coupling UV with Electrospray Ionization Mass Spectrometry (ESI-MS) ensures that trace-level degradants are detected down to the ng/mL range[6][7]. Furthermore, utilizing open-source deconvolution algorithms (e.g., MOCCA) on the MS data allows for the mathematical separation of overlapping peaks without requiring further physical chromatography[10].

Self-Validating Experimental Protocol: LC-MS Impurity Profiling

This step-by-step methodology is designed to be self-validating; it incorporates internal checks to guarantee that the data generated meets ICH Q3A standards[3][4][11].

Step 1: Sample Preparation & System Suitability
  • Diluent Preparation: Prepare a diluent of MS-grade Water:Acetonitrile (90:10, v/v). This high-aqueous environment stabilizes the lactam tautomer prior to injection[11].

  • Standard Curve: Accurately weigh 10 mg of a 2(1H)-pyridinone certified reference standard. Dissolve in 10 mL of diluent to create a 1 mg/mL stock. Perform serial dilutions to create a 5-point calibration curve ranging from 0.05 µg/mL to 10 µg/mL[9]. Causality: This range brackets the 0.05% ICH reporting threshold.

  • Sample Preparation & Spike Recovery (Self-Validation): Prepare the unknown 2(1H)-pyridinone sample at 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter[9]. Crucial Step: Prepare a second sample spiked with 0.1% of a known impurity (e.g., 2-methoxypyridine). The method is only valid if the spike recovery falls between 98.0% and 102.0%[5].

Step 2: Chromatographic Conditions
  • Instrumentation: LC-MS system equipped with a quaternary pump, column thermostat, PDA detector, and a single quadrupole or Q-TOF mass spectrometer[7][9].

  • Column: C18 reversed-phase (150 mm x 4.6 mm, 3 µm particle size) maintained at 30 °C[9].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O [1][9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1][9].

  • Gradient Elution: 0-5 min (5% B), 5-20 min (linear ramp to 90% B), 20-25 min (hold at 90% B), 25-25.1 min (return to 5% B), 25.1-30 min (equilibration)[9][11].

  • Flow Rate & Injection: 0.8 mL/min; 10 µL injection volume[5][9].

Step 3: Detection & Data Deconvolution
  • PDA Settings: Scan from 200 to 600 nm. Extract chromatograms at 220 nm (universal detection) and the specific λmax​ of 2(1H)-pyridinone[5][9].

  • MS Settings: Operate in ESI positive mode ( [M+H]+ ). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Scan m/z 50-1000[7].

  • Quantification: Calculate the relative area percentage of impurities. If co-elution occurs, export the raw HPLC-DAD/MS data into a deconvolution software (like MOCCA) to isolate the pure signal of the hidden impurity[10].

Workflow Visualization

LCMS_Workflow Start Sample Preparation (1 mg/mL in 90:10 H2O:ACN) Filter PTFE Filtration (0.22 µm) & Spike Recovery Check Start->Filter LC RP-HPLC Separation (C18, 0.1% FA Gradient) Filter->LC Split Flow Splitting LC->Split UV PDA Detection (220 nm & λmax) Split->UV UV Path MS ESI-MS Detection (Positive Mode, m/z 50-1000) Split->MS MS Path Data Data Integration & MOCCA Peak Deconvolution UV->Data MS->Data Decision Impurity > 0.05%? Data->Decision Report Report Impurity (ICH Q3A Compliant) Decision->Report No Qualify Structural ID & Toxicological Qualification Decision->Qualify Yes

Caption: Self-validating LC-MS workflow for 2(1H)-pyridinone impurity profiling and ICH Q3A compliance.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • ICH Q3 Guidelines - Kobia.
  • Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl- - Benchchem.
  • ICH harmonised tripartite guideline - impurities in new drug substances Q3A(R2) - ICH.org.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Open-Source Chromatographic Data Analysis for Reaction Optimiz
  • CA2861066A1 - Compounds and methods for the enhanced degradation of targeted proteins...
  • Identification of process related trace level impurities in the actinide decorpor
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchG
  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS) - Shimadzu.
  • Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjug
  • MJatczak PhD thesis corrected version17.11.2014 - UGent.

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Scaffold

The pyridin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, valued for its synthetic tractability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This heterocycle is a cornerstone in the development of therapeutics ranging from antitumor to anti-inflammatory agents.[1][3] However, the journey from a novel, active compound to a viable drug candidate is fraught with challenges, primarily the risk of late-stage failure due to poor pharmacokinetic properties.

This guide provides an integrated, field-proven framework for assessing the "drug-likeness" of novel pyridin-2(1H)-one derivatives. Drug-likeness is not merely about potency; it is a holistic evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties that determine its potential for oral bioavailability and a favorable safety profile.[4][5] By front-loading the discovery process with a strategic combination of computational predictions and robust experimental validation, we can de-risk projects, conserve resources, and make more informed decisions, ultimately minimizing the high attrition rates that plague drug development.[6][7]

Our approach is sequential, beginning with a broad computational filter to triage large sets of compounds and progressing to specific, resource-intensive assays for the most promising candidates. This self-validating system ensures that by the time a compound is advanced, it is supported by a comprehensive data package.

Part 1: The Foundational Screen: In Silico Triage and Prioritization

The initial phase of our assessment leverages computational tools to rapidly and cost-effectively evaluate large numbers of pyridin-2(1H)-one analogs before significant synthetic resources are committed.[7][8] This in silico analysis serves as a critical first-pass filter, identifying compounds with a higher probability of possessing favorable ADME characteristics.

Causality Behind the Screen: Lipinski's Rule of Five and Beyond

The cornerstone of computational drug-likeness assessment is Lipinski's Rule of Five (Ro5).[9][10] This rule is not a rigid law but an empirical observation that most orally active drugs share certain physicochemical properties essential for good absorption and permeation.[4][11]

  • Molecular Weight (MW) < 500 Da: Smaller molecules diffuse more readily and are more easily transported across cell membranes.

  • LogP < 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value below 5 indicates a balance between aqueous solubility (for dissolution in the gut) and lipid permeability (for crossing membranes).[10]

  • Hydrogen Bond Donors (HBD) ≤ 5: Excessive hydrogen bond donors can lead to strong interactions with water, hindering membrane permeation.[5]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: Similar to donors, a high number of acceptors can increase solvation and reduce membrane permeability.[5]

A compound is more likely to have poor oral bioavailability if it violates more than one of these rules.[5][9] For early-stage discovery, we often apply even stricter criteria, such as the "Rule of Three" (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), to select for "lead-like" compounds that have greater room for optimization.[9]

We supplement this core analysis with other key descriptors:

  • Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. TPSA is a strong predictor of passive membrane permeability.

  • Rotatable Bonds: Fewer than 10 rotatable bonds is generally associated with better oral bioavailability, as high conformational flexibility can be entropically unfavorable for binding and membrane crossing.[5]

Workflow: In Silico Screening Cascade

The following diagram illustrates our computational workflow, designed to efficiently filter a virtual library of pyridin-2(1H)-one derivatives down to a manageable set for synthesis and experimental testing.

in_silico_workflow cluster_0 Computational Triage start Virtual Library of Pyridin-2(1H)-one Derivatives ro5 Lipinski's Rule of Five (Ro5) & Rule of Three (Ro3) Analysis start->ro5 Calculate Physicochemical Properties tpsa TPSA & Rotatable Bond Calculation ro5->tpsa Filter: ≤ 1 Ro5 Violation admet In Silico ADMET Prediction (e.g., hERG, CYP Inhibition) tpsa->admet Filter: TPSA < 140 Ų, RotBonds < 10 end Prioritized Hit List for Synthesis admet->end Rank by Predicted Safety & ADME Profile

Caption: A computational workflow for prioritizing pyridin-2(1H)-one derivatives.

Comparative Data: In Silico Profiling of Pyridin-2(1H)-one Analogs

The table below presents hypothetical in silico data for a series of pyridin-2(1H)-one derivatives, demonstrating how these parameters are used for comparative assessment.

Compound IDMW (Da)cLogPHBDHBARo5 ViolationsTPSA (Ų)Predicted hERG LiabilityPriority
PYR-001 345.42.824075.6LowHigh
PYR-002 480.64.536095.2LowHigh
PYR-003 510.75.2472105.8MediumLow
PYR-004 420.53.1651121.4LowMedium
PYR-005 390.46.124175.6HighLow

Based on this analysis, PYR-001 and PYR-002 emerge as high-priority candidates for synthesis due to their full compliance with Ro5 and predicted low safety risks. PYR-004 is a medium priority; while it has one violation, its other properties are acceptable. PYR-003 and PYR-005 are deprioritized due to multiple violations or significant predicted toxicity.

Part 2: Experimental Validation: Building a Robust ADME Profile

While in silico models are powerful for prioritization, they are predictive, not definitive.[6] Experimental validation is non-negotiable to confirm the predicted properties and uncover liabilities that models may miss. This phase focuses on three critical pillars of drug-likeness: solubility, permeability, and metabolic stability.

Workflow: Experimental ADME Assessment

This diagram outlines the logical flow of experimental assays, starting from the most fundamental property (solubility) and moving to more complex, biologically relevant systems.

experimental_workflow cluster_1 Experimental Validation start Synthesized Compounds sol Kinetic Solubility Assay start->sol pampa PAMPA (Passive Permeability) sol->pampa Solubility > 10 µM caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 High/Medium Permeability hlm Liver Microsome Stability Assay caco2->hlm Good Permeability, Low Efflux decision Integrated Data Analysis & Decision hlm->decision

Caption: A sequential workflow for the experimental validation of ADME properties.

Aqueous Solubility: The Price of Admission

A compound must first dissolve in the gastrointestinal fluid to be absorbed.[12][13] Poor solubility is a frequent cause of failure, leading to low and erratic bioavailability. We prioritize a high-throughput kinetic solubility assay for initial screening, which measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[14][15] This mimics the conditions of many in vitro assays and provides a rapid, practical assessment.[14]

This protocol is designed for a 96-well plate format to rapidly assess apparent solubility.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (e.g., PYR-001, PYR-002) in 100% DMSO.

    • Prepare phosphate-buffered saline (PBS), pH 7.4.

  • Plate Setup:

    • Dispense 198 µL of PBS (pH 7.4) into each well of a clear 96-well microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation & Measurement:

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • A standard curve is generated using known concentrations of a compound that forms a fine precipitate.

    • The light scattering signal from the test compounds is compared to the standard curve to determine the concentration at which precipitation occurred, yielding the kinetic solubility value.

Membrane Permeability: Crossing the Barrier

Once dissolved, a drug must cross the intestinal epithelium to enter circulation. We employ a two-tiered approach to evaluate this property.

PAMPA is a non-cell-based assay that models passive, transcellular permeation across an artificial lipid membrane.[16][17][18] Its primary advantage is high throughput, allowing us to quickly rank compounds based on their ability to diffuse across a lipophilic barrier, which is the main route of absorption for many drugs.[17][19]

  • Membrane Preparation:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[16]

  • Plate Setup:

    • The acceptor plate wells are filled with 300 µL of PBS (pH 7.4) containing 5% DMSO.

    • Test compounds are dissolved in PBS (pH 7.4) at a concentration of 100 µM and added to the donor plate wells (200 µL).

  • Incubation:

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".

    • The assembly is incubated at room temperature for 5 hours with gentle shaking.[16]

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. Membrane integrity is confirmed using a low-permeability marker like Lucifer Yellow.[16][17]

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[20][21] It uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form tight junctions and express key transporter proteins, thus mimicking the intestinal barrier.[22][23] This assay measures not only passive diffusion but also active transport and, critically, efflux—a mechanism where pumps like P-glycoprotein (P-gp) actively transport drugs back into the intestinal lumen, reducing absorption.[23]

  • Cell Culture:

    • Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 21 days to allow for full differentiation and monolayer formation.

    • Monolayer integrity is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER).

  • Permeability Measurement (A to B):

    • The culture medium is replaced with transport buffer.

    • The test compound (e.g., at 10 µM) is added to the apical (A) side (representing the gut lumen).

    • The plate is incubated for 2 hours at 37°C.

    • Samples are taken from the basolateral (B) side (representing the blood) to determine the amount of compound that has crossed the monolayer.

  • Efflux Measurement (B to A):

    • In a parallel set of wells, the test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side after incubation.

  • Quantification & Analysis:

    • Compound concentrations are measured by LC-MS/MS.

    • Papp values are calculated for both directions (Papp A→B and Papp B→A).

    • The Efflux Ratio (ER) is calculated as (Papp B→A) / (Papp A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Metabolic Stability: Surviving First Pass

After absorption, a drug travels via the portal vein to the liver, where it is subject to "first-pass metabolism." If a compound is rapidly metabolized by liver enzymes, its concentration in systemic circulation will be too low to be effective. We assess this using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[24][25]

  • Reaction Setup:

    • Test compounds (1 µM final concentration) are pre-incubated with pooled HLM (0.5 mg/mL) in a phosphate buffer at 37°C.

  • Initiation:

    • The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time Points & Quenching:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • The percentage of the parent compound remaining is plotted against time.

    • From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[26]

Part 3: Integrated Analysis and The Path Forward

The true power of this approach lies in synthesizing all data points to build a comprehensive profile for each pyridin-2(1H)-one derivative. A compound is never judged on a single parameter but on the totality of its properties.

Decision Logic: From Data to Candidate

The following diagram illustrates a simplified decision-making matrix based on the integrated data.

decision_matrix cluster_2 Candidate Selection Logic input Integrated ADME Profile (Solubility, Permeability, Stability) c1 High Solubility? (>50 µM) input->c1 c2 High Permeability? (Papp > 10 x 10⁻⁶ cm/s) c1->c2 Yes opt_sol Optimize: Improve Solubility c1->opt_sol No c3 Low Efflux? (ER < 2) c2->c3 Yes opt_perm Optimize: Improve Permeability c2->opt_perm No c4 Metabolically Stable? (t½ > 30 min) c3->c4 Yes opt_efflux Optimize: Reduce Efflux c3->opt_efflux No adv Advance to Pharmacology/Tox c4->adv Yes opt_met Optimize: Block Metabolism c4->opt_met No

Caption: A decision matrix for advancing or optimizing compounds based on ADME data.

Comparative Guide: Assembling the Full Profile

This final table integrates all our hypothetical data, providing a clear head-to-head comparison of our lead candidates.

ParameterPYR-001PYR-002PYR-004
In Silico Profile
MW (Da)345.4480.6420.5
cLogP2.84.53.1
Ro5 Violations001 (HBD > 5)
Solubility
Kinetic Solubility (µM)1254580
Permeability
PAMPA Papp (10⁻⁶ cm/s)15.28.52.1
Caco-2 Papp A→B (10⁻⁶ cm/s)12.81.51.9
Caco-2 Efflux Ratio1.15.81.3
Metabolic Stability
HLM t½ (min)45758
HLM CLint (µL/min/mg)25.712.3120.5
Assessment High Potential Efflux & Permeability Liability Metabolic Liability
  • PYR-001: This compound is a stellar candidate. It exhibits high solubility, excellent passive and cell-based permeability, no evidence of efflux, and good metabolic stability. The experimental data strongly validates the promising in silico profile. Recommendation: Advance to in vivo pharmacokinetic and efficacy studies.

  • PYR-002: Here we see a divergence between the PAMPA and Caco-2 results. While it has moderate passive permeability (PAMPA), its permeability in the Caco-2 model is very low, and the high efflux ratio (5.8) is a red flag.[19] This indicates PYR-002 is likely a P-gp substrate, which would severely limit its oral absorption. Recommendation: Deprioritize or return to medicinal chemistry to design analogs that evade efflux transporters.

  • PYR-004: This compound has good solubility and permeability with no efflux issues. However, its metabolic stability is very poor (t½ = 8 min), suggesting it would be cleared almost instantly by the liver. This is a critical liability. Recommendation: Return to medicinal chemistry to identify and block the "soft spot" for metabolism, perhaps by adding a fluorine or other metabolically robust group near the predicted site of oxidation.

By systematically integrating predictive modeling with definitive experimental data, we transform the abstract concept of "drug-likeness" into a tangible, data-driven roadmap for selecting and optimizing novel pyridin-2(1H)-one derivatives with the highest probability of clinical success.

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  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

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  • MDPI. (2023, November 12). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

  • Springer. (2010, February 1). Solubility and Permeability Measurement and Applications in Drug Discovery. Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Labinsights. (2023, May 8). Method for Determination of Drug Permeability. Retrieved from [Link]

  • PubMed. (2021, December 5). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. Retrieved from [Link]

  • YouTube. (2021, January 6). drug solubility & membrane permeability assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • PMC. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Retrieved from [Link]

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Safety Operating Guide

2(1H)-pyridinone, 6-ethyl-4-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 6-Ethyl-4-methyl-2(1H)-pyridinone

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than just following a generic Safety Data Sheet (SDS). For researchers and drug development professionals working with 6-ethyl-4-methyl-2(1H)-pyridinone (CAS No. 50549-35-4)[1], establishing a rigorous, self-validating disposal protocol is critical. This guide synthesizes chemical mechanics with field-proven logistical strategies to ensure environmental compliance and laboratory safety.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. As a substituted nitrogen heterocycle, 6-ethyl-4-methyl-2(1H)-pyridinone exhibits lactam-lactim tautomerism. Polar solvents stabilize the lactam form, which features a robust carbonyl group and secondary amine, whereas non-polar environments may favor the lactim form[2].

Causality behind the hazard: Nitrogen-containing heterocyclic aromatic compounds are notoriously persistent in the environment. Unlike simple aliphatic organics, the robust C-N bonds in the pyridinone ring resist natural microbial degradation. Improper disposal into municipal wastewater can lead to the accumulation of these heterocycles in soil and groundwater, necessitating destructive, high-temperature disposal methods[3].

Table 1: Physicochemical & Hazard Summary

Property / ParameterValue / DescriptionOperational Implication
CAS Number 50549-35-4Unique identifier required for accurate waste manifesting.
Molecular Formula C8H11NOHigh carbon/nitrogen ratio requires oxygen-rich incineration.
Physical State Solid (Powder)High risk of aerosolization; mandates local exhaust ventilation.
Solubility Soluble in polar organicsDictates the choice of combustible solvent for liquid waste blending.
Primary Hazard Irritant, Environmental PersistenceStrict containment required; cannot be disposed of via standard drains.

Pre-Disposal Handling & Operational Safety

Before initiating any waste consolidation, establish a self-validating safety perimeter to prevent exposure and cross-contamination.

  • Engineering Controls: All handling, weighing, and transfer operations must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the dispersion of dust[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), chemical safety goggles, and a particulate respirator (N95 or P100) if aerosolization is unavoidable[4].

  • System Validation Step: Before transferring waste, verify that the receiving container is chemically compatible (e.g., high-density polyethylene (HDPE) or amber glass) and strictly free of strong oxidizing agents. Oxidizers can react exothermically with the pyridinone ring, risking a pressurized container rupture[4].

Step-by-Step Waste Segregation & Disposal Methodology

Because 6-ethyl-4-methyl-2(1H)-pyridinone cannot be disposed of down the drain or in regular municipal trash, all waste must be routed through your institutional Environmental Health and Safety (EHS) office or a licensed chemical waste contractor[5].

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

  • Collection: Sweep any unreacted dust or spilled powder using a static-free brush. Do not use compressed air or dry sweeping methods that disperse particulates into the breathing zone[6].

  • Containment: Transfer the collected solid into an airtight, sealable hazardous waste container.

  • Labeling: Clearly label the container as "Non-Halogenated Organic Solid Waste - Contains Nitrogen Heterocycles."

  • Validation Step: Invert the sealed container gently to ensure the airtight seal is uncompromised before transferring it to the satellite accumulation area.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors, Wash Solvents)

  • Solvent Blending: Dissolve or mix the pyridinone waste with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[5].

    • Causality: Nitrogen heterocycles have a high activation energy for complete combustion. Blending with a combustible solvent increases the British Thermal Unit (BTU) value of the waste stream, ensuring the sustained high temperatures required to break the robust ring system.

  • Validation Step: Before sealing the liquid waste carboy, visually confirm that the pyridinone waste is completely dissolved in the combustible solvent without precipitating, ensuring uniform BTU distribution during incineration.

  • Incineration Mechanics (Contractor Level): The blended liquid must be burned in a chemical incinerator equipped with an afterburner and a scrubber system[5].

    • Causality: The afterburner ensures complete oxidation of the carbon framework. The scrubber system is absolutely critical for neutralizing toxic nitrogen oxide ( NOx​ ) gases generated during the combustion of the pyridinone ring, preventing their release into the atmosphere[5].

Accidental Spill Response Workflow

In the event of a breach or accidental release, follow this procedural containment protocol:

  • Evacuate & Isolate: Keep non-essential personnel away and upwind of the spill area. Remove all sources of ignition immediately[6].

  • Containment: If the spill is liquid, dike the area using an inert absorbent material (e.g., vermiculite or sand). If the spill is solid, lightly mist the powder with a compatible solvent (like isopropanol) to suppress dust before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into an airtight chemical waste bucket[6].

  • Decontamination: Wash the spill surface with a mixture of water and a mild detergent, collecting the wash water as aqueous hazardous waste.

  • Validation Step: Visually inspect the area under adequate lighting (using a UV lamp if fluorescent tags are present in your specific derivative) to ensure no off-white residue remains on the bench or floor.

Process Visualization

The following diagram illustrates the logical routing of 6-ethyl-4-methyl-2(1H)-pyridinone waste to ensure regulatory compliance and environmental safety.

WasteWorkflow Start 6-Ethyl-4-methyl-2(1H)-pyridinone Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Sweep Sweep & Collect in Airtight Container Solid->Sweep OrgSolv Organic Solvent Mixture Liquid->OrgSolv AqSolv Aqueous Mixture Liquid->AqSolv EHS EHS / Licensed Disposal Contractor Sweep->EHS MixCombust Mix with Combustible Solvent OrgSolv->MixCombust pHAdjust Absorb/Filter & Consolidate AqSolv->pHAdjust MixCombust->EHS pHAdjust->EHS Incinerate Chemical Incinerator (Afterburner & Scrubber) EHS->Incinerate

Caption: Step-by-step waste segregation and disposal workflow for 6-ethyl-4-methyl-2(1H)-pyridinone.

References

  • Title: Alternative Technologies for Making Holes Conductive Source: US EPA URL: [Link]

Sources

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2(1H)-Pyridinone, 6-ethyl-4-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the introduction of novel compounds presents both exciting opportunities and inherent challenges. Among these is ensuring the safe handling of molecules with limited documented safety profiles. This guide provides a comprehensive operational and safety framework for 2(1H)-pyridinone, 6-ethyl-4-methyl-, a compound for which specific hazard data is not widely available. In the absence of a specific Safety Data Sheet (SDS), we will proceed with a risk-based approach, treating the compound as potentially hazardous and adhering to the highest safety standards. This directive is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure.

The Precautionary Principle: Foundational Safety Assessment

Key Actions:

  • Assume Hazard: In the absence of data to the contrary, assume the compound is hazardous. This includes potential for skin and eye irritation, respiratory tract irritation, and unknown systemic effects.

  • Engineering Controls First: Your primary line of defense is to minimize exposure at the source. All handling of 2(1H)-pyridinone, 6-ethyl-4-methyl- in solid or solution form must be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a robust PPE protocol is essential for personal protection. The following recommendations are based on best practices for handling novel chemical entities.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Nitrile offers good resistance to a broad range of chemicals. Given the unknown permeation characteristics of 2(1H)-pyridinone, 6-ethyl-4-methyl-, double-gloving is recommended, especially for prolonged handling. Discard gloves immediately if contamination is suspected.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the solid compound.
Body Protection A flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood.A risk assessment should be conducted. If there is a potential for aerosolization or handling larger quantities, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Workflow: From Receipt to Disposal

A structured workflow is critical to ensure safety and experimental integrity. The following diagram and steps outline a comprehensive plan for handling 2(1H)-pyridinone, 6-ethyl-4-methyl-.

cluster_prep Preparation & Weighing cluster_handling Solution Preparation & Use cluster_cleanup Decontamination & Disposal A Don Appropriate PPE B Work Within a Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Properly Label Waste G->H I Dispose of Waste H->I

Caption: Workflow for the safe handling of 2(1H)-pyridinone, 6-ethyl-4-methyl-.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you have reviewed this guide and any relevant institutional safety protocols.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Weighing and Solution Preparation:

    • Perform all manipulations of the solid compound within the fume hood to prevent inhalation of any dust.

    • Use a tared weigh boat to accurately measure the required amount of 2(1H)-pyridinone, 6-ethyl-4-methyl-.

    • Carefully add the solid to your chosen solvent in a suitable container.

    • Ensure the container is capped when not in use, even within the fume hood.

  • Experimental Use:

    • Keep all containers with the compound clearly labeled.

    • If transferring solutions, do so carefully to avoid splashes.

  • Decontamination and Spill Response:

    • In case of a small spill within the fume hood, absorb the material with a spill pad or other absorbent material.

    • Wipe the area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

    • For spills outside of the fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials that have come into contact with 2(1H)-pyridinone, 6-ethyl-4-methyl- must be considered hazardous waste. This includes:

    • Unused or excess compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, spill pads).

  • Waste Containers:

    • Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.

    • The label should include the full chemical name: "2(1H)-pyridinone, 6-ethyl-4-methyl- Waste" and the appropriate hazard class as determined by your institution's EHS department.

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Planning for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and responsibly handle 2(1H)-pyridinone, 6-ethyl-4-methyl-, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document to be supplemented by your institution's specific safety policies and the professional judgment of the trained researcher.

References

  • Princeton University Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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